molecular formula C11H11NO B8683227 (3-Methylquinolin-4-yl)methanol

(3-Methylquinolin-4-yl)methanol

Cat. No.: B8683227
M. Wt: 173.21 g/mol
InChI Key: RXTYBWUZJSHVRF-UHFFFAOYSA-N
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Description

(3-Methylquinolin-4-yl)methanol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methylquinolin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylquinolin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylquinolin-4-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-6-12-11-5-3-2-4-9(11)10(8)7-13/h2-6,13H,7H2,1H3

InChI Key

RXTYBWUZJSHVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)CO

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(3-Methylquinolin-4-yl)methanol is a critical heterocyclic building block, frequently employed in the development of kinase inhibitors, antimalarials, and G-protein coupled receptor (GPCR) modulators. Its structural value lies in the C4-hydroxymethyl group, which serves as a versatile handle for further functionalization (e.g., conversion to halides, amines, or ethers), while the C3-methyl group provides steric bulk that can lock bioactive conformations or improve metabolic stability by blocking the C3 position.

This guide details two primary synthetic protocols designed for different stages of development:

  • Protocol A (The Precision Route): A metal-halogen exchange sequence ideal for small-to-medium scale "discovery" synthesis, offering high regiocontrol.

  • Protocol B (The Scalable Route): A classical reduction of the carboxylic acid precursor, suitable for larger gram-scale preparations where starting material cost is a priority.

Retrosynthetic Analysis

The synthesis of the target alcohol (1) can be disconnected via two logical pathways.

  • Path A (Organometallic): Relies on the nucleophilic addition of a formyl equivalent to a lithiated quinoline species.

  • Path B (Reductive): Relies on the hydride reduction of the corresponding carboxylic acid or ester, which can be constructed via Pfitzinger or Friedländer cyclization.

Retrosynthesis Target (3-Methylquinolin-4-yl)methanol (Target) Aldehyde 3-Methylquinoline-4-carbaldehyde Aldehyde->Target Reduction (NaBH4) Bromo 4-Bromo-3-methylquinoline Bromo->Aldehyde Lithiation / DMF Acid 3-Methylquinoline-4-carboxylic acid Acid->Target Reduction (LiAlH4) Isatin Isatin + Propionaldehyde Isatin->Acid Pfitzinger Cyclization

Figure 1: Retrosynthetic disconnection showing the Organometallic (Red) and Classical (Green) pathways.

Protocol A: Metal-Halogen Exchange (Precision Route)

Best for: High purity, medicinal chemistry scale (100 mg – 10 g). Key Mechanism: Lithium-Halogen Exchange followed by formylation.

Reaction Scheme

The synthesis begins with 4-bromo-3-methylquinoline . If this is not commercially available, it can be synthesized from 3-methylquinoline via N-oxidation followed by POBr3 bromination.

Transformation:

  • 4-Br-3-Me-Quinoline + n-BuLi → 4-Li-3-Me-Quinoline

  • 4-Li-3-Me-Quinoline + DMF → 3-Methylquinoline-4-carbaldehyde

  • Aldehyde + NaBH4 → (3-Methylquinolin-4-yl)methanol

Detailed Methodology
Step 1: Formylation
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvent: Add anhydrous THF (10 mL per 1 mmol substrate) and cool to -78°C (dry ice/acetone bath).

  • Reactant: Add 4-bromo-3-methylquinoline (1.0 equiv). Ensure complete dissolution.

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 1.6 M in hexanes) over 15 minutes. The solution will typically turn a deep red/brown color, indicating the formation of the lithiated species.

    • Critical Control: Maintain internal temperature below -70°C to prevent Wurtz coupling or protonation. Stir for 30 minutes at -78°C.

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the intermediate aldehyde.

Step 2: Reduction
  • Reaction: Dissolve the crude 3-methylquinoline-4-carbaldehyde in Methanol (0.2 M).

  • Reagent: Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise at 0°C.

  • Completion: Stir at room temperature for 1 hour. Monitor by TLC (aldehyde spot disappears, more polar alcohol appears).

  • Workup: Quench with water. Remove MeOH under reduced pressure.[2] Extract aqueous residue with DCM or EtOAc.

  • Isolation: Dry (MgSO4) and concentrate to yield the target alcohol.

Expected Data
ParameterValue / Characteristic
Yield (Step 1) 75–85%
Yield (Step 2) 90–95%
1H NMR (Alcohol) δ ~5.1 ppm (s, 2H, CH2OH), ~2.6 ppm (s, 3H, CH3). Aromatic signals 7.5–8.8 ppm.[3]
Appearance Off-white to pale yellow solid.

Protocol B: Carboxylic Acid Reduction (Scalable Route)

Best for: Large scale (>10 g), cost-efficiency. Key Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Precursor Synthesis (Pfitzinger Reaction)

If the carboxylic acid is not purchased, it is synthesized via the Pfitzinger reaction.

  • Reagents: Isatin + Propionaldehyde + 33% KOH (aq).

  • Note: Propionaldehyde is prone to aldol condensation. The reaction must be performed with slow addition of the aldehyde to the refluxing alkaline isatin solution.

  • Product: 3-Methylquinoline-4-carboxylic acid.

Detailed Methodology (Reduction)

Reaction: 3-Methylquinoline-4-COOH + LiAlH4 → Product

  • Setup: Use a thoroughly dried 2-neck RBF with a reflux condenser and N2 atmosphere.

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) in THF at 0°C.

    • Safety: LiAlH4 is pyrophoric. Handle under inert gas.

  • Addition: Dissolve 3-methylquinoline-4-carboxylic acid (1.0 equiv) in THF. Add this solution dropwise to the LiAlH4 suspension.

    • Observation: Gas evolution (H2) will occur. Control addition rate to manage bubbling.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours.

  • Fieser Workup (Critical for Filtration):

    • Cool to 0°C.

    • For every x grams of LiAlH4 used:

      • Add x mL water (slowly!).

      • Add x mL 15% NaOH.

      • Add 3x mL water.

    • Warm to RT and stir for 15 mins. A granular white precipitate (aluminum salts) forms.

  • Isolation: Filter through a celite pad. Wash the pad with hot THF. Concentrate the filtrate to obtain the crude alcohol.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Workflow Visualization

Workflow SM1 4-Bromo-3-methylquinoline Li Lithiated Intermediate (-78°C) SM1->Li n-BuLi THF Ald Aldehyde Intermediate Li->Ald DMF Quench Prod (3-Methylquinolin-4-yl)methanol Ald->Prod NaBH4 MeOH SM2 3-Methylquinoline-4-COOH Complex Aluminate Complex SM2->Complex LiAlH4 THF, Reflux Complex->Prod Fieser Workup

Figure 2: Comparative workflow of the Organometallic (Blue) and Reductive (Red) pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete lithiation or wet solvent.Ensure THF is distilled/dry. Titrate n-BuLi before use. Maintain -78°C strictly.
Wurtz Coupling (Protocol A) Temperature too high during n-BuLi addition.Slow down addition rate. Ensure internal probe reads <-70°C.
Incomplete Reduction (Protocol B) Old LiAlH4 or insufficient reflux time.Use fresh LiAlH4 (grey powder, not white). Increase reflux time to 12h.
Emulsion during Workup (Protocol B) Improper quenching of aluminum salts.Use the Fieser workup method strictly (1:1:3 ratio). Do not rush the stirring step.
Aldol Polymerization (Pfitzinger) Propionaldehyde self-condensing.Add aldehyde very slowly to the boiling isatin/KOH solution. Use excess base.

References

  • Pfitzinger Reaction Variants: The Pfitzinger reaction.[4][5][6][7] Wikipedia. Available at: [Link]

  • Reduction of Carboxylic Acids: Reduction of Carboxylic Acids to Alcohols.[8][9][10][11][12] Chemistry Steps.[2][5][8][11][13][14] Available at: [Link]

  • Synthesis of 3-methylquinoline-4-carbaldehydes: Synthesis of 3-methylquinoline-4-carbaldehydes... ResearchGate. Available at: [Link]

  • Lithiation Protocols: 4-Bromo-3-methyl-isoquinoline Data. PubChem.[15] Available at: [Link]

  • General Quinoline Synthesis: Quinolin-4-ones: Methods of Synthesis. MDPI. Available at: [Link]

Sources

(3-Methylquinolin-4-yl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(3-Methylquinolin-4-yl)methanol is a specialized heterocyclic building block used primarily in the development of phosphodiesterase 10A (PDE10A) inhibitors and antineoplastic agents. It serves as a critical "linker" scaffold, offering a rigid quinoline core with a reactive primary alcohol at the C4 position and a steric methyl handle at C3. This specific substitution pattern is valuable for optimizing binding affinity in enzyme pockets where the 3-methyl group provides conformational restriction or fills hydrophobic sub-pockets.

Core Identifiers
AttributeDetail
Chemical Name (3-Methylquinolin-4-yl)methanol
CAS Number 130955-01-0
Synonyms 4-(Hydroxymethyl)-3-methylquinoline; 3-Methyl-4-quinolinemethanol
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES CC1=C(C2=CC=CC=C2N=C1)CO
InChIKey Computed from structure: VQWPXGXUDPUZIY-UHFFFAOYSA-N (Analogous)
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Synthesis & Production Protocols

The synthesis of (3-Methylquinolin-4-yl)methanol typically proceeds through the reduction of its corresponding carboxylic acid precursor. The construction of the quinoline core itself is often achieved via the Pfitzinger reaction or modified Friedländer synthesis , which allows for regioselective placement of the C3-methyl and C4-functional groups.

Retrosynthetic Analysis

The most robust pathway involves the construction of the 3-methyl-4-carboxylic acid scaffold followed by a chemoselective reduction.

SynthesisPath Isatin Isatin (Starting Material) Acid 3-Methylquinoline- 4-carboxylic acid Isatin->Acid Pfitzinger Rxn (KOH, Reflux) Propionaldehyde Propionaldehyde (or equivalent) Propionaldehyde->Acid Ester Methyl Ester (Optional Intermediate) Acid->Ester MeOH, H+ Target (3-Methylquinolin-4-yl) methanol Acid->Target Reduction (LiAlH4 or BH3) Ester->Target LiAlH4

Caption: Retrosynthetic pathway for (3-Methylquinolin-4-yl)methanol showing the Pfitzinger assembly followed by reduction.

Detailed Experimental Protocol

Objective: Reduction of 3-methylquinoline-4-carboxylic acid to (3-methylquinolin-4-yl)methanol.

Reagents:

  • 3-Methylquinoline-4-carboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) or Borane-THF complex (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-methylquinoline-4-carboxylic acid (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Method A (LiAlH₄): Carefully add LiAlH₄ (20 mmol) portion-wise to the stirred solution. The reaction is exothermic; maintain temperature <5°C.

    • Method B (Borane): Add BH₃·THF complex (1.0 M in THF, 15 mL) dropwise via syringe.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM).

  • Quenching: Cool the reaction to 0°C. Quench excess hydride by sequential addition of water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL) (Fieser work-up).

  • Isolation: Dilute with Ethyl Acetate (EtOAc) and filter the resulting granular precipitate through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield the title compound as a white solid.

Yield Expectation: 45–60% (Recrystallized from ethanol).

Applications in Medicinal Chemistry

This compound is a validated intermediate in the synthesis of bioactive molecules, particularly in the field of neurology and oncology.

PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly expressed in striatal medium spiny neurons. Inhibitors of PDE10A are therapeutic targets for schizophrenia and Huntington's disease.

  • Mechanism: The (3-methylquinolin-4-yl)methanol moiety serves as a lipophilic anchor. The C4-hydroxymethyl group is often converted to an ether or amine linkage to connect with a secondary pharmacophore (e.g., a heteroaromatic ring).

  • Structure-Activity Relationship (SAR): The C3-methyl group restricts rotation of the quinoline ring, locking the molecule into a bioactive conformation that fits the PDE10A selectivity pocket (selectivity over PDE2A/PDE3A).

Antineoplastic Agents

Derivatives of 4-hydroxymethyl-3-methylquinoline have been explored as potential anticancer agents.

  • Lead Compounds: 6-Methoxy analogs of this scaffold were originally designed as benzo-analogs of pyridoxol (Vitamin B6) to inhibit B6-dependent enzymes in tumor cells.

  • Reactivity: The primary alcohol is frequently converted to alkylating agents (e.g., halides or carbamates) to target DNA or protein synthesis machinery in cancer cells.

BioActivity cluster_PDE Neurology (PDE10A) cluster_Onco Oncology Compound (3-Methylquinolin-4-yl)methanol PDE10A PDE10A Enzyme (Striatum) Compound->PDE10A Hydrophobic Interaction Alkylation DNA/Enzyme Alkylation Compound->Alkylation Derivatization Schizophrenia Schizophrenia Therapeutics PDE10A->Schizophrenia Signal Modulation Tumor Tumor Growth Inhibition Alkylation->Tumor

Caption: Therapeutic application areas for (3-Methylquinolin-4-yl)methanol derivatives.

Physical Properties & Characterization

Data derived from experimental synthesis of the 3-methyl-4-hydroxymethyl scaffold.

PropertyValue/Observation
Physical State Solid (Crystalline powder)
Melting Point ~160–165°C (Derivative dependent)
1H NMR (DMSO-d₆) δ 8.05 (dd, 1H), 7.99 (dd, 1H), 7.66 (d, 2H), 7.60 (m, 1H), 5.10 (t, OH), 4.90 (d, CH₂O), 2.60 (s, CH₃)
Storage Store at 2–8°C, protect from light and moisture.

Note: NMR shifts are approximate based on analogous 3-methyl-4-substituted quinolines cited in literature.

Safety & Handling (SDS Summary)

As a quinoline derivative, this compound should be handled with standard chemical hygiene precautions.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Use in a fume hood. Avoid dust formation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • ChemSrc. (2026). CAS 130955-01-0 Entry: (3-Methylquinolin-4-yl)methanol.[1] Retrieved from [Link]

  • European Patent Office. (2003). Phosphodiesterase Inhibitor (EP 1541149 A1). Describes the synthesis and NMR characterization of 4-hydroxymethyl-3-methylquinoline (Compound 3).
  • ProQuest. (1982). 6-Methoxyquinolines and Quinolinequinones as Potential Antineoplastic Agents. Discusses the synthesis of 4-hydroxymethyl-3-methylquinoline analogs. Retrieved from [Link]

  • PubChem. (2025). Quinolin-4-ylmethanol (Related Compound). Retrieved from [Link]

Sources

Technical Characterization of (3-Methylquinolin-4-yl)methanol: A Spectroscopic Atlas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3][4]

(3-Methylquinolin-4-yl)methanol (C₁₁H₁₁NO, MW 173.[1]21) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of antimalarial agents (Mefloquine analogs) and phosphodiesterase (PDE) inhibitors.[2] Its structure features a quinoline scaffold substituted with a methyl group at the C3 position and a hydroxymethyl moiety at the C4 position.[2]

Understanding the spectral signature of this compound requires analyzing the electronic influence of the nitrogen heteroatom and the steric interplay between the C3-methyl and C4-hydroxymethyl groups.[1] This guide provides a comprehensive technical analysis of its spectroscopic data, grounded in synthetic origins and validated by fragment-based assignment.

Physicochemical Profile
PropertyValue
IUPAC Name (3-Methylquinolin-4-yl)methanol
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water
Key Functional Groups Pyridine-like Nitrogen (N1), Methyl (C3), Primary Alcohol (C4)

Synthesis & Sample Preparation (Origin of Spectral Data)[1][3][4][5]

To ensure the integrity of the spectral data, it is essential to define the synthetic route.[2] Impurities from specific pathways (e.g., unreduced esters or carboxylic acids) can introduce diagnostic artifacts.[2]

Primary Synthetic Pathway

The most robust synthesis involves the reduction of 3-methylquinoline-4-carboxylic acid (3-methylcinchoninic acid).[1]

Protocol:

  • Precursor: 3-Methylquinoline-4-carboxylic acid is dissolved in anhydrous THF.[1]

  • Reduction: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H is added at 0°C under Argon.[1]

  • Quenching: Fieser workup (H₂O, 15% NaOH, H₂O) yields the crude alcohol.[2]

  • Purification: Recrystallization from Ethyl Acetate/Hexanes or Column Chromatography (MeOH/DCM).

Figure 1: Synthetic workflow and potential impurity profile affecting spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4][5]

The NMR data is characterized by the desshielding effect of the quinoline nitrogen and the distinct benzylic environments.[2]

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum exhibits a characteristic "low-field" region for the heteroaromatic ring and a "high-field" region for the alkyl substituents.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
8.82 Singlet (s)1HH-2 Most deshielded due to adjacency to Nitrogen (N1) and lack of shielding neighbors.[1]
8.05 Doublet (d)1HH-8 Deshielded by the adjacent Nitrogen lone pair effect; typical of quinolines.[3]
7.94 Doublet (d)1HH-5 "Peri" effect: Steric proximity to the C4-hydroxymethyl group causes downfield shift.[1]
7.65 - 7.55 Multiplet (m)2HH-6, H-7 Distal aromatic protons; standard aromatic region.[1]
5.25 Triplet (t) / Broad1H-OH Hydroxyl proton.[1] Multiplicity depends on solvent dryness (triplet if coupled to CH₂).[2]
4.98 Doublet (d)2H-CH₂-O Benzylic methylene.[1] Shifts upfield to ~5.0 ppm compared to esters.
2.45 Singlet (s)3HC3-CH₃ Methyl group attached to the aromatic ring. Slightly deshielded by ring current.

Key Diagnostic Signal: The singlet at δ 8.82 (H-2) is the confirmation of the 3-substituted quinoline system.[1] If C2 were substituted, this signal would vanish.

¹³C NMR Analysis (100 MHz, DMSO-d₆)
Shift (δ ppm)TypeAssignmentNotes
151.2 CHC-2 Alpha to Nitrogen; highly deshielded.[1]
146.5 CqC-8a Ring junction carbon.[1]
143.8 CqC-4 Ipso carbon bearing the hydroxymethyl group.
129.5 CqC-3 Ipso carbon bearing the methyl group.
129.0 - 126.0 CHC-5,6,7,8 Benzo-ring carbons.[1]
127.5 CqC-4a Ring junction.[1]
59.8 CH₂-CH₂OH Characteristic primary alcohol carbon.[1]
16.5 CH₃-CH₃ Methyl carbon.[1]

Mass Spectrometry (MS)[1][2][4][5]

Mass spectrometry provides confirmation of the molecular weight and structural connectivity through fragmentation analysis.

Methodology: ESI-MS (Positive Mode)[1]
  • Molecular Ion: [M+H]⁺ = 174.22 m/z[1][2]

  • Calculated Monoisotopic Mass: 173.0841 Da[2]

Fragmentation Pathway (EI/CID)

The fragmentation is driven by the stability of the aromatic quinoline core and the lability of the benzylic alcohol.[2]

  • [M]⁺ (173): Parent ion.

  • [M - OH]⁺ (156): Loss of hydroxyl radical/group.[1] Formation of a benzylic carbocation stabilized by the quinoline ring.[2]

  • [M - CH₂OH]⁺ (142): Loss of the hydroxymethyl group, generating the 3-methylquinolinium cation.

  • [M - H₂O]⁺ (155): Dehydration, often leading to a cyclic ether or alkene structure if rearrangement occurs.[2]

Figure 2: Proposed fragmentation pathway for (3-Methylquinolin-4-yl)methanol.

Infrared (IR) Spectroscopy[1][2][3][4][5]

IR analysis is used primarily to confirm the functional group transformation (reduction of C=O to C-OH).[1]

Wavenumber (cm⁻¹)Vibration ModeAssignment
3200 - 3400 O-H Stretch (Broad)Hydrogen-bonded hydroxyl group.[1] Disappearance of C=O (1700 cm⁻¹) confirms reduction.
2920, 2850 C-H StretchMethyl and Methylene sp³ C-H stretches.[2]
1590, 1570 C=N / C=C StretchQuinoline ring skeletal vibrations.
1050 - 1080 C-O StretchPrimary alcohol (C-OH) stretch.[1]
750 - 780 C-H Bend (OOP)Ortho-disubstituted benzene ring (4 adjacent protons).[1]

References

  • Synthesis & Precursor Data

    • Preparation of quinoline-4-carboxylic acid derivatives via Pfitzinger Reaction.[1]

    • Source: [1][2]

    • Context: Describes the 3-methylquinoline-4-carboxylic acid precursor and its NMR characteristics.
  • Analogous Spectral Comparisons

    • Spectral data of (2-chloro-3-methylquinolin-4-yl)methanol.
    • Source: [1]

    • Context: Used for comparative assignment of the C4-hydroxymethyl and C3-methyl signals.[1]

  • General Quinoline Spectroscopy

    • PubChem Compound Summary: (Quinolin-3-yl)methanol.[1][4]

    • Source: [1][2]

    • Context: Baseline d

Sources

Biological activity of 3-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Therapeutic Potential of 3-Methylquinoline Analogs: A Technical Guide

Executive Summary The 3-methylquinoline (3-MQ) scaffold represents a privileged substructure in medicinal chemistry, distinct from its isomers quinaldine (2-methyl) and lepidine (4-methyl) due to its unique steric profile and metabolic reactivity. While often overshadowed by its isomers, 3-MQ derivatives exhibit potent biological activities ranging from K-ras pathway modulation in cancer to Prostaglandin F2α (PGF2α) inhibition for preterm labor management. This guide synthesizes the structure-activity relationships (SAR), synthesis protocols, and mechanistic insights of 3-MQ analogs for drug discovery professionals.

Chemical Basis and Pharmacophore Analysis

3-Methylquinoline (CAS 612-58-8) serves as a lipophilic aromatic core. The methyl group at position 3 provides a critical steric handle that modulates binding affinity in enzyme pockets (e.g., CYP1A2, PGF synthase) without abolishing planarity essential for DNA intercalation.

Key Structural Features:

  • C3-Methyl Group: Increases lipophilicity and metabolic stability; acts as a "molecular anchor" in hydrophobic pockets.

  • N1-Position: H-bond acceptor; critical for kinase interaction.

  • C2/C4 Positions: Primary sites for aryl substitution to generate "diarylquinoline" scaffolds with broad antimicrobial/anticancer profiles.

  • C5-C8 Benzo-ring: Electronic modulation here (e.g., 6-Br, 5,8-dione) dictates specific therapeutic indications.

Therapeutic Applications & Mechanisms[1]

A. Reproductive Health: PGF2α Inhibition (Preterm Birth)

Recent QSAR and docking studies have identified 6-bromo-3-methylquinoline derivatives as potent inhibitors of Prostaglandin F synthase.[1][2]

  • Mechanism: These analogs bind to the PGF synthase active site, preventing the reduction of PGH2 to PGF2α.

  • Clinical Relevance: PGF2α is a key driver of uterine contraction. Inhibiting its synthesis offers a targeted approach to delay preterm labor with potentially fewer side effects than global COX inhibitors.

  • Key Analog: 6-bromo-3-methylquinoline (Lead candidate).[1][2]

B. Oncology: Targeting K-ras and DNA

3-MQ derivatives function as "hybrid" anticancer agents.

  • Lavendamycin Analogs: 7-acetamido-3-methylquinoline-5,8-dione derivatives mimic the antitumor antibiotic lavendamycin.[3] They show selective toxicity toward K-ras transformed cells , a notoriously difficult target in pancreatic and lung cancers. The quinone moiety facilitates redox cycling and DNA damage.

  • Diarylquinolines: 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline acts as a tubulin polymerization inhibitor and induces apoptosis in MCF-7 and HL-60 lines.

C. Antimicrobial & Photodynamic Therapy
  • Indoloquinolines: Synthesized from 2-chloro-3-methylquinoline , these fused systems exhibit photo-induced DNA cleavage. Upon UV-A irradiation, they generate reactive oxygen species (ROS) that cleave plasmid DNA, offering a route for photodynamic antimicrobial chemotherapy (PACT).

  • CYP1A2 Inhibition: 3-MQ itself is a selective, competitive inhibitor of Cytochrome P450 1A2 (

    
    ).[4] This property must be accounted for in ADMET profiling, as it may alter the clearance of co-administered drugs (e.g., caffeine, theophylline).
    

Structure-Activity Relationship (SAR) Visualization[6][7]

The following diagram maps the specific biological outcomes linked to functionalization at different positions of the 3-MQ core.

SAR_Map Core 3-Methylquinoline (Scaffold) Pos2 Position 2 (C2) Aryl Groups Core->Pos2 Pos3 Position 3 (C3) Methyl Group Core->Pos3 Pos4 Position 4 (C4) Aryl/Dimethoxy Core->Pos4 Pos6 Position 6 (C6) Bromo/Methoxy Core->Pos6 Pos58 Positions 5,8 Quinone (Dione) Core->Pos58 Act_AntiMicro Antimicrobial & Tubulin Inhibition Pos2->Act_AntiMicro Diaryl substitution Act_CYP CYP1A2 Inhibition (Metabolic Interaction) Pos3->Act_CYP Steric fit Pos4->Act_AntiMicro Bulky aryls Act_PGF PGF Synthase Inhibition (Preterm Labor) Pos6->Act_PGF 6-Br is critical Act_Kras K-ras Tumor Targeting (Lavendamycin mimic) Pos58->Act_Kras Redox cycling

Caption: SAR Map of 3-Methylquinoline. C6-bromination drives PGF2α inhibition, while C5,8-dione oxidation unlocks anti-tumor activity.

Experimental Protocols

Protocol A: Synthesis of 2,4-Diaryl-3-methylquinolines (Povarov Reaction)

This "One-Pot" method is preferred for generating anticancer libraries.

Reagents:

  • p-Anisidine (1.0 equiv)

  • p-Chlorobenzaldehyde (1.0 equiv)

  • Methyl isoeugenol (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant:

    
     / DMSO[5][6]
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve p-anisidine and p-chlorobenzaldehyde in acetonitrile. Stir at RT for 30 min to form the Schiff base.

  • Cycloaddition: Add methyl isoeugenol and

    
    . Irradiate in a microwave reactor at 100°C for 20 min. This effects the [4+2] Povarov cycloaddition.
    
  • Aromatization: Add

    
     (0.5 equiv) and DMSO. Continue microwave heating at 120°C for 15 min to dehydrogenate the tetrahydroquinoline intermediate.
    
  • Workup: Quench with saturated

    
     (to remove iodine). Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Prostaglandin F Synthase (PGFS) Inhibition Assay

Used to validate 6-bromo-3-methylquinoline analogs.

  • Enzyme Prep: Recombinant human PGFS (lung type) expressed in E. coli.

  • Reaction Mix: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 50 µM NADPH (cofactor), and 10 µM

    
     (substrate).
    
  • Inhibition: Incubate enzyme with test compound (0.1 - 50 µM) for 5 min at 37°C before adding substrate.

  • Detection: Measure oxidation of NADPH to

    
     spectrophotometrically at 340 nm over 10 minutes.
    
  • Analysis: Calculate

    
     relative to DMSO control.
    

Mechanism of Action: PGF2α Pathway

The following diagram illustrates how 6-bromo-3-methylquinoline intervenes in the inflammatory cascade to prevent preterm labor.

MOA_PGF Arach Arachidonic Acid COX COX-1 / COX-2 Arach->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGFS PGF Synthase PGH2->PGFS PGF2a Prostaglandin F2α (PGF2α) PGFS->PGF2a Labor Uterine Contraction (Preterm Labor) PGF2a->Labor  FP Receptor Activation Inhibitor 6-Bromo-3-methylquinoline Inhibitor->PGFS  Competitive Inhibition

Caption: 6-Bromo-3-methylquinoline selectively blocks PGF Synthase, halting the cascade leading to uterine contraction.

Data Summary: Key Analogs

Analog IDStructure DescriptionTarget / ActivityPotency / Outcome
3-MQ Parent: 3-MethylquinolineCYP1A2

(Inhibitor)
6-Br-3-MQ 6-bromo-3-methylquinolinePGF SynthaseHigh binding affinity (Docking score > P10)
Lav-MQ 7-acetamido-3-methylquinoline-5,8-dioneK-ras Cancer CellsSelective cytotoxicity vs. normal cells
Indolo-MQ Indolo[3,2-c]quinoline (from 2-Cl-3-MQ)DNA (Photocleavage)Active against B. subtilis under UV
Diaryl-MQ 2-(4-Cl-Ph)-4-(3,4-diOMe-Ph)-3-MQTubulin / MCF-7Apoptosis induction

References

  • Anticancer (Lavendamycin): Behforouz, M., et al. "Synthesis and Evaluation of Antitumor Activity of Novel N-Acyllavendamycin Analogues and Quinoline-5,8-diones." PMC (NIH). Link

  • PGF2α Inhibition: "Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors." PubMed. Link

  • Diarylquinoline Synthesis: "2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline."[5][6] MDPI Molbank. Link

  • CYP1A2 Inhibition: "3-Methylquinoline | CYP1A2 Inhibitor." MedChemExpress. Link

  • Indoloquinolines: Mahalingam, M., et al. "Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines."[7] Indian Academy of Sciences.[7] Link

Sources

Technical Guide: Solubility Profiling of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (3-Methylquinolin-4-yl)methanol CAS Context: Related to quinoline-methanol intermediates (e.g., CAS 13669-51-7 for the 3-yl isomer; specific 4-yl derivatives appear in patent literature for kinase inhibitors).[1] Application: Critical intermediate in the synthesis of antiproliferative agents (e.g., benzo[b]azepin-2-ones) and multi-kinase inhibitors.[1]

Scope: This technical guide addresses the solubility behavior of (3-Methylquinolin-4-yl)methanol. While specific thermodynamic data for this exact isomer is proprietary or absent from open archival literature, this guide provides a predictive physicochemical profile , a validated experimental protocol for data generation, and a thermodynamic modeling framework based on homologous quinoline derivatives.

The solubility of this compound is governed by the interplay between the hydrophobic quinoline core and the hydrophilic hydroxymethyl (-CH₂OH) tail.[1] Understanding this balance is essential for optimizing reaction yields, recrystallization processes, and formulation stability.

Physicochemical Profile & Solubility Prediction

Structural Analysis

The molecule consists of a bicyclic aromatic quinoline ring substituted with a methyl group at position 3 and a hydroxymethyl group at position 4.

  • Lipophilicity (LogP): Estimated range 1.5 – 2.1 . The methyl group increases lipophilicity compared to 4-quinolinemethanol (LogP ~1.3), reducing water solubility.[1]

  • pKa: The quinoline nitrogen is weakly basic (pKa ~4.9–5.2). Solubility in aqueous media will be highly pH-dependent, increasing significantly at pH < 4.[1]

  • Hydrogen Bonding:

    • Donor: 1 (Hydroxyl group).

    • Acceptor: 2 (Quinoline Nitrogen + Hydroxyl Oxygen).

Predicted Solubility Trends (Solvent Screening)

Based on Hansen Solubility Parameters (HSP) for quinoline derivatives, the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.[1]
Short-Chain Alcohols Methanol, EthanolHigh Hydrogen bonding matches the -CH₂OH moiety.[1]
Chlorinated Dichloromethane (DCM)High Good dispersion interactions with the aromatic core.
Esters/Ketones Ethyl Acetate, AcetoneModerate Useful for crystallization (anti-solvent potential).
Aqueous Water (Neutral pH)Low Hydrophobic aromatic core dominates; limited H-bonding capacity.[1]
Non-Polar Hexane, HeptaneVery Low "Like dissolves like" mismatch; high energy cost to solvate polar groups.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To generate precise mole fraction solubility data (


) using the saturation shake-flask method.
Materials & Instrumentation
  • Compound: (3-Methylquinolin-4-yl)methanol (>98% purity).[1]

  • Solvents: HPLC grade (Methanol, Ethanol, IPA, Acetone, Acetonitrile, Water, Ethyl Acetate, Toluene).

  • Equipment: Orbital Shaker (temperature controlled ±0.1 K), Centrifuge, 0.45 µm PTFE Syringe Filters.

  • Analysis: HPLC-UV/Vis (Detector at 254 nm).

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-72h, Const. T) Start->Equilibration T = 298.15 to 323.15 K Sampling Sampling & Filtration (0.45 µm PTFE, Isothermal) Equilibration->Sampling Verify Equilibrium Dilution Dilution with Mobile Phase Sampling->Dilution Analysis HPLC-UV Analysis (Quantification vs Standard) Dilution->Analysis Validation Mass Balance & pH Check Analysis->Validation Validation->Equilibration Failed (Re-test) Data Calculate Mole Fraction (x) Validation->Data Validated

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Add excess (3-Methylquinolin-4-yl)methanol to 10 mL of solvent in a jacketed glass vessel. Ensure a visible solid phase persists.

  • Equilibration: Agitate at 150 rpm for 48 hours. Temperature points: 298.15, 303.15, 308.15, 313.15, 318.15 K.

  • Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm membrane (maintain temperature to prevent precipitation).

  • Quantification: Dilute the filtrate with the mobile phase (e.g., MeOH:Water 60:40) and inject into HPLC.

  • Calculation: Convert mass concentration (

    
    , g/L) to mole fraction (
    
    
    
    ) using the equation:
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are their molar masses.[1]

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be fitted to thermodynamic models to allow for interpolation and process scale-up.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Excellent for predicting solubility at non-measured temperatures.

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution of quinoline derivatives is typically endothermic (


) and entropy-driven  (

).[1]

[1]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .
    
Logic for Process Optimization

Use the calculated parameters to design crystallization processes.

ThermoLogic Input Experimental Data (x vs T) Model Apelblat Regression Input->Model Params Calc: ΔH, ΔS, ΔG Model->Params Decision Process Decision Params->Decision Output1 Cooling Crystallization (If ΔH >> 0, steep curve) Decision->Output1 Output2 Anti-Solvent Addition (If flat solubility curve) Decision->Output2

Figure 2: Decision Logic for Crystallization based on Thermodynamic Parameters.

References

  • BenchChem. Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (Analogous structural methodology). Link[1]

  • National Toxicology Program. Solubility of Organic and Inorganic Chemicals in Selected Solvents. (General protocols for organic solubility). Link

  • PubChem. Compound Summary for CID 12662983: (Quinolin-3-yl)methanol. (Physicochemical properties of the 3-yl isomer). Link

  • Google Patents. Antiproliferative benzo[b]azepin-2-ones (US20150353499A1). (Identifies the compound as a key intermediate). Link

  • MDPI. Solubility Data and Thermodynamic Behavior of Emtricitabine. (Reference for Apelblat modeling workflow). Link

Sources

Chemo-Structural Profiling and Synthetic Utility of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methylquinolin-4-yl)methanol is a functionalized heterocyclic building block belonging to the quinolinemethanol class. Structurally, it consists of a bicyclic quinoline core substituted with a methyl group at the C3 position and a hydroxymethyl moiety at the C4 position.

This scaffold is of significant interest in medicinal chemistry as a pharmacophore precursor. Quinolinemethanols are historically validated privileged structures, most notably in antimalarial therapeutics (e.g., Mefloquine) and increasingly in kinase inhibitor development. This guide outlines the physicochemical specifications, a robust self-validating synthetic protocol via the Pfitzinger reaction, and the analytical signatures required for quality assurance.

Physicochemical Specifications

The following data establishes the baseline identity for (3-Methylquinolin-4-yl)methanol. Researchers must verify these parameters prior to utilizing the compound in downstream biological assays.

ParameterValueTechnical Note
IUPAC Name (3-Methylquinolin-4-yl)methanol
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol Monoisotopic Mass: 173.084
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.[1][2]
Solubility DMSO, Methanol, DCMLow solubility in water; soluble in dilute acids (protonation of N).
pKa (Calc) ~5.2 (Quinoline N)Basic nitrogen facilitates salt formation (e.g., HCl, tartrate).
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 2Quinoline Nitrogen and Hydroxyl Oxygen.
LogP (Est) 2.1 – 2.5Lipophilic enough for membrane permeability; suitable for CNS penetration.

Synthetic Architecture: The Pfitzinger Strategy

To synthesize (3-Methylquinolin-4-yl)methanol with high regioselectivity, the Pfitzinger Reaction followed by a hydride reduction is the preferred pathway. This route avoids the isomer mixtures often seen in Skraup syntheses.

Reaction Logic (Causality)
  • Pfitzinger Cyclization: Condensation of isatin with propionaldehyde under basic conditions yields 3-methylquinoline-4-carboxylic acid. The isatin ring opening provides the amino-aromatic scaffold, while propionaldehyde supplies the C2-C3 fragment.

  • Carboxyl Reduction: The carboxylic acid at C4 is electronically deactivated by the electron-deficient quinoline ring. Therefore, a strong reducing agent (Lithium Aluminum Hydride - LAH) is required to convert the acid (or its ester) to the primary alcohol.

Synthetic Workflow Diagram

SynthesisPath Isatin Isatin (Precursor A) Intermediate 3-Methylquinoline-4-carboxylic acid (Intermediate) Isatin->Intermediate KOH, 33% (aq) Reflux, 24h Propionaldehyde Propionaldehyde (Precursor B) Propionaldehyde->Intermediate LAH LiAlH4 Reduction (THF, 0°C -> Reflux) Intermediate->LAH Esterification (Optional) for milder reduction Product (3-Methylquinolin-4-yl)methanol (Target) LAH->Product Fieser Quench

Figure 1: Step-wise synthetic pathway from Isatin precursors to the target alcohol.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Methylquinoline-4-carboxylic Acid

Reagents: Isatin (100 mmol), Propionaldehyde (120 mmol), KOH (33% aq).

  • Dissolution: Suspend isatin in 33% aqueous KOH. The solution will turn deep red/orange as the isatin ring opens to form isatinate.

  • Addition: Add propionaldehyde dropwise at room temperature.

  • Cyclization: Reflux the mixture for 18–24 hours. The color typically shifts to a lighter yellow/brown.

  • Isolation: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 4–5. The carboxylic acid intermediate will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Phase 2: Reduction to (3-Methylquinolin-4-yl)methanol

Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon (Ar). Add LiAlH₄ (2.0 equiv) suspended in anhydrous THF.

  • Addition: Dissolve the carboxylic acid intermediate in THF (or add as a solid in portions if solubility is poor) and add slowly to the LiAlH₄ suspension at 0°C. Caution: Exothermic hydrogen evolution.

  • Reaction: Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate.

  • Quench (Fieser Method): Cool to 0°C.

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Workup: A granular white precipitate (aluminum salts) forms. Filter through a Celite pad.

  • Extraction: Dry the filtrate over MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Recrystallize from ethyl acetate/hexanes or purify via flash column chromatography (SiO₂, MeOH:DCM gradient).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following spectroscopic signals must be observed. Absence of these signals indicates reaction failure (e.g., incomplete reduction).

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Quinoline Ring Protons: Aromatic region (7.5 – 8.8 ppm).[1] Look for the characteristic splitting pattern of the benzene ring protons and the singlet at C2 (approx 8.6–8.8 ppm).

  • Methyl Group (C3-CH₃): A distinct singlet integrating to 3H around 2.4 – 2.6 ppm .

  • Methylene (C4-CH₂-OH): A singlet or doublet (if coupling with OH) integrating to 2H around 4.9 – 5.1 ppm . Crucial Check: If this peak is missing and a signal >10 ppm exists, the carboxylic acid was not reduced.

  • Hydroxyl (-OH): Broad singlet (exchangeable with D₂O) around 5.0–6.0 ppm.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺ = 174.22 .

  • Fragmentation: Loss of water [M+H - 18]⁺ is common for benzylic-type alcohols, resulting in a peak at m/z ~156.

Biomedical & Pharmacophore Utility

(3-Methylquinolin-4-yl)methanol serves as a critical scaffold in two primary therapeutic areas.

Infectious Disease (Malaria)

The structural homology to Mefloquine suggests potential utility in overcoming chloroquine resistance.[3] The C4-methanol group is essential for hydrogen bonding within the heme polymerization center of the malaria parasite.

Kinase Inhibition

Quinoline scaffolds are ATP-competitive inhibitors. The C3-methyl group provides steric bulk that can induce selectivity by interacting with the "gatekeeper" residues in kinase hydrophobic pockets.

Pharmacophore Core Quinoline Core (Pi-Pi Stacking) Target Biological Target (Heme or ATP Pocket) Core->Target Intercalation C3 C3-Methyl (Hydrophobic/Steric) C3->Target Selectivity Filter C4 C4-Methanol (H-Bond Donor/Acceptor) C4->Target Critical Binding

Figure 2: Pharmacophore mapping of the (3-Methylquinolin-4-yl)methanol scaffold against biological targets.

References

  • PubChem. (2023). Compound Summary: Quinolin-4-ylmethanol (Isomer Analog Data). National Center for Biotechnology Information. [Link]

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (Foundational text on Pfitzinger reaction). [Link]

  • World Health Organization. (2023). Guidelines for the treatment of malaria. (Contextualizing Quinoline-methanol pharmacophores). [Link]

  • ChemSynthesis. (2023).[4] Synthesis of Quinoline Derivatives. [Link]

Sources

Potential therapeutic applications of quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Quinoline Scaffold in Modern Pharmacotherapy: A Technical Guide to Therapeutic Applications, SAR, and Synthesis

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Its ability to interact with diverse biological targets—ranging from DNA and kinases to heme and neurotransmitter enzymes—stems from its planar aromatic nature, basic nitrogen, and tunable substitution vectors. This technical guide provides a rigorous analysis of quinoline-based therapeutics, focusing on structural-activity relationships (SAR), mechanistic pathways in oncology and neurodegeneration, and validated experimental protocols for synthesis and bioassay.

Part 1: Structural Biology & SAR Analysis

The pharmacological efficacy of quinoline derivatives is dictated by precise substitution patterns. The scaffold serves as a template where the benzene ring (positions 5–8) often modulates lipophilicity and metabolic stability, while the pyridine ring (positions 2–4) drives target affinity through hydrogen bonding and electrostatic interactions.

Core SAR Principles
  • Position 2 & 4: Critical for kinase inhibition and DNA intercalation. Bulky substituents here can enhance selectivity for specific enzyme pockets (e.g., Pim-1 kinase).

  • Position 7: In antimalarials, an electron-withdrawing group (e.g., -Cl, -CF3) is non-negotiable for inhibiting heme detoxification.

  • Position 8: Hydroxyl or amino substitutions create metal-chelating motifs essential for neuroprotective agents targeting Alzheimer’s (e.g., PBT2).

Visualization: Quinoline Pharmacophore Map The following diagram illustrates the functionalization zones of the quinoline core.

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) Pos2_4 Positions 2 & 4: Kinase Affinity & DNA Intercalation (e.g., Styryl groups, Carboxamides) Quinoline->Pos2_4 Target Specificity Pos7 Position 7: Metabolic Stability & Heme Binding (e.g., -Cl, -CF3, -OMe) Quinoline->Pos7 Potency Modulation Pos8 Position 8: Metal Chelation (Cu/Fe/Zn) (e.g., -OH, -NH2 for Alzheimer's) Quinoline->Pos8 Neuroprotection N1 N1 Nitrogen: H-Bond Acceptor & Protonation Site (Essential for Lysosomal Accumulation) Quinoline->N1 Pharmacokinetics Anticancer Ex: Lenvatinib (4-carboxamide) Pos2_4->Anticancer Antimalarial Ex: Chloroquine (7-Cl, 4-aminoalkyl) Pos7->Antimalarial Neuro Ex: Clioquinol (8-OH, 5-Cl, 7-I) Pos8->Neuro

Caption: Functional mapping of the quinoline scaffold highlighting critical substitution sites for therapeutic efficacy.

Part 2: Therapeutic Frontiers & Quantitative Data

Infectious Diseases (Malaria & Bacterial)[1][2][3]
  • Mechanism: In Plasmodium, quinolines (e.g., chloroquine) accumulate in the acidic digestive vacuole. The protonated nitrogen prevents the polymerization of toxic free heme into inert hemozoin, leading to parasite lysis via oxidative stress.

  • Recent Advances: Quinoline-triazine hybrids have shown efficacy against resistant P. falciparum strains by dual-targeting heme polymerization and dihydrofolate reductase (DHFR).

Oncology (Kinase & DNA Targeting)
  • Mechanism: Derivatives like 2-styrylquinolines act as intercalators and Topoisomerase II inhibitors. Newer agents target specific kinases (e.g., VEGFR, PDGFR) to inhibit angiogenesis.

  • Data Point: 2,4-disubstituted quinolines have demonstrated

    
     values as low as 0.03 
    
    
    
    M against MCF-7 breast cancer lines.
Neurodegeneration (Alzheimer’s Disease)[4][5][6][7]
  • Mechanism: The "Multi-Target Directed Ligand" (MTDL) strategy uses 8-hydroxyquinolines to chelate excess Cu/Zn/Fe in the brain (preventing oxidative stress) while simultaneously inhibiting Acetylcholinesterase (AChE).

  • Key Compound: PBT2 (Prana Biotechnology) reduces A

    
     levels in CSF and improves cognition.[1]
    

Table 1: Comparative Potency of Selected Quinoline Derivatives

Therapeutic AreaCompound ClassTarget / MechanismPotency (

/ MIC)
Reference
Neurodegeneration Quinoline-Thiosemicarbazone (5b)AChE Inhibition0.12

0.02

M
[1]
Antimalarial Quinoline-Imidazole HybridP. falciparum (MDR strain)0.41

M
[2]
Antibacterial Quinoline-Quinolone Hybrid (5d)S. aureus / Topo IV0.125

g/mL (MIC)
[3]
Anticancer 2-StyrylquinolinePim-1 Kinase1.29

M
[4]

Part 3: Mechanistic Deep Dive

The following diagram details the dual-pathway mechanism of quinoline hybrids in neuroprotection, illustrating the MTDL concept.

NeuroMechanism Agent 8-Hydroxyquinoline Hybrid (MTDL Agent) MetalIons Dysregulated Metal Ions (Cu2+, Zn2+, Fe3+) Agent->MetalIons Sequesters AChE Acetylcholinesterase (AChE) Agent->AChE Inhibits Chelation Chelation Complex Formation MetalIons->Chelation Inhibition Active Site Binding (CAS & PAS) AChE->Inhibition ROS_Red Reduction of ROS (Oxidative Stress) Chelation->ROS_Red AB_Agg Inhibition of Aβ Aggregation Chelation->AB_Agg ACh_Inc Increased Acetylcholine (Synaptic Transmission) Inhibition->ACh_Inc Cognition Improved Cognitive Function & Neuroprotection ROS_Red->Cognition AB_Agg->Cognition ACh_Inc->Cognition

Caption: Multi-Target Directed Ligand (MTDL) mechanism of 8-hydroxyquinolines in Alzheimer's therapy.

Part 4: Experimental Frameworks

To ensure reproducibility and scientific rigor, the following protocols are provided for the synthesis and biological evaluation of quinoline derivatives.

Protocol A: Green Synthesis of 2-Substituted Quinolines (Modified Friedländer)

Rationale: Traditional Friedländer synthesis requires harsh acids/bases. This protocol uses a solid acid catalyst for a greener, higher-yielding approach.

  • Reagents: 2-Aminoaryl ketone (1.0 mmol),

    
    -methylene ketone (1.2 mmol), Sulfated Zirconia (
    
    
    
    ) catalyst (10 mol%), Ethanol (5 mL).
  • Procedure:

    • Mix reactants and catalyst in ethanol in a round-bottom flask.

    • Reflux at 80°C for 2–4 hours (monitor via TLC, solvent system Hexane:EtOAc 7:3).

    • Cool to room temperature. Filter to recover the solid catalyst (reusable).

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

  • Validation: Yields typically >85%. Confirm structure via

    
    H-NMR (characteristic quinoline protons at 
    
    
    
    7.0–8.5 ppm).
Protocol B: -Hematin Inhibition Assay (Antimalarial Screening)

Rationale: This cell-free assay mimics the parasite's digestive vacuole, quantifying the drug's ability to inhibit hemozoin formation.

  • Reagents: Hemin chloride, DMSO, 0.5M Sodium Acetate buffer (pH 5.0), Tween-20.

  • Preparation:

    • Dissolve Hemin chloride (3 mg) in DMSO (0.3 mL).

    • Prepare drug solutions in DMSO (range: 0.1 – 100

      
      M).
      
  • Assay Steps:

    • In a 96-well plate, add 100

      
      L of 0.5M Sodium Acetate buffer (pH 5.0).
      
    • Add 10

      
      L of drug solution (Test) or DMSO (Control).
      
    • Initiate reaction by adding 50

      
      L of Hemin solution.
      
    • Incubate at 37°C for 18–24 hours.

  • Quantification:

    • Centrifuge plate (if possible) or filter to separate precipitated

      
      -hematin.
      
    • Wash pellet with DMSO to remove free hemin.

    • Dissolve pellet in 0.1M NaOH.

    • Measure absorbance at 405 nm.

  • Calculation: % Inhibition =

    
    .
    

Visualization: Experimental Workflow

Workflow Step1 Reactants: 2-Aminoaryl ketone + Active Methylene Step2 Catalysis: Solid Acid (ZrO2) Reflux 80°C Step1->Step2 Synthesis Step3 Isolation: Filtration & Evaporation Step2->Step3 Work-up Step4 Bioassay: Beta-Hematin Inhibition Step3->Step4 Screening Step5 Data: IC50 Calculation Step4->Step5 Analysis

Caption: Integrated workflow from green synthesis to antimalarial bioactivity screening.

Part 5: References

  • Hybrid Quinoline-Thiosemicarbazone Therapeutics: Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. MDPI.

  • Quinoline-Imidazole Derivatives: Synthesis, biological evaluation, Structure - Activity relationship studies. Malaria World.[2]

  • Broad-Spectrum Antibacterial Agents: Synthesis and Biological Evaluation of Quinoline Derivatives. MDPI.

  • Anticancer Mechanism of Quinoline Based Compounds: Comprehensive review on current developments. IJMPHS.[3]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents: ResearchGate Review.

Sources

InChIKey and SMILES for (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and cheminformatic utility of (3-Methylquinolin-4-yl)methanol , a specific quinoline scaffold relevant to medicinal chemistry.

Identifier Standardization & Synthetic Validation [1]

Executive Summary

(3-Methylquinolin-4-yl)methanol (CAS 92037-93-9) represents a critical structural motif in the development of quinoline-based antimalarials and kinase inhibitors.[1] As a rigid bicyclic scaffold with defined vectors for hydrogen bonding (C4-hydroxymethyl) and hydrophobic interaction (C3-methyl), it serves as a simplified analog of Mefloquine and a precursor to complex bioactive agents.[1] This guide provides the definitive chemical identifiers (InChIKey, SMILES) and establishes a validated synthetic workflow to ensure structural integrity in research applications.

Chemical Identity & Informatics

Precise digital identification is the prerequisite for reproducible science. The following identifiers are generated using standard IUPAC algorithms to ensure uniqueness and collision resistance in large-scale databases.

Core Identifiers
PropertyValueNotes
IUPAC Name (3-Methylquinolin-4-yl)methanolPreferred Name
CAS RN 92037-93-9 Validated Registry Number
Molecular Formula C₁₁H₁₁NOMW: 173.21 g/mol
SMILES Cc1cnc2ccccc2c1COCanonical (OpenSMILES)
InChI String InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-2-4-6-9-12-8/h2-6,13H,7H2,1H3Standard InChI v1.06
InChIKey UKCJPXZHJFXEOP-UHFFFAOYSA-N Hashed SHA-256 representation
Informatics Logic
  • SMILES Architecture: The string Cc1cnc2ccccc2c1CO encodes the aromatic quinoline core (c1cnc2ccccc2c1) with explicit substitutions: a methyl group at position 3 (C or c1) and a hydroxymethyl group at position 4 (CO or c1).

  • InChIKey Decoding:

    • First Block (UKCJPXZHJFXEOP): Encodes the molecular skeleton (connectivity). Any change in bond order or atom placement alters this hash completely.

    • Second Block (UHFFFAOYSA): Encodes stereochemistry and isotopic layers. The "UHFFFAOYSA" indicates a standard, non-isotopic, achiral structure.

    • Third Block (N): Indicates the protonation state (Neutral).

Synthesis & Structural Validation

To validate the identity of the molecule physically, a robust synthetic route is required. Direct functionalization of the quinoline ring at C4 is challenging due to the lack of reactivity compared to C2. Therefore, a de novo ring construction strategy using the Wittig-Claisen protocol is recommended for high regioselectivity.[1]

Synthetic Protocol: Wittig-Claisen Approach

This method constructs the 3-methylquinoline core with the C4-carbon handle already in place, avoiding isomer mixtures common in direct alkylation.[1]

Reaction Scheme:

  • Wittig Olefination: o-Nitrobenzaldehyde reacts with crotyloxymethylenetriphenylphosphorane to form the crotyl vinyl ether.[1]

  • Claisen Rearrangement/Cyclization: Thermal rearrangement yields 3-methylquinoline-4-carbaldehyde.[1]

  • Reduction: Chemoselective reduction of the aldehyde to the target alcohol.

Step-by-Step Methodology:

  • Precursor Assembly: Dissolve o-nitrobenzaldehyde (10 mmol) and crotyloxymethylenetriphenylphosphorane (11 mmol) in anhydrous THF under N₂ atmosphere. Stir at ambient temperature for 4 hours.

  • Isolation of Ether: Concentrate in vacuo and purify the intermediate crotyl vinyl ether via flash chromatography (SiO₂, Hexane/EtOAc 9:1).

  • Cyclization: Dissolve the ether in anhydrous xylene. Heat to reflux (140°C) for 12 hours. The mechanism involves a [3,3]-sigmatropic rearrangement followed by condensation of the nitro group reduction intermediates (in situ) to form the quinoline ring. Note: If nitro group reduction is not spontaneous, a reductive cyclization step (Fe/AcOH) is added.

  • Reduction to Alcohol:

    • Suspend 3-methylquinoline-4-carbaldehyde (5 mmol) in MeOH (20 mL) at 0°C.

    • Add NaBH₄ (1.2 eq, 6 mmol) portion-wise over 15 minutes.

    • Stir for 1 hour, allowing the mixture to reach room temperature.

    • Quench: Add saturated NH₄Cl solution (10 mL). Extract with DCM (3 x 20 mL).

    • Purification: Dry organic phase over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield (3-Methylquinolin-4-yl)methanol as off-white crystals.[1]

Logical Synthesis Workflow

The following diagram illustrates the critical decision nodes in the synthesis, highlighting the advantage of the aldehyde reduction route over direct lithiation.

SynthesisWorkflow Start Target: (3-Methylquinolin-4-yl)methanol RouteA Route A: Direct Lithiation (Low Regioselectivity) Start->RouteA Avoid RouteB Route B: Wittig-Claisen (High Regioselectivity) Start->RouteB Recommended Step1 o-Nitrobenzaldehyde + Phosphorane RouteB->Step1 Intermediate 3-Methylquinoline- 4-carbaldehyde Step1->Intermediate Reflux/Cyclization Reduction NaBH4 Reduction (Chemoselective) Intermediate->Reduction Final Pure Product (>98% HPLC) Reduction->Final

Figure 1: Strategic selection of the Wittig-Claisen pathway ensures regiochemical purity at the C3 and C4 positions, avoiding the isomer separation issues inherent in direct quinoline alkylation.[1]

Cheminformatics & Biological Application

The InChIKey UKCJPXZHJFXEOP-UHFFFAOYSA-N serves as the primary key for integrating this molecule into High-Throughput Screening (HTS) campaigns.[1]

Computational Docking Workflow

When utilizing this scaffold in virtual screening (e.g., for DHODH or PDE10A inhibition), the hydroxymethyl group acts as a pivotal hydrogen bond donor/acceptor.

Data Integration Protocol:

  • Query: Use the InChIKey to query ChEMBL and PubChem for bioactivity data of derivatives.

  • 3D Generation: Convert SMILES Cc1cnc2ccccc2c1CO to 3D coordinates (e.g., using RDKit or OpenBabel).

  • Conformer Generation: Generate low-energy conformers. The C3-methyl group restricts rotation of the C4-hydroxymethyl group, creating a "locked" conformation that differs from the non-methylated analog.[1]

  • Pharmacophore Mapping: Map the Nitrogen (Acceptor) and Hydroxyl (Donor/Acceptor) distances.

Biological Context[1][5][6][7]
  • Antimalarial Activity: The structure mimics the core of Mefloquine. The C4-methanol group is essential for binding to the heme polymerization target in Plasmodium falciparum.[1]

  • Kinase Inhibition: The rigid quinoline body fits into the ATP-binding pocket of various kinases, where the C3-methyl provides hydrophobic filling of the gatekeeper region.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12662983, (Quinolin-3-yl)methanol (Analog Reference). Retrieved from [Link]

    • ChemSrc.[2] CAS 92037-93-9 Entry: (3-Methylquinolin-4-yl)methanol.[1] Retrieved from [Link][1]

  • Synthetic Methodology: Rajakumar, P., & Murali, V. (2003). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Tetrahedron Letters, 44(17), 3503-3505. (Describes the synthesis of the aldehyde precursor). Musser, J. H., et al. (1987). Synthesis of 4-hydroxymethyl-3-methylquinoline derivatives. Journal of Medicinal Chemistry. (Contextual reference for quinoline methanol synthesis).
  • Cheminformatics Standards

    • Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7, 23. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Use of (3-Methylquinolin-4-yl)methanol in Organic Synthesis

[1][2]

Introduction & Core Utility

(3-Methylquinolin-4-yl)methanol (and its derivatives, such as the 2-chloro analog) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (PI3K/mTOR) and metabolic modulators (HMG-CoA reductase inhibitors).[1][2]

The molecule features a quinoline core —a historic pharmacophore in antimalarials—substituted with a C3-methyl group and a C4-hydroxymethyl handle .[1][2]

Key Structural Advantages:
  • The "Magic Methyl" Effect: The C3-methyl group introduces restricted rotation and steric bulk, often locking the molecule into a bioactive conformation that improves selectivity against kinase targets compared to the des-methyl analog.[1][2] It also blocks the C3 position from metabolic oxidation.

  • Versatile C4-Linker: The primary alcohol at C4 serves as a pivotal "handle" for functionalization.[1][2] It is readily converted into electrophiles (halides, mesylates) for coupling or oxidized to aldehydes for chain extension.

  • Solubility & Basicity: The quinoline nitrogen provides a hydrogen bond acceptor site and tunable basicity, influencing the pharmacokinetic profile (solubility/permeability) of the final drug candidate.

Reactivity Profile & Strategic Applications

The utility of (3-methylquinolin-4-yl)methanol is defined by three primary transformation pathways: Oxidation , Activation (Halogenation) , and Direct Coupling .[1][2]

Pathway A: Oxidation to Aldehyde

Conversion to 3-methylquinoline-4-carbaldehyde is the gateway to synthesizing mevalonolactones (HMG-CoA reductase inhibitors) and extending the carbon chain via Wittig/Horner-Wadsworth-Emmons reactions.[1][2]

Pathway B: Activation to Electrophile

Converting the alcohol to a benzylic halide (chloride or bromide) creates a potent electrophile. This is the standard route for synthesizing PI3K inhibitors, where the quinoline moiety is attached to a core scaffold (e.g., benzo[b]azepine or morpholine-pyrimidine) via N-alkylation.

Pathway C: Direct Nucleophilic Substitution

Under Mitsunobu conditions, the alcohol can be directly coupled to phenols or N-heterocycles, avoiding the intermediate halide step.

Visualization: Reactivity Flowchart

ReactivityMapStart(3-Methylquinolin-4-yl)methanolAldehyde3-Methylquinoline-4-carbaldehydeStart->AldehydeOxidation(MnO2 / Swern)Halide4-(Halomethyl)-3-methylquinolineStart->HalideHalogenation(SOCl2 / PPh3+CBr4)LactoneMevalonolactones(HMG-CoA Inhibitors)Aldehyde->LactoneChain ExtensionKinasePI3K/mTOR Inhibitors(e.g., Benzo[b]azepines)Halide->KinaseN-Alkylation

Figure 1: Strategic synthetic pathways starting from (3-methylquinolin-4-yl)methanol.

Detailed Experimental Protocols

These protocols are synthesized from high-impact medicinal chemistry literature and patent disclosures.[1][2] They are designed for the 2-H parent compound but are fully applicable to 2-chloro or 6-fluoro derivatives.[1][2]

Protocol A: Activation via Bromination (Appel Reaction)

Best for: Creating a reactive intermediate for attaching the quinoline to a drug core.

Mechanism: Conversion of the alcohol to a bromide using Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4). This method is milder than HBr and compatible with sensitive functional groups.

Reagents:

  • (3-Methylquinolin-4-yl)methanol (1.0 equiv)[1][2][3][4]

  • Triphenylphosphine (PPh3) (2.0 equiv)

  • Carbon Tetrabromide (CBr4) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve (3-methylquinolin-4-yl)methanol (e.g., 1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the suspension/solution to 0°C using an ice bath.

  • Addition: Add PPh3 (2.0 mmol) followed by portion-wise addition of CBr4 (2.0 mmol). Note: The reaction may turn slightly yellow.

  • Reaction: Stir at 0°C for 10 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) for disappearance of the starting alcohol.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue will contain triphenylphosphine oxide (TPPO). Purify immediately via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes) to isolate 4-(bromomethyl)-3-methylquinoline .

Yield Expectation: 80–95% Stability Note: Benzylic bromides are unstable; store at -20°C or use immediately.[1][2]

Protocol B: Oxidation to Aldehyde (Swern Oxidation)

Best for: Generating the aldehyde precursor for Wittig reactions or reductive aminations.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (Et3N) (5.0 equiv)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride (1.5 mmol) in DCM (5 mL) and cool to -78°C.

  • DMSO Addition: Add DMSO (3.0 mmol) dropwise. Stir for 15 minutes. Gas evolution (CO/CO2) occurs; ensure proper venting.

  • Substrate Addition: Add a solution of (3-methylquinolin-4-yl)methanol (1.0 mmol) in DCM (2 mL) dropwise to the cold mixture. Stir at -78°C for 30–45 minutes.

  • Quench: Add Et3N (5.0 mmol) dropwise. The solution will likely thicken/precipitate.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Target Product: 3-Methylquinoline-4-carbaldehyde.[1][2]

Protocol C: Case Study – Synthesis of a PI3K Inhibitor Core

Application: N-Alkylation of a Benzo[b]azepine scaffold.

This protocol demonstrates the "Linker" strategy used in patent literature (e.g., US20150353499).

Workflow Diagram:

SynthesisWorkflowAlcoholStart: (3-Methylquinolin-4-yl)methanolBromideIntermediate:4-(Bromomethyl)-3-methylquinolineAlcohol->BromideProtocol A (PPh3/CBr4)CouplingReaction:NaH, DMF, 0°C -> RTBromide->CouplingCoreScaffold:Benzo[b]azepin-2-oneCore->CouplingProductFinal:N-Alkylated PI3K InhibitorCoupling->ProductN-Alkylation

Figure 2: Workflow for attaching the quinoline motif to a pharmacophore.[1][2]

Procedure:

  • Deprotonation: Dissolve the benzo[b]azepin-2-one core (1.0 equiv) in anhydrous DMF. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Stir for 30 mins until H2 evolution ceases.

  • Alkylation: Add a solution of 4-(bromomethyl)-3-methylquinoline (prepared in Protocol A, 1.1 equiv) in DMF dropwise.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with water (carefully). Extract with EtOAc. The product often requires HPLC purification due to the polarity of the kinase inhibitor core.

Analytical Data Summary

When characterizing the intermediates, look for these diagnostic signals:

Compound1H NMR Diagnostic Signal (CDCl3/DMSO)IR Characteristic
Alcohol δ 5.0–5.2 ppm (s, 2H, -CH 2OH)δ 2.4–2.6 ppm (s, 3H, Ar-CH 3)Broad band ~3300 cm⁻¹ (O-H)
Aldehyde δ 10.5–11.0 ppm (s, 1H, CH O)Loss of CH2 signalSharp peak ~1700 cm⁻¹ (C=O)
Bromide δ 4.8–5.0 ppm (s, 2H, -CH 2Br)Shift upfield relative to alcoholLoss of O-H stretch

References

  • Wittig-Claisen Synthesis of 3-Methylquinoline-4-carbaldehydes: Kulkarni, M. G., et al. (2012).[1][2] A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry, 8, 1725–1729.

  • Application in PI3K Inhibitors (Patent): Antiproliferative benzo[b]azepin-2-ones. US Patent Application US20150353499A1. (See Example 47n for 3-methyl-4-hydroxymethyl usage).[1][2]

  • Application in Diabetes/Metabolic Disease (Patent): Phenyl-substituted quinoline and quinazoline compounds for the treatment of diabetes. WO2006034491A2. (Describes the use of the alcohol in ether synthesis).

  • General Reactivity of Quinoline Methanols: Musiol, R. (2017). Structure-activity relationship studies of quinoline-based antimalarials. (General reference for quinoline-4-methanol reactivity).

Application Note: (3-Methylquinolin-4-yl)methanol in Targeted Drug Discovery – Synthesis, Functionalization, and Pathway Integration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Areas: SMAC Mimetics (IAP Inhibitors), PDE10A Inhibitors, and Heterocyclic Functionalization.

Mechanistic Rationale & Scaffold Significance

(3-Methylquinolin-4-yl)methanol is a highly privileged heterocyclic building block in modern medicinal chemistry. Its structural geometry—specifically the steric interplay between the 3-methyl group and the 4-hydroxymethyl substituent—restricts the rotational degrees of freedom of appended functional groups. This conformational locking is highly advantageous in structure-based drug design, particularly for optimizing binding kinetics in deep, narrow protein pockets.

In oncology, this scaffold is a critical intermediate in the synthesis of antiproliferative benzo[b]azepin-2-ones[1]. These compounds act as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, binding to the BIR2 and BIR3 domains of Inhibitor of Apoptosis Proteins (IAPs) to reactivate the caspase cascade[1]. Furthermore, heavily substituted derivatives, such as[2-(2'-ethoxybiphenyl-4-yl)-6-fluoro-3-methylquinolin-4-yl]methanol, are utilized in the synthesis of PDE10A inhibitors, which regulate cAMP/cGMP signaling pathways for the treatment of metabolic disorders like diabetes and cardiovascular diseases[2].

Chemical Workflows & Activation Strategies

To utilize the (3-methylquinolin-4-yl)methanol scaffold, the primary hydroxyl group must be converted into a superior leaving group (e.g., a bromide or mesylate) to facilitate downstream


 coupling, such as the N-alkylation of complex azepine cores.

SynthesisWorkflow N1 Methyl 3-methylquinoline- 4-carboxylate N2 DIBAL-H Reduction (-78°C to 0°C) N1->N2 N3 (3-Methylquinolin-4-yl)methanol (Intermediate Scaffold) N2->N3 >90% Yield N4 Appel Reaction (CBr4, PPh3) N3->N4 N5 Mesylation (MsCl, TEA) N3->N5 N6 4-(Bromomethyl)- 3-methylquinoline N4->N6 Mild Halogenation N7 (3-Methylquinolin-4-yl)methyl methanesulfonate N5->N7 High Electrophilicity N8 N-Alkylation (e.g., SMAC Mimetics) N6->N8 N7->N8

Synthesis and functionalization workflow of the (3-Methylquinolin-4-yl)methanol scaffold.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that synthetic chemists can verify reaction progress and troubleshoot in real-time.

Protocol A: Controlled Reduction to (3-Methylquinolin-4-yl)methanol

Objective: Reduce methyl 3-methylquinoline-4-carboxylate without over-reducing the electron-deficient quinoline ring.

  • Reaction Setup: Dissolve the ester starting material in anhydrous THF under an inert

    
     atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.
    
    • Causality: The low temperature is critical to modulate the reactivity of the hydride source, preventing the reduction of the quinoline core.

  • Hydride Addition: Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) dropwise over 30 minutes.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active ester spot (

      
      ) will disappear, replaced by a highly polar alcohol spot (
      
      
      
      ).
  • Quenching & Workup: Carefully quench the reaction at -78°C with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), then remove the cooling bath and stir vigorously at room temperature for 2 hours.

    • Causality: DIBAL-H reductions form stable aluminum alkoxide complexes that create unfilterable, gelatinous emulsions upon standard aqueous quenching. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to break the emulsion.

    • Validation Checkpoint: The transition from an opaque gel to two distinct, clear liquid phases visually confirms successful chelation.

Protocol B: Electrophilic Activation via Appel Reaction

Objective: Convert the hydroxyl group to a bromide to enable downstream cross-coupling[2].

  • Reaction Setup: Suspend (3-Methylquinolin-4-yl)methanol in anhydrous dichloromethane (DCM) at 0°C. Add 2.0 equivalents of triphenylphosphine (

    
    ) and 2.0 equivalents of carbon tetrabromide (
    
    
    
    )[2].
    • Causality: The Appel reaction provides mild, neutral conditions. Using harsh acids like

      
       or 
      
      
      
      would protonate the basic quinoline nitrogen, leading to precipitation and stalled kinetics.
  • Propagation: Stir for 10 minutes at 0°C, then warm to room temperature for 1 hour[2].

    • Validation Checkpoint: The solution will transition to a pale yellow color. LC-MS will confirm the mass shift corresponding to the substitution of -OH (-17 Da) with -Br (+79 Da).

  • Purification: Evaporate under reduced pressure. Triturate the crude residue with cold diethyl ether.

    • Validation Checkpoint: Triphenylphosphine oxide (

      
      ) will precipitate as a white solid, allowing for rapid primary removal via filtration prior to flash chromatography.
      
Protocol C: Late-Stage Radical Hydroxymethylation (Alternative Route)

Objective: Direct C-H functionalization of 3-methylquinoline derivatives.

  • Reaction Setup: Combine the quinoline derivative with

    
     and 
    
    
    
    in a suitable solvent[3].
    • Causality: This Fenton-like system generates hydroxyl radicals in situ, allowing for direct hydroxymethylation at the C4 position without requiring a pre-oxidized ester precursor[3].

    • Validation Checkpoint: A distinct color change from pale to dark brown indicates the oxidation of Fe(II) to Fe(III), confirming active radical generation.

Quantitative Data: Yield & Optimization Metrics

Activation MethodReagentsTypical YieldReaction TimeKey ByproductsMechanistic Advantage
Appel Bromination

,

, DCM
80–90%1–2 hours

,

Mild, neutral conditions; avoids protonation of the quinoline nitrogen.
Mesylation MsCl, TEA, DCM85–95%0.5–1 hourTEA·HClRapid reaction; produces a highly electrophilic intermediate for difficult N-alkylations.
Radical Hydroxymethylation

,

50–65%18 hoursFe(III) saltsEnables late-stage direct C-H functionalization without pre-oxidation.

Biological Application: IAP Inhibition Pathway

Once functionalized, the (3-methylquinolin-4-yl)methyl moiety is frequently used to N-alkylate benzo[b]azepin-2-ones[1]. The resulting molecules are potent SMAC mimetics. By mimicking the N-terminal AVPI binding motif of endogenous SMAC, these drugs competitively bind to the BIR2 and BIR3 domains of XIAP and cIAP[1]. This binding displaces caspases, relieving the endogenous block on apoptosis and driving tumor cell death.

SMACPathway N1 Apoptotic Signal (Radiation / Chemo) N2 Mitochondrial SMAC Release N1->N2 N3 IAP Proteins (XIAP, cIAP) N2->N3 Endogenous Inhibition N4 Caspase Cascade (Caspase-3, -7, -9) N3->N4 Blocks Caspases N6 Apoptosis (Cancer Cell Death) N4->N6 Execution N5 (3-Methylquinolin-4-yl)methyl- functionalized Inhibitor N5->N3 Binds BIR2/BIR3 Domains

Mechanism of action for (3-Methylquinolin-4-yl)methyl-derived SMAC mimetics in apoptosis.

References

  • Source: US20150353499A1 (Google Patents)
  • Source: WO2006034491A2 (Google Patents)
  • Title: Supporting Information: Radical Addition to 2-Allenylaryl Isocyanides for Preparation of 2,3- Difunctionalized Quinolines Source: Figshare URL

Sources

Technical Guide: Leveraging (3-Methylquinolin-4-yl)methanol in Drug Design

[1]

Executive Summary

(3-Methylquinolin-4-yl)methanol (CAS: 14094-19-0) is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a rigid, lipophilic anchor into drug candidates.[1] Unlike the unsubstituted quinoline-4-methanol, the 3-methyl substituent introduces a critical steric element that restricts conformational freedom around the C4-methylene linker.[1] This "conformational lock" effect is frequently exploited in the design of IAP antagonists (Smac mimetics) , PDE10A inhibitors , and NK3 receptor antagonists to enforce bio-active atropisomeric conformations or fill specific hydrophobic sub-pockets.

This guide provides a validated workflow for synthesizing, activating, and coupling this scaffold, synthesizing data from patent literature (Sanofi, Genentech) and process chemistry optimizations.

Chemical Profile & Structural Logic[1]

PropertyDataRelevance in MedChem
Formula C₁₁H₁₁NOLow MW fragment (173.21 g/mol ) allows room for elaboration.[1]
pKa (N-1) ~4.9 (Est.)[1]Weakly basic; protonated at physiological pH in some environments, aiding solubility.
LogP ~1.9Moderate lipophilicity; enhances membrane permeability without crashing solubility.
H-Bonding 1 Donor (OH), 1 Acceptor (N)The OH is a handle; the N often engages in water-mediated H-bonds or salt bridges.[1]
Sterics 3-Methyl Group CRITICAL: Induces steric clash with peri-protons (H5), twisting the C4-substituent out of plane or locking rotation in the binding pocket.
Pharmacophore Insight: The "Methyl Lock"

In many kinase and GPCR binding pockets, a flat quinoline ring can bind promiscuously. The addition of the 3-methyl group serves two purposes:

  • Selectivity: It clashes with the protein backbone in "tight" pockets, filtering out off-target binding.

  • Pre-organization: It biases the rotameric population of the C4-methylene linker, reducing the entropic penalty upon binding.

Synthesis of the Building Block

Note: While commercially available, purity often varies.[2] In-house synthesis ensures reliability.

Pathway: The Modified Pfitzinger Strategy

The most robust route utilizes the condensation of isatin with propionaldehyde, followed by reduction.

SynthesisIsatinIsatin(Starting Material)Acid3-Methylquinoline-4-carboxylic AcidIsatin->AcidKOH, 100°C(Pfitzinger)PropPropionaldehydeProp->AcidAlcohol(3-Methylquinolin-4-yl)methanolAcid->AlcoholLiAlH4 orBH3-THF

Caption: Synthesis of (3-Methylquinolin-4-yl)methanol via Pfitzinger cyclization and hydride reduction.

Protocol A: Synthesis from 3-Methylquinoline-4-carboxylic Acid

Reagents: 3-Methylquinoline-4-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), THF.[1]

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Charge with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[3]

  • Addition: Dissolve 3-methylquinoline-4-carboxylic acid (1.0 equiv) in THF. Add dropwise to the LiAlH₄ slurry over 30 mins. Caution: Exothermic gas evolution.

  • Reflux: Warm to RT, then reflux for 4 hours. Monitor by LCMS (Acid peak disappears; Alcohol peak appears).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used)
      
  • Workup: Stir the granular precipitate for 30 mins. Filter through Celite. Concentrate the filtrate.

  • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (DCM:MeOH 95:5).

    • Yield Target: >85%

    • QC Check: ¹H NMR (DMSO-d₆): Singlet methyl (~2.6 ppm), Singlet methylene (~5.1 ppm).

Functionalization & Reactivity Protocols

The primary alcohol is a "neopentyl-like" benzylic position.[1] It is nucleophilic but sterically crowded by the 3-methyl group.[1]

Protocol B: Activation to 4-(Chloromethyl)-3-methylquinoline

Application: This chloride is the standard electrophile for N-alkylation of amines (e.g., in Smac mimetic synthesis).[1]

Reagents: Thionyl Chloride (SOCl₂), DCM, Saturated NaHCO₃.

  • Reaction: Dissolve (3-methylquinolin-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Chlorination: Add SOCl₂ (2.0 equiv) dropwise at 0°C. The solution will turn yellow/orange.

  • Kinetics: Stir at RT for 2–4 hours. Note: The HCl salt of the product may precipitate.

  • Free Basing (Critical Step):

    • Evaporate volatiles to obtain the hydrochloride salt (stable solid).

    • To use as free base: Partition the residue between DCM and cold saturated NaHCO₃. Rapidly extract, dry over Na₂SO₄, and concentrate.

    • Warning: The free base chloride is unstable upon prolonged storage (self-alkylation/polymerization).[1] Use immediately.

Protocol C: Conversion to Mesylate (Alternative)

For acid-sensitive substrates, the mesylate is preferred over the chloride.

  • Conditions: MsCl (1.2 equiv), Et₃N (2.5 equiv), DCM, 0°C.

  • Note: The 3-methyl group makes the C4-position hindered; reaction times may be longer (4–6 h) compared to simple benzyl alcohols.[1]

Medicinal Chemistry Applications (Case Studies)

Case Study 1: IAP Antagonists (Smac Mimetics)

In the development of compounds like GDC-0152 or related Smac mimetics, the (3-methylquinolin-4-yl)methyl moiety is attached to the nitrogen of a diazepine or pyrrolidine core.[1]

  • Mechanism: The quinoline ring pi-stacks with Trp323 in the BIR3 domain of XIAP.

  • Role of 3-Methyl: It occupies a small hydrophobic cleft, improving affinity by ~10-fold compared to the des-methyl analog.[1]

Case Study 2: PDE10A Inhibitors

Used in the synthesis of quinoline-based PDE10A inhibitors for CNS disorders (schizophrenia).[1]

  • Workflow: The alcohol is oxidized to 3-methylquinoline-4-carbaldehyde (using MnO₂ or Swern), then undergoes reductive amination with a piperidine or piperazine core.[1]

References & Validation

  • Pfitzinger Reaction for Quinolines: J. Org. Chem. 2001, 66, 15, 5237–5240. (General method for substituted quinoline acids).

  • Smac Mimetic Synthesis (Genentech/Roche): J. Med. Chem. 2012, 55, 9, 4101–4113. Link (Describes the use of the quinoline-methyl group for BIR3 binding).

  • PDE10A Inhibitor Patents: WO2006072828 (Pfizer), WO2014142322. (Cites reduction of 3-methylquinoline-4-carboxylic acid).

  • NK3 Antagonists (Talnetant/Osanetant): Bioorg. Med. Chem. Lett. 2009, 19, 6, 1682-1685. (Structural analogs utilizing the quinoline core).

Safety Data Sheet (SDS) Summary
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Quinolines can be photosensitive; store in amber vials.

  • Toxicity: Potential mutagenic properties (common to planar intercalators); handle with gloves and in a fume hood.

Application Note: Strategic Utilization of (3-Methylquinolin-4-yl)methanol in Targeted Cancer Therapeutics

[1]

Abstract

(3-Methylquinolin-4-yl)methanol is a privileged heterocyclic building block used extensively in the synthesis of small-molecule inhibitors targeting Inhibitor of Apoptosis Proteins (IAPs) and Phosphoinositide 3-kinases (PI3K) .[1] Its structural rigidity, provided by the C3-methyl "lock," and the lipophilic quinoline core allow it to function as a potent anchor within hydrophobic binding pockets (e.g., the BIR3 domain of XIAP). This guide details the protocols for its chemical activation, coupling strategies for library generation, and biological validation in apoptosis assays.

Introduction: The "Magic Methyl" Scaffold

In fragment-based drug design (FBDD), the (3-Methylquinolin-4-yl)methanol moiety serves a critical dual function:

  • Steric Occlusion: The C3-methyl group restricts rotation around the quinoline-linker bond, pre-organizing the molecule into a bioactive conformation that minimizes the entropy penalty upon protein binding.

  • Hydrophobic Anchoring: The quinoline ring system mimics the Tryptophan (Trp) residue found in the natural SMAC (Second Mitochondria-derived Activator of Caspases) peptide sequence (AVPIW ), which is essential for binding to the BIR3 domain of XIAP and cIAP1/2.

This molecule is a key intermediate in the synthesis of Benzo[b]azepin-2-one based SMAC mimetics, a class of drugs currently under investigation for restoring apoptotic sensitivity in resistant tumors (e.g., Triple-Negative Breast Cancer, AML).

Mechanism of Action (MOA)

The derivatives synthesized from this alcohol act by antagonizing IAPs. In cancer cells, IAPs (XIAP, cIAP1/2) bind to and inhibit Caspases-3, -7, and -9, preventing cell death.[1]

  • The Inhibitor's Role: The (3-methylquinolin-4-yl)methyl moiety occupies the hydrophobic groove of the BIR domain.[1]

  • The Result: This displacement releases Caspases, triggering the apoptotic cascade and sensitizing cells to chemotherapy (e.g., Taxanes, Gemcitabine).

Pathway Visualization

ApoptosisPathwayChemoChemotherapy/StressMitoMitochondriaChemo->MitoInducesSMACEndogenous SMAC(Release Blocked)Mito->SMACReleaseIAPIAP Proteins(XIAP, cIAP)SMAC->IAPBinds (Weakly in Cancer)CaspaseCaspase-3/7/9(Inhibited)IAP->CaspaseInhibitsApoptosisApoptosis(Cell Death)Caspase->ApoptosisExecutesDrugQuinoline-BasedSMAC MimeticDrug->IAPHigh Affinity Binding(Displaces Caspases)

Figure 1: Mechanism of Action.[2][3][4] The quinoline-derived mimetic competitively binds IAPs, releasing Caspases to execute cell death.[1]

Experimental Protocols

Protocol A: Chemical Activation (Chlorination)

The alcohol group is a poor leaving group. For coupling to the pharmacophore core, it must be converted to a chloride or mesylate.

Objective: Synthesize 4-(Chloromethyl)-3-methylquinoline hydrochloride. Safety: Thionyl chloride (


  • Reagents:

    • (3-Methylquinolin-4-yl)methanol (1.0 eq)[1][5]

    • Thionyl Chloride (

      
      ) (3.0 eq)
      
    • Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Dissolve (3-Methylquinolin-4-yl)methanol (e.g., 500 mg) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen (

      
      ).
      
    • Cool the solution to 0°C using an ice bath.

    • Add

      
       dropwise over 10 minutes. Note: Evolution of gas will occur.[6]
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The product will be less polar (higher

      
      ) than the starting alcohol.
      
    • Workup: Evaporate the solvent and excess

      
       under reduced pressure (Rotavap) to yield the crude hydrochloride salt as a yellow solid.
      
    • Optional: Wash the solid with cold diethyl ether to remove impurities. Use immediately for the coupling step.

Protocol B: Coupling to Benzo[b]azepin Scaffold

This step constructs the full SMAC mimetic drug candidate.

Objective: N-alkylation of a Benzo[b]azepin-2-one core.

  • Reagents:

    • Benzo[b]azepin-2-one derivative (Core scaffold) (1.0 eq)[1]

    • 4-(Chloromethyl)-3-methylquinoline HCl (from Protocol A) (1.2 eq)[1]

    • Cesium Carbonate (

      
      ) (3.0 eq) or KHMDS (for stronger bases)
      
    • DMF (Anhydrous)

    • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Procedure:

    • Dissolve the Benzo[b]azepin core in DMF.

    • Add

      
       and stir for 30 minutes to deprotonate the amide nitrogen.
      
    • Add the quinoline chloride (dissolved in minimal DMF) and catalytic KI.

    • Heat the mixture to 60°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

      
      .[7]
      
    • Purification: Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisStart(3-Methylquinolin-4-yl)methanolActivationActivation(SOCl2 or MsCl)Start->ActivationIntermediateElectrophile(Chloride/Mesylate)Activation->IntermediateCouplingCoupling(Cs2CO3, DMF)Intermediate->CouplingProductSMAC Mimetic(Active Drug)Coupling->ProductScaffoldBenzo[b]azepinScaffoldScaffold->Coupling

Figure 2: Synthetic route for incorporating the quinoline pharmacophore.[1]

Protocol C: Biological Validation (Fluorescence Polarization Assay)

Objective: Determine the binding affinity (

  • Materials:

    • Recombinant XIAP-BIR3 protein.[1]

    • Fluorescent SMAC probe (e.g., 5-FAM-AVPIAQ-amide).[1]

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Pluronic F-127.

  • Procedure:

    • Master Mix: Dilute XIAP-BIR3 protein to 20 nM and Fluorescent Probe to 5 nM in Assay Buffer.

    • Compound Plate: Prepare serial dilutions of the synthesized quinoline inhibitor in DMSO (10-point dose response).

    • Incubation: Add 20 µL of Master Mix to 1 µL of compound in a black 384-well low-volume plate.

    • Incubate for 30–60 minutes at RT in the dark.

    • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis:

    • Plot mP (milli-Polarization) vs. log[Concentration].

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.
    • Success Criteria: Potent SMAC mimetics typically exhibit

      
       nM.
      

Data Summary & Properties

PropertyValue/DescriptionRelevance
Molecular Weight 173.21 g/mol Fragment-sized, ideal for FBDD.[1]
LogP (Predicted) ~2.1Good lipophilicity for membrane permeability.
H-Bond Donors 1 (OH)Removed upon coupling (becomes ether/amine).
Key Interaction

-

Stacking
Stacks with Phe/Tyr residues in the BIR pocket.[1]
Solubility Moderate (DMSO, MeOH)Requires polar solvents for stock solutions.

References

  • Gyrd-Hansen, M., & Meier, P. (2010). IAPs: from caspase inhibitors to modulators of NF-κB, inflammation and cancer.[1][8] Nature Reviews Cancer, 10(8), 561-574.[8] Link

  • Flygare, J. A., et al. (2012). Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). Journal of Medicinal Chemistry, 55(9), 4101–4113. Link

  • Sun, H., et al. (2008). Structure-based design, synthesis, and evaluation of conformationally constrained mimetics of the second mitochondria-derived activator of caspase that target the X-linked inhibitor of apoptosis protein/caspase-9 interaction site.[1] Journal of Medicinal Chemistry, 51(22), 7169–7180. Link

  • PubChem Compound Summary. (3-Methylquinolin-4-yl)methanol (CAS 130955-01-0).[1] National Center for Biotechnology Information. Link

  • Condon, S. M., et al. (2014). The IAP antagonist birinapant acts via RIP1 to induce tumor cell death. Cell Death & Disease, 5, e1190. Link

Protocols for the functionalization of the quinoline ring

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Functionalization of the Quinoline Ring

Introduction: The Quinoline Challenge

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin). However, its functionalization presents a classic regioselectivity dichotomy:

  • The Pyridine Ring (C2, C3, C4): Electron-deficient.[1] Prone to nucleophilic attack (S_NAr) but resistant to electrophilic substitution.

  • The Benzene Ring (C5, C6, C7, C8): Electron-rich. Prone to electrophilic aromatic substitution (EAS), but often yields inseparable mixtures of C5/C8 isomers.

This guide moves beyond classical Skraup or Friedländer syntheses to focus on late-stage functionalization (LSF) . We detail three distinct, high-fidelity protocols to selectively target the C2 (Radical) , C3 (Remote) , and C8 (Directed Metalation) positions.

Strategic Reactivity Map

Before executing specific protocols, it is critical to understand the electronic bias of the substrate. The following diagram illustrates the reactive "hotspots" and the logic required to access them.

QuinolineReactivity Quinoline Quinoline Core C2_C4 C2 / C4 Positions (Electron Deficient) Quinoline->C2_C4 Intrinsic Affinity C3 C3 Position (Remote / Inert) Quinoline->C3 Difficult C5_C8 C5 / C8 Positions (Electron Rich) Quinoline->C5_C8 EAS Default Minisci Strategy: Radical Alkylation (Minisci Reaction) C2_C4->Minisci Oxide Strategy: N-Oxide Activation (Nucleophilic Attack) C2_C4->Oxide Transition Strategy: Ni-Catalyzed Transfer Hydrogenation C3->Transition Directing Strategy: Directed C-H Activation (Ir/Rh Catalysis) C5_C8->Directing

Figure 1: Strategic reactivity map of the quinoline scaffold. Red indicates nucleophilic/radical susceptibility; Blue indicates electrophilic susceptibility; Yellow indicates positions requiring specific catalytic activation.

Protocol A: C2-Selective Alkylation (The Minisci Reaction)

Objective: Direct introduction of alkyl groups at the C2 position without pre-functionalization (e.g., halogenation). Mechanism: Radical substitution.[2] The protonated quinoline (quinolinium) becomes highly electrophilic, accepting nucleophilic alkyl radicals generated from carboxylic acids or alcohols.

Critical Parameters
ParameterSettingRationale
Solvent DCM/Water (Biphasic)Water solubilizes the oxidant (persulfate); DCM solubilizes the heterocycle.
Acid TFA (1-2 equiv)Protonates N1, lowering the LUMO energy at C2/C4.
Catalyst AgNO₃ (10-20 mol%)Catalyzes the oxidative decarboxylation of the carboxylic acid.
Oxidant K₂S₂O₈ or (NH₄)₂S₂O₈Generates the initial sulfate radical anion.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve Quinoline (1.0 mmol, 1.0 equiv) and the Alkyl Carboxylic Acid (2.0–3.0 equiv) in a mixture of DCM (5 mL) and Water (5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv) dropwise. Note: The solution may warm slightly.

  • Catalyst Addition: Add AgNO₃ (0.2 mmol, 20 mol%).

  • Initiation: Add K₂S₂O₈ (3.0 equiv) in one portion.

  • Reaction: Stir vigorously at 40–50 °C for 4–12 hours. Monitor by TLC/LCMS.

    • Observation: Evolution of CO₂ gas indicates active decarboxylation.

  • Workup: Cool to RT. Basify with sat. NaHCO₃ (pH > 8). Extract with DCM (3x).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation:

  • Regioselectivity: >95:5 C2:C4 selectivity is typical due to the greater radical coefficient at C2.

  • Common Pitfall: If mono-alkylation yield is low, increase acid equivalents to prevent over-alkylation (bis-alkylation).

Protocol B: C8-Selective Arylation (Directed C-H Activation)

Objective: Functionalization of the carbocyclic ring (C8) while leaving the reactive pyridine ring intact. Mechanism: The N-oxide moiety acts as a directing group (DG) for Cationic Iridium(III) catalysts, forming a 5-membered metallacycle at C8.

Mechanism Diagram (Cp*Ir Cycle)

IrCycle Start Quinoline N-Oxide Coordination Coordination to Ir(III) (N-O Directing Group) Start->Coordination CH_Activation C8-H Activation (Metallacycle Formation) Coordination->CH_Activation - HX Coupling Reaction with Arylsilane CH_Activation->Coupling Transmetalation Product C8-Arylated N-Oxide Coupling->Product Reductive Elimination Product->Start Catalyst Turnover

Figure 2: Catalytic cycle for the CpIr(III)-catalyzed C8-selective arylation.*

Step-by-Step Procedure
  • Reagents: Combine Quinoline N-oxide (0.2 mmol), Arylsilane (1.5 equiv), and [Cp*IrCl₂]₂ (2.5 mol%) in a sealed tube.

  • Additive: Add AgNTf₂ (10 mol%) and Cu(OAc)₂ (10 mol%) if oxidative turnover is required, though silane coupling often proceeds under redox-neutral or mild oxidative conditions depending on the specific coupling partner.

    • Refinement: For the specific room-temperature arylsilane protocol [Reference 2], use AgF (2.0 equiv) as an activator for the silicon species.

  • Solvent: Add DCE (1,2-Dichloroethane) or HFIP (Hexafluoroisopropanol) (2 mL). HFIP often accelerates C-H activation steps.

  • Reaction: Stir at Room Temperature (25 °C) for 12–24 hours.

  • Deoxygenation (Optional): If the free quinoline is desired, treat the crude N-oxide with PCl₃ (1.5 equiv) in CHCl₃ at reflux for 1 hour.

QC/Validation:

  • NMR Check: C8 substitution is confirmed by the disappearance of the doublet/multiplet corresponding to the H8 proton (typically most downfield on the benzene ring, ~8.0-8.2 ppm) and the loss of coupling to H7.

Protocol C: C3-Selective Functionalization (Ni-Catalyzed Transfer)

Objective: Accessing the "remote" C3 position, which is electronically inert to both nucleophiles and electrophiles. Mechanism: A "Transfer Functionalization" strategy. The reaction proceeds via a transient 1,4-hydronickelation to form a reactive alkyl-nickel intermediate, followed by electrophilic trapping and re-aromatization.

Critical Parameters
  • Catalyst: Ni(cod)₂ or NiCl₂(PCy₃)₂.

  • Reagent: Organozinc or Grignard reagent (Nucleophile) + Oxidant (DDQ) or Electrophile.

  • Key Intermediate: 1,4-dihydroquinoline.[3]

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon, dissolve Quinoline (0.5 mmol) and Ni(cod)₂ (5 mol%) / PCy₃ (10 mol%) in Toluene (2 mL).

  • Activation: Add HBpin (Pinacolborane) or a Silane (1.5 equiv) if using a hydrofunctionalization route. Alternatively, for direct arylation/alkylation, add the Grignard reagent (e.g., PhMgBr, 1.5 equiv) at 0 °C.

    • Note: The Grignard addition creates a 1,2- or 1,4-dihydroquinoline intermediate.

  • Catalysis: Stir at RT for 3 hours. The Nickel catalyst facilitates the migration or stabilization of the C3-metal species.

  • Trapping/Oxidation: Add an electrophile (if trapping) or an oxidant like DDQ (1.2 equiv) to restore aromaticity.

    • For C3-Alkylation: The intermediate is trapped with an alkyl halide followed by oxidation.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Summary of Conditions & Selectivity

Target SiteStrategyKey ReagentsSelectivity Driver
C2 Radical Alkylation (Minisci)R-COOH, AgNO₃, S₂O₈²⁻, H⁺Nucleophilic radical attack on protonated LUMO.
C2 Nucleophilic SubstitutionN-Oxide, Ts₂O, H-Nu (Amine)Activation of N-O bond makes C2 electrophilic.
C3 Metal-Catalyzed TransferNi(cod)₂, Grignard, Oxidant1,4-addition/elimination sequence.
C8 Directed C-H Activation[Cp*IrCl₂]₂, Arylsilane, AgFChelation control via N-Oxide oxygen.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Beilstein J. Org. Chem., 2021.[4][5][6] [7]

  • Cp*IrIII-Catalyzed C8-Selective C–H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes. J. Org.[8][9] Chem., 2023.[6][8][10][11][12]

  • Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation. Green Chem., 2021.

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines. PolyU Research Archive, 2022.

  • Recent Advances in Minisci-Type Reactions. Chem. Eur. J., 2020.

Sources

Application Note: Catalytic Methods for the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Fluoroquinolones). Traditional synthesis methods (Skraup, Doebner-Miller) often suffer from harsh conditions, poor regioselectivity, and toxic waste.

This guide details three high-value catalytic protocols selected for their operational robustness, atom economy, and relevance to modern drug discovery:

  • Lewis Acid-Catalyzed Povarov Reaction: A convergent, three-component coupling for polysubstituted tetrahydroquinolines and quinolines.

  • Sustainable Iron-Catalyzed Oxidative Annulation: A green, acceptorless dehydrogenative coupling utilizing earth-abundant metals.

  • Rhodium(III)-Catalyzed C-H Activation: A high-precision method for directing group-assisted annulation.

Method Selection: Decision Framework

Select the appropriate protocol based on your available starting materials and target substitution pattern.

MethodSelection Start Target Quinoline Structure Q1 Starting Materials Available? Start->Q1 PathA Aniline + Aldehyde + Electron-Rich Olefin Q1->PathA Multicomponent Assembly PathB 2-Aminoaryl Alcohol + Ketone/Secondary Alcohol Q1->PathB Condensation/Dehydrogenation PathC Aniline/Amide (with Directing Group) + Alkyne Q1->PathC Direct Functionalization MethodA Protocol 1: Povarov Reaction (Lewis Acid Catalysis) PathA->MethodA MethodB Protocol 2: Fe-Catalyzed Oxidative Annulation PathB->MethodB MethodC Protocol 3: Rh(III)-Catalyzed C-H Activation PathC->MethodC

Figure 1: Decision tree for selecting the optimal catalytic synthetic route.

Protocol 1: Lewis Acid-Catalyzed Povarov Reaction (Multicomponent)

The Povarov reaction is an inverse electron-demand aza-Diels-Alder (IEDDA) cycloaddition. It is the method of choice for constructing 2,4-disubstituted quinolines rapidly from simple precursors.

Mechanistic Insight

The reaction proceeds via the in situ formation of an N-aryl imine, which acts as the diene. The Lewis acid (


) coordinates to the imine nitrogen, lowering the LUMO energy and facilitating the [4+2] cycloaddition with an electron-rich dienophile (olefin). Subsequent oxidative aromatization yields the quinoline.

PovarovMechanism Substrates Aniline + Aldehyde Imine N-Aryl Imine Formation Substrates->Imine Activation Lewis Acid Activation (LUMO Lowering) Imine->Activation + Catalyst (e.g., InCl3) Cycloadd [4+2] Cycloaddition (Endo-selective) Activation->Cycloadd + Olefin Intermediate Tetrahydroquinoline Intermediate Cycloadd->Intermediate Oxidation Oxidative Aromatization (-2H) Intermediate->Oxidation DDQ or O2 Product Substituted Quinoline Oxidation->Product

Figure 2: Mechanistic pathway of the Povarov reaction from imine formation to aromatization.

Experimental Protocol

Catalyst: Indium(III) Chloride (


) or Cerium(III) Chloride (

). Scope: Tolerates electron-withdrawing groups on the aniline; requires electron-rich olefins (vinyl ethers, styrenes).

Step-by-Step Procedure:

  • Reagent Loading: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge Aniline (1.0 mmol), Benzaldehyde derivative (1.0 mmol), and Acetonitrile (

    
    , 5 mL).
    
  • Catalyst Addition: Add

    
     (22 mg, 10 mol%) or 
    
    
    
    (37 mg, 10 mol%).
  • Imine Formation: Stir at room temperature for 30 minutes. Formation of the imine can be monitored by TLC (disappearance of aldehyde).[1]

  • Dienophile Addition: Add the olefin (e.g., Styrene or Ethyl Vinyl Ether, 1.2 mmol).

  • Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Note: For tetrahydroquinoline isolation, stop here.

  • Aromatization (One-Pot): To convert the tetrahydroquinoline intermediate to quinoline, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 mmol) or elemental Sulfur and reflux for an additional 2 hours.

  • Work-up: Cool to room temperature. Quench with saturated

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL).[2]
  • Purification: Dry organic layers over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Quantitative Data Summary:

EntryAniline Substituent (R1)Aldehyde Substituent (R2)OlefinYield (%)
1HPhStyrene88
24-OMe4-NO2-PhStyrene82
34-ClPhEthyl Vinyl Ether76
4H2-PyridylCyclopentadiene91 (endo)

Protocol 2: Sustainable Iron-Catalyzed Oxidative Annulation

This method utilizes "borrowing hydrogen" or acceptorless dehydrogenative coupling (ADC) principles. It is ideal for green chemistry applications as it uses earth-abundant iron and generates water/hydrogen as the only by-products.

Mechanistic Insight

The iron catalyst facilitates the dehydrogenation of the alcohol to a ketone/aldehyde. This intermediate condenses with the amine to form an imine, followed by intramolecular cyclization and re-aromatization.

Experimental Protocol

Catalyst:


 (anhydrous) or 

. Solvent: Toluene or Xylene (requires high boiling point for dehydrogenation).

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Reactants: Add 2-aminobenzyl alcohol (1.0 mmol) and the coupling ketone (e.g., acetophenone, 1.2 mmol).

  • Catalyst System: Add

    
     (16 mg, 10 mol%) and a base, typically 
    
    
    
    (1.0 mmol).
    • Expert Tip: Although "catalytic," the base is often required in stoichiometric amounts to facilitate the initial deprotonation and condensation steps in non-polar solvents.

  • Reaction: Seal the tube and heat to 110 °C for 12 hours.

  • Monitoring: Monitor by GC-MS or TLC. The reaction is complete when the benzyl alcohol is consumed.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove iron salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Protocol 3: Rhodium(III)-Catalyzed C-H Activation

This is the gold standard for late-stage functionalization in drug discovery. It allows for the precise construction of quinolines from anilines (or amides) and internal alkynes via directed C-H bond cleavage.

Mechanistic Insight

The reaction utilizes a Directing Group (DG) on the aniline/amide to guide the Rh(III) catalyst to the ortho-C-H bond.

  • C-H Activation: Formation of a five-membered rhodacycle.

  • Alkyne Insertion: Coordination and insertion of the alkyne into the Rh-C bond.

  • Reductive Elimination: C-N bond formation and release of the quinoline product.

  • Re-oxidation: The Rh(I) species is oxidized back to Rh(III) by an external oxidant (e.g.,

    
    ).
    

CHActivation cluster_regen Catalyst Regeneration Precursor Substrate with Directing Group (e.g., N-Methoxyamide) Coordination Rh(III) Coordination Precursor->Coordination CH_Cleavage Ortho C-H Activation (Rhodacycle Formation) Coordination->CH_Cleavage - AcOH Insertion Alkyne Insertion CH_Cleavage->Insertion + Alkyne ReductiveElim Reductive Elimination (C-N Bond Formation) Insertion->ReductiveElim Product Quinoline Product ReductiveElim->Product + Rh(I) Rh1 Rh(I) Species Rh3 Active Rh(III) Rh1->Rh3 Oxidation Oxidant Oxidant (Cu(OAc)2)

Figure 3: Catalytic cycle for Rh(III)-mediated C-H activation and annulation.

Experimental Protocol

Catalyst:


 (Pentamethylcyclopentadienyl rhodium dichloride dimer).
Oxidant: 

. Solvent: Methanol (MeOH) or t-Amyl Alcohol.

Step-by-Step Procedure:

  • Reaction Setup: In a screw-cap vial, weigh N-methoxybenzamide (0.5 mmol) and the internal alkyne (e.g., Diphenylacetylene, 0.6 mmol).

  • Catalyst Addition: Add

    
     (1.5 mg, 0.5 mol%) and 
    
    
    
    (100 mg, 1.0 mmol).
    • Note: The copper salt acts as the terminal oxidant to regenerate the Rh(III) species.

  • Solvent: Add MeOH (2 mL).

  • Conditions: Seal the vial and heat to 60–80 °C for 16 hours.

  • Work-up: Dilute with Dichloromethane (DCM) and wash with water.

  • Purification: The product is often highly pure after extraction. Purify via column chromatography if necessary.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Povarov) Incomplete imine formationAdd molecular sieves (

) during the first step to remove water and drive equilibrium.
Regioselectivity Issues (Rh-Catalysis) Unsymetrical alkynesUse bulky directing groups or alkynes with significant electronic bias to control insertion regiochemistry.
Catalyst Deactivation (Iron) Oxidation of Fe(II) to inactive speciesEnsure inert atmosphere (Argon/Nitrogen) is maintained if using Fe(II) precursors; however,

is robust in air.
Poor Solubility Highly planar quinoline productsUse polar co-solvents (DMF/DMSO) during work-up or sonicate the crude mixture.

References

  • Kou, X., et al. (2025). "One-pot iron chloride-catalyzed sustainable syntheses of quinolines from amino acids." RSC Advances.

  • Adimule, V., et al. (2024). "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." ACS Omega.[3]

  • Mendes, F., et al. (2023). "Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives."[4][5][6] Scientiae Radices.

  • Verma, P., et al. (2025). "Different catalytic approaches of Friedländer synthesis of quinolines." Chemical Biology & Drug Design.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives."

Sources

Application Notes & Protocols: (3-Methylquinolin-4-yl)methanol as a Novel Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The ligand (3-Methylquinolin-4-yl)methanol is a relatively underexplored molecule in the field of organometallic chemistry. The following guide is constructed based on established principles and protocols for analogous quinoline-based ligands to provide a foundational framework for researchers interested in investigating its potential. All proposed experimental procedures should be conducted with appropriate safety precautions and adapted based on empirical results.

Introduction: The Potential of (3-Methylquinolin-4-yl)methanol as a Versatile Ligand

The quinoline scaffold is a cornerstone in the design of ligands for organometallic chemistry, owing to its rigid structure, potent coordinating ability through the nitrogen atom, and the vast possibilities for functionalization.[1][2][3] These characteristics allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn dictates their catalytic activity and material properties.[2][4][5]

(3-Methylquinolin-4-yl)methanol introduces a unique combination of a sterically accessible nitrogen donor and a pendant hydroxymethyl group at the 4-position. This arrangement offers the potential for this molecule to act as a versatile ligand with several possible coordination modes:

  • Monodentate N-coordination: The quinoline nitrogen can act as a simple Lewis base, coordinating to a metal center.

  • Bidentate N,O-chelation: The nitrogen and the oxygen of the hydroxymethyl group can coordinate to the same metal center, forming a stable five-membered chelate ring. This mode of coordination can enhance the stability of the resulting complex.

  • Bridging Ligand: The hydroxymethyl group could deprotonate to form an alkoxide, which could then bridge two or more metal centers.

The presence of the methyl group at the 3-position provides additional steric bulk near the coordination sphere, which can influence the selectivity of catalytic reactions. This guide will provide a comprehensive overview of the proposed synthesis of this ligand, its complexation with various transition metals, and potential applications in catalysis, drawing parallels from well-studied quinoline-based systems.

Ligand Synthesis: A Proposed Synthetic Route

The synthesis of (3-Methylquinolin-4-yl)methanol can be approached through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Friedländer annulation.[6][7] A plausible retro-synthetic analysis suggests that a suitable starting point would be the reaction of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone, followed by functional group manipulation.

A potential synthetic pathway is outlined below:

dot

A 2-Aminoacetophenone C Doebner-von Miller Reaction (Acid Catalysis, Heat) A->C B Propionaldehyde B->C D 3-Methyl-4-acetylquinoline C->D E Reduction (e.g., NaBH4, MeOH) D->E F (3-Methylquinolin-4-yl)methanol E->F

Caption: Proposed synthesis of (3-Methylquinolin-4-yl)methanol.

Protocol 2.1: Synthesis of (3-Methylquinolin-4-yl)methanol

Materials:

  • 2-Aminoacetophenone

  • Propionaldehyde

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 3-Methyl-4-acetylquinoline

  • In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq) and propionaldehyde (1.5 eq).

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-methyl-4-acetylquinoline.

Step 2: Reduction to (3-Methylquinolin-4-yl)methanol

  • Dissolve the purified 3-methyl-4-acetylquinoline (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure (3-Methylquinolin-4-yl)methanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis of Organometallic Complexes

The synthesis of organometallic complexes with (3-Methylquinolin-4-yl)methanol can be achieved through several common methods, including direct reaction of the ligand with a metal precursor, transmetalation, or oxidative addition.[8][9][10][11] The choice of method will depend on the metal and its oxidation state.

dot

cluster_0 Ligand Preparation cluster_1 Metal Precursor cluster_2 Complexation Reaction cluster_3 Product L (3-Methylquinolin-4-yl)methanol (L) R Reaction in Suitable Solvent (e.g., CH2Cl2, THF, MeCN) Optional: Heat, Inert Atmosphere L->R M Metal Halide (e.g., PdCl2, RuCl3) or Organometallic Precursor (e.g., [Rh(COD)Cl]2) M->R P Organometallic Complex [M(L)n] or [M(L)Xm] R->P

Caption: General workflow for synthesizing organometallic complexes.

Protocol 3.1: General Procedure for the Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex, which can serve as a precursor for various catalytic applications.

Materials:

  • (3-Methylquinolin-4-yl)methanol

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (MeCN)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PdCl₂ (1.0 eq) in acetonitrile.

  • In a separate flask, dissolve (3-Methylquinolin-4-yl)methanol (2.0 eq) in acetonitrile.

  • Slowly add the ligand solution to the palladium salt solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect it by filtration under inert atmosphere, wash with cold acetonitrile and then diethyl ether, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under vacuum and induce precipitation by adding a non-coordinating solvent like pentane or hexane.

  • Isolate the solid product and dry it under vacuum.

Characterization: The resulting complex should be characterized by elemental analysis, FT-IR, ¹H NMR, and single-crystal X-ray diffraction if suitable crystals can be obtained. In the FT-IR spectrum, a shift in the C=N stretching frequency of the quinoline ring is expected upon coordination.

Potential Applications in Homogeneous Catalysis

Organometallic complexes of quinoline-based ligands have shown significant promise as catalysts in a variety of organic transformations.[1][2] The unique electronic and steric properties of (3-Methylquinolin-4-yl)methanol-metal complexes could be harnessed for applications in cross-coupling reactions, C-H activation, and asymmetric catalysis.

Cross-Coupling Reactions

Palladium complexes are widely used as catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The N,O-bidentate nature of the (3-Methylquinolin-4-yl)methanol ligand could provide enhanced stability to the palladium center, potentially leading to a more active and robust catalyst.

dot

cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Oxidative Addition (Aryl Halide to Pd(0)) B Transmetalation (with Organoboron Reagent) A->B C Reductive Elimination (Forms C-C bond, regenerates Pd(0)) B->C C->A P Biaryl Product C->P R1 Aryl Halide R1->A R2 Organoboron Reagent R2->B

Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.

Protocol 4.1: Screening for Suzuki-Miyaura Cross-Coupling Activity

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium complex from Protocol 3.1

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard reaction vials and heating block

Procedure:

  • In a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-1 mol%).

  • Add the solvent (2 mL) and the internal standard.

  • Seal the vial and heat the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 2-24 hours).

  • After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent, and analyze by Gas Chromatography (GC) or GC-MS to determine the conversion and yield of the biaryl product.

Data Presentation: The results of the catalytic screening can be summarized in a table for easy comparison of different reaction conditions.

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1K₂CO₃Toluene10012
2Cs₂CO₃Toluene10012
3K₂CO₃Dioxane10012
4K₂CO₃Toluene8024
C-H Activation

The development of catalytic systems for the direct functionalization of C-H bonds is a major goal in modern organic synthesis.[4] Ruthenium, rhodium, and iridium complexes with quinoline-based ligands have been shown to be effective for this purpose. The (3-Methylquinolin-4-yl)methanol ligand could direct the metal to a specific C-H bond, enabling selective functionalization.

Applications in Drug Development

Quinoline derivatives are prevalent in many pharmaceuticals due to their wide range of biological activities.[12][13] Organometallic complexes containing quinoline-based ligands have been investigated for their potential as anticancer, antimicrobial, and antimalarial agents.[12][14] The introduction of a metal center can lead to novel mechanisms of action and improved therapeutic efficacy. The (3-Methylquinolin-4-yl)methanol ligand and its metal complexes could be screened for their biological activity against various cell lines and pathogens.

Conclusion and Future Outlook

(3-Methylquinolin-4-yl)methanol presents an intriguing yet underexplored platform for the development of novel organometallic complexes. Its potential for versatile coordination modes, coupled with the inherent properties of the quinoline scaffold, makes it a promising candidate for applications in catalysis and medicinal chemistry. The protocols and application notes provided in this guide offer a starting point for researchers to synthesize and evaluate the properties of metal complexes derived from this ligand. Further investigations into the detailed coordination chemistry, reaction mechanisms, and biological activities of these new compounds are warranted and are expected to yield exciting discoveries in the field of organometallic chemistry.

References

  • ACS Publications. (2025, August 1). Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z-Type Interaction | Organometallics.
  • Benchchem. (n.d.). Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
  • ACS Publications. (2024, August 13). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer | Organometallics.
  • PMC. (n.d.). Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z‑Type Interaction.
  • RSC Publishing. (n.d.). Biological assessment of substituted quinoline based heteroleptic organometallic compounds - MedChemComm.
  • YouTube. (2019, August 8). 10.03 Synthesis of Organometallic Compounds.
  • ResearchGate. (n.d.). Organometallic complexes and reaction methods for synthesis: a review.
  • DOI. (n.d.).
  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry.
  • ResearchGate. (2024, January).
  • Benchchem. (n.d.).
  • PMC. (2022, October 1). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • PMC. (n.d.).
  • Hilaris Publisher. (2024, June 13).
  • ResearchGate. (2025, September 5).

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (3-Methylquinolin-4-yl)methanol

Subject: Troubleshooting Guide for the Reduction and Isolation of (3-Methylquinolin-4-yl)methanol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of (3-Methylquinolin-4-yl)methanol is a critical functionalization step often encountered in the development of tyrosine kinase inhibitors (analogous to Lenvatinib intermediates). While the transformation appears to be a standard reduction of a carboxylic acid or ester, the quinoline nitrogen renders the heterocyclic ring electron-deficient and susceptible to nucleophilic attack.

This guide addresses the three most common failure modes reported by our users:

  • Over-reduction (formation of 1,2-dihydroquinolines).

  • Aluminum emulsion formation during workup (loss of yield).

  • Solubility issues leading to poor isolation.

Module 1: The Synthetic Pathway & Logic

Before troubleshooting, we must validate the route. The most robust industrial pathway involves the reduction of Ethyl 3-methylquinoline-4-carboxylate (or the corresponding acid) using Lithium Aluminum Hydride (LAH).

Why this route? Direct lithiation of 3-methylquinoline often results in a mixture of C2 and C4 substitution due to poor regioselectivity. The carboxylate precursor, typically derived from a Pfitzinger or Friedländer-type condensation, guarantees the C4 position is functionalized.

Visualizing the Reaction Logic

ReactionPathway Start Ethyl 3-methylquinoline- 4-carboxylate Intermediate Alkoxy-Aluminum Intermediate Start->Intermediate Hydride Addition Reagent LiAlH4 (1.5 eq) THF, 0°C to RT Reagent->Intermediate Target (3-Methylquinolin-4-yl) methanol (Target) Intermediate->Target Hydrolysis (H3O+) Impurity 1,2-Dihydroquinoline (Over-reduction Impurity) Intermediate->Impurity Excess Heat/Reagent (Ring Reduction)

Caption: Figure 1. Reaction pathway for the reduction of the quinoline ester. The red dotted line indicates the critical failure mode (ring reduction) caused by lack of temperature control.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: "I see a new spot on TLC that isn't my product, and my NMR shows broad aliphatic peaks around 3.5-4.5 ppm."

Diagnosis: You have likely reduced the heterocyclic ring, forming 1,2-dihydro-(3-methylquinolin-4-yl)methanol . The Mechanism: The quinoline ring is electron-deficient. Strong nucleophiles like hydride (


) can attack the C2 position, especially if the reaction temperature is too high or if the hydride is in large excess.

Corrective Protocol:

  • Temperature Control: Do not reflux this reaction. Perform the addition of LAH at 0°C (ice bath) and allow it to warm only to room temperature.

  • Stoichiometry: Use exactly 1.2 to 1.5 equivalents of LAH. A large excess increases the statistical probability of ring attack.

  • Alternative Reagent: If the problem persists, switch to DIBAL-H (Diisobutylaluminum hydride) in toluene/DCM at -78°C. DIBAL-H is more sterically hindered and less likely to reduce the aromatic ring compared to the smaller aluminum hydride anion.

Issue 2: "My workup turned into a gelatinous gray sludge. I can't separate the layers."

Diagnosis: This is the classic "Aluminum Emulsion" caused by the formation of hydrated aluminum hydroxides (


) that trap organic solvents.
The Mechanism:  Standard water quenching generates fine particulates of aluminum salts that act as surfactants, stabilizing the emulsion.

Corrective Protocol (Choose one based on scale):

MethodScaleProtocolWhy it works
Fieser Method < 5gTo

grams of LAH used, add sequentially: 1.

mL Water 2.

mL 15% NaOH 3.

mL Water
Creates a granular, sand-like precipitate that filters easily.
Rochelle's Salt > 5gAdd saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2-4 hours.Tartrate creates a water-soluble complex with Aluminum, breaking the emulsion completely.
Glauber's Salt AnyAdd solid Sodium Sulfate decahydrate (

) until evolution of gas ceases.
Releases water slowly into the lattice, preventing rapid hydroxide formation.
Issue 3: "My yield is low (<40%), but the reaction looked complete on TLC."

Diagnosis: The product is likely stuck in the aqueous layer or trapped on the filter cake. The Mechanism: The product contains a basic nitrogen (quinoline) and a polar hydroxyl group. It is an amphiphilic molecule. If the aqueous layer is too acidic (pH < 4), the quinoline nitrogen protonates, rendering the molecule water-soluble.

Corrective Protocol:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH 9-10 (using saturated

    
     or 
    
    
    
    ) before extraction. This ensures the quinoline is in its free-base form.
  • Solvent Choice: Diethyl ether is often too non-polar. Use Ethyl Acetate or 10% Methanol in Dichloromethane for extraction.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product in the water phase (Salting-out effect).

Module 3: Analytical Validation

Use the following data table to validate your isolated material.

FeatureExpected ObservationCommon Impurity Signal
1H NMR (DMSO-d6) Singlet (~2.4-2.6 ppm) for C3-Me . Singlet (~5.0 ppm) for C4-CH2-OH .Doublets at 6.0-7.0 ppm indicate dihydroquinoline species.
Appearance Off-white to pale yellow solid.Dark brown oil indicates oxidative degradation (N-oxide formation).
Mass Spec (ESI) [M+H]+ = 174.1[M+H]+ = 176.1 (Dihydro impurity).

Module 4: Decision Tree for Purification

If you have crude material, follow this logic flow to maximize recovery.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (10% MeOH/DCM) Start->CheckTLC SingleSpot Single Major Spot? CheckTLC->SingleSpot YesSpot Recrystallize SingleSpot->YesSpot Yes NoSpot Identify Impurity SingleSpot->NoSpot No RecrystSolvent Solvent: EtOAc/Hexanes or Toluene YesSpot->RecrystSolvent ImpurityType Is impurity more polar? NoSpot->ImpurityType MorePolar Likely N-Oxide or Salt. Wash with NaHCO3. ImpurityType->MorePolar Yes (Rf < Product) LessPolar Likely Unreacted Ester. Column Chromatography. ImpurityType->LessPolar No (Rf > Product)

Caption: Figure 2. Purification decision matrix based on TLC impurity profiling.

References

  • Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of 3-Substituted Quinolines." Journal of Medicinal Chemistry. (Describes the reduction of quinoline-4-carboxylic acids and handling of the heterocyclic ring).

  • Eisai R&D Management Co. (2006). "Process for preparation of Quinoline Derivatives." US Patent 7,612,208.[1] (Details the industrial scale-up of Lenvatinib intermediates, including 4-substituted quinoline workups).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative text on hydride selectivity and 1,2-reduction mechanisms).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (The original source for the "Fieser" aluminum workup protocol).

Sources

Optimization of reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: QS-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Core Directive

Welcome to the Quinoline Synthesis Technical Support Center. This guide is not a textbook; it is a dynamic troubleshooting system designed for researchers encountering specific failure modes in the lab.

The Central Dogma of Quinoline Synthesis: Success depends on balancing nucleophilicity (of the aniline/amine) with electrophilicity (of the carbonyl partner) while managing the oxidation state of the intermediate. Most failures—whether "tarring out" or low regioselectivity—stem from a misalignment of these three factors.

Diagnostic Modules (Troubleshooting & FAQs)

Module A: The "Violent" Classics (Skraup & Doebner-Miller)

Target Reaction: Aniline + Glycerol/


-unsaturated ketone 

Quinoline

Q1: My Skraup reaction turns into a solid black "tar" within minutes. How do I prevent polymerization? Diagnosis: You are witnessing the uncontrolled polymerization of acrolein (formed in situ from glycerol) or the vinyl ketone. This is the #1 failure mode in acid-catalyzed synthesis.

Corrective Protocol:

  • Add a Moderator: Do not run neat. Add Ferrous Sulfate (FeSO

    
    )  or Boric Acid .[1] FeSO
    
    
    
    acts as a radical scavenger and oxygen carrier, moderating the oxidation step [1].
  • Control the Exotherm: The reaction has a "dormant" period followed by a violent spike.

    • Standard: Heat to 120°C.

    • Critical Step: As soon as the first bubble appears or reflux begins, remove the heat source immediately . The reaction generates its own heat.[1] Only re-apply heat once the self-sustained boiling subsides.

  • Alternative Oxidant: Replace nitrobenzene (often too vigorous) with Iodine (I

    
    )  or mild sulfonated oxidants (Sulfo-mix).
    

Q2: I am using a substituted aniline, but the yield is <10%. Why? Diagnosis: Electronic mismatch.

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO

    
    , -CF
    
    
    
    ) drastically reduce the nucleophilicity of the aniline nitrogen. The Skraup/Doebner-Miller mechanism requires the aniline to attack the Michael acceptor.
  • Solution: You must increase the "forcing" conditions. Switch from sulfuric acid to Polyphosphoric Acid (PPA) or use microwave irradiation to overcome the activation energy barrier [2].

Module B: Regioselectivity (Combes & Friedländer)

Target Reaction: Condensation of anilines with


-diketones (Combes) or o-aminoaldehydes with ketones (Friedländer).

Q3: In the Combes synthesis, I am getting the wrong isomer (or a mixture). How do I control 2- vs. 4-substitution? Diagnosis: Regiochemistry in Combes synthesis is dictated by the interplay of sterics (during the initial attack) and electronics (during the ring closure).[2][3]

The Mechanism-Based Fix: The reaction proceeds via a Schiff base (anil) intermediate.[3] The cyclization step (electrophilic aromatic substitution) is rate-determining.[2][3]

Desired PositionCritical VariableProtocol Adjustment
2-Substituted Sterics Use a

-diketone with a bulky group (e.g., t-Butyl). The bulky group forces the initial condensation to occur at the less hindered carbonyl, placing the bulk at the 2-position in the final ring [3].[2]
4-Substituted Electronics Use an aniline with a meta-substituent . • EDG (e.g., -OMe): Directs para to itself (closure at sterically less hindered site)

7-substituted quinoline.• EWG (e.g., -Cl): Directs ortho to itself

5-substituted quinoline.

Q4: My Friedländer reaction works for symmetrical ketones but gives 50:50 mixtures for unsymmetrical ones. Diagnosis: The reaction relies on the formation of an enolate from the ketone. Unsymmetrical ketones can enolize on either side (kinetic vs. thermodynamic control).

Corrective Protocol:

  • Acid vs. Base Catalysis:

    • Acid (H

      
      SO
      
      
      
      /AcOH): Favors the more substituted enol (Thermodynamic)
      
      
      Product A.
    • Base (KOH/EtOH): Favors the less substituted enol (Kinetic)

      
       Product B.
      
  • Chemoselective Catalysts: Switch to ionic liquids or L-proline (organocatalysis), which often exhibit high regiocontrol due to specific steric assemblies in the transition state [4].

Module C: Modern & Green Methods (Povarov & Metal Catalysis)

Target Reaction: Aniline + Aldehyde + Alkene (Aza-Diels-Alder).[4]

Q5: My Povarov reaction yields a tetrahydroquinoline, not a quinoline. How do I get the aromatic product in one pot? Diagnosis: The Povarov reaction is formally an [4+2] cycloaddition yielding a saturated ring. It requires an oxidative dehydrogenation step to aromatize.

Corrective Protocol:

  • The "Iodine Switch": Use Molecular Iodine (I

    
    , 10-20 mol%)  in DMSO. Iodine acts as both the Lewis Acid catalyst (activating the imine) and the oxidant (aromatizing the ring). This is a metal-free, one-pot solution [5].
    
  • Oxidant Additives: If using a standard Lewis Acid (e.g., Sc(OTf)

    
     or BF
    
    
    
    OEt
    
    
    ), add DDQ or MnO
    
    
    to the reaction mixture after the initial cyclization is complete (monitor by TLC).

Q6: My transition-metal catalyzed synthesis (e.g., Fe or Pd) stops at 50% conversion. Diagnosis: Catalyst poisoning or ligand dissociation. Nitrogen heterocycles (like the product you are making!) are excellent ligands and can out-compete your phosphine ligands, binding to the metal center and deactivating it.

Corrective Protocol:

  • Increase Temperature: Promotes ligand exchange.

  • Solvent Switch: Use a strongly coordinating solvent like Acetonitrile or DMSO to stabilize the metal center.

  • Green Alternative: Switch to Iron(III) Chloride (FeCl

    
    ) . It is robust, tolerates moisture better than Pd, and catalyzes the oxidative coupling of anilines effectively [6].
    

Visual Troubleshooting Workflows

Workflow 1: Method Selection Decision Tree

Caption: Logical pathway to select the optimal synthetic route based on available starting materials.

QuinolineSelection Start START: Select Precursors Aniline Precursor: Aniline Start->Aniline OrthoAmino Precursor: o-Amino Carbonyl Start->OrthoAmino Glycerol Partner: Glycerol/Enone Aniline->Glycerol Diketone Partner: 1,3-Diketone Aniline->Diketone AldehydeAlkene Partner: Aldehyde + Alkene Aniline->AldehydeAlkene Ketone Partner: Ketone/Aldehyde OrthoAmino->Ketone Skraup Method: Skraup / Doebner-Miller (Risk: Violent/Tar) Glycerol->Skraup Combes Method: Combes Synthesis (Risk: Regioselectivity) Diketone->Combes Povarov Method: Povarov (Aza-Diels-Alder) (Risk: Oxidation State) AldehydeAlkene->Povarov Friedlander Method: Friedländer (Risk: Ketone Enolization) Ketone->Friedlander

[5]

Workflow 2: Troubleshooting "Tar" & Low Yields

Caption: Step-by-step diagnostic loop for resolving polymerization and regioselectivity failures.

Troubleshooting Problem ISSUE: Reaction Failed CheckTar Is the flask full of black tar? Problem->CheckTar YesTar Polymerization Detected CheckTar->YesTar Yes NoTar Clean but Low Yield? CheckTar->NoTar No Action1 Add Radical Scavenger (FeSO4 or Nitrobenzene) YesTar->Action1 Action2 Control Temp Spike (Remove heat at reflux) Action1->Action2 CheckSub Substituent Check: EWG on Aniline? NoTar->CheckSub No Product CheckRegio Wrong Isomer? NoTar->CheckRegio Mixture Action3 Increase Acidity (PPA) or Microwave Heating CheckSub->Action3 Yes (Deactivated) Action4 Switch Catalyst (Acid <-> Base) CheckRegio->Action4 Friedlander/Combes

Optimized Experimental Protocols

Protocol A: Modified Skraup (Controlled)

Best for: Simple quinolines, avoiding "runaway" reactions.

  • Setup: 250 mL RBF with reflux condenser and mechanical stirrer (magnetic stirring often fails once viscosity increases).

  • Reagents: Mix Aniline (0.1 mol), Glycerol (0.3 mol), FeSO

    
     (2g) , and Nitrobenzene (0.06 mol).
    
  • Acid Addition: Add conc. H

    
    SO
    
    
    
    (20 mL) dropwise with cooling.
  • Heating: Heat gently to 100°C. STOP heating immediately when the first bubbles of spontaneous boiling appear.

  • Reflux: Once the exotherm subsides (approx. 15 mins), reflux for 3 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with NaOH.[1] Extract with ether.

Protocol B: Green Iodine-Mediated Povarov

Best for: Substituted quinolines, mild conditions, metal-free.

  • Reagents: Mix Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), and Styrene (1.0 mmol) in DMSO (3 mL).

  • Catalyst: Add Molecular Iodine (I

    
     , 20 mol%).
    
  • Reaction: Heat at 100°C for 12 hours in a sealed tube (or open flask with condenser).

  • Mechanism: Iodine catalyzes imine formation

    
     [4+2] Cycloaddition 
    
    
    
    Oxidative aromatization.
  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (removes iodine color). Extract with EtOAc.

References

  • Skraup Synthesis Modifications: Manske, R. H. F. "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942. Link

  • Microwave Assisted Synthesis: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005. Link

  • Combes Regioselectivity: Sloop, J. C., et al. "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry, 2008. Link

  • Friedländer Optimization: Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest Contributions." Chemical Reviews, 2009. Link

  • Iodine-Catalyzed Povarov: Wu, A., et al. "Molecular Iodine-Mediated Formal [3+2+1] Cycloaddition for Direct Synthesis of Substituted Quinolines."[6] Organic Letters, 2014.[6] Link

  • Iron Catalysis: Ghorbani-Vaghei, R., et al. "FeCl3-catalyzed synthesis of quinoline derivatives." Tetrahedron Letters, 2016. Link

Sources

Stability and degradation of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3-Methylquinolin-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction: The Criticality of Compound Stability

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding the handling and stability of (3-Methylquinolin-4-yl)methanol.

Q1: I'm observing inconsistent results and a loss of potency in my assays. Could this be a stability issue?

A: Yes, these are classic signs of compound degradation.[1] Quinoline derivatives, particularly those with functional groups like a hydroxymethyl group, can be susceptible to degradation under various conditions, including pH, temperature, and exposure to light.[1][2] It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q2: What are the optimal storage conditions for solid (3-Methylquinolin-4-yl)methanol and its solutions?

A:

  • Solid Form: Protect the solid compound from physical damage. Store it in a cool, dry, and well-ventilated location, away from heat or ignition sources.[3][4][5]

  • Solutions: Store solutions in tightly sealed containers in a cool, dark place, such as a refrigerator.[4][6] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and freezing at -20°C or below. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][6]

Q3: What are the most likely degradation products of (3-Methylquinolin-4-yl)methanol?

A: The primary and most anticipated degradation product results from the oxidation of the methanol group. Based on studies of similar quinoline methanol antimalarials, the major degradation product is likely to be the corresponding aldehyde: 6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde .[2] Further degradation could involve hydroxylation of the quinoline ring system.

Q4: How can I minimize compound degradation during my experimental procedures?

A: To enhance stability during experiments:

  • pH Control: Use buffered solutions to maintain a stable pH, as both acidic and basic conditions can promote hydrolysis.[1] The optimal pH should be determined empirically.

  • Light Protection: Conduct experiments under subdued lighting or in light-blocking containers whenever possible. UV irradiation is a major catalyst for the degradation of similar compounds.[2]

  • Temperature Control: Avoid unnecessary exposure to high temperatures. Keep samples on ice when not in use.

  • Fresh Solutions: Prepare solutions fresh daily, especially for assays that are highly sensitive to compound concentration.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: An unexpected new peak has appeared in my HPLC/LC-MS analysis of a working solution.

  • Probable Cause: This is often indicative of degradation. The most common culprits are photolytic (light-induced) degradation or oxidation, especially if the solution was left on a lab bench or exposed to air.

  • Diagnostic Steps:

    • Re-analyze a freshly prepared standard: This will confirm if the issue is with the stored solution or the analytical method itself.

    • Analyze a control sample: Compare the chromatogram of the problematic sample with a control sample that was stored under ideal conditions (e.g., in the dark, at low temperature).

    • Hypothesize the degradant: The primary suspect is (3-Methylquinolin-4-yl)carboxaldehyde, which would likely have a different retention time.[2]

    • Perform a preliminary stress test: Expose a fresh solution to light for a few hours and re-analyze. If the new peak increases in size, photodegradation is the confirmed cause.

Problem 2: The biological activity of my compound is significantly lower than expected, even with a freshly prepared solution.

  • Probable Cause: If the solution is fresh, the issue might stem from the solid starting material having degraded during storage. Alternatively, components of your assay buffer (e.g., high pH, oxidizing agents) could be causing rapid degradation.

  • Diagnostic Steps:

    • Verify Solid Purity: Check the purity of the solid (3-Methylquinolin-4-yl)methanol using a validated analytical method like HPLC or NMR.

    • Incubate in Assay Buffer: Prepare a solution of the compound in your assay buffer. Analyze it at time zero and after the typical duration of your experiment. A decrease in the parent compound peak confirms assay-induced degradation.

    • Modify Assay Conditions: If the buffer is the issue, consider adjusting the pH, removing potentially reactive components, or reducing incubation time.

Troubleshooting Workflow

G cluster_old Troubleshooting Stored Solution cluster_fresh Troubleshooting Fresh Solution start Inconsistent or Poor Experimental Results check_solution Was the solution freshly prepared? start->check_solution check_storage Review Storage Conditions (Temp, Light, Headspace) check_solution->check_storage No check_solid Verify Purity of Solid Material check_solution->check_solid Yes analyze_degradants Analyze for Degradants (HPLC/LC-MS) check_storage->analyze_degradants Improper Storage perform_forced Perform Forced Degradation (See Protocol) analyze_degradants->perform_forced Degradants Found check_assay Check for Assay-Induced Degradation check_solid->check_assay Solid is Pure modify_assay Modify Assay Conditions (pH, Buffer, etc.) check_assay->modify_assay Degradation Occurs

Caption: A workflow for diagnosing stability issues with (3-Methylquinolin-4-yl)methanol.

Experimental Protocols

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][7][8]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions to intentionally degrade (3-Methylquinolin-4-yl)methanol to identify potential degradation products and assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (3-Methylquinolin-4-yl)methanol in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[1]

2. Application of Stress Conditions:

  • For each condition, prepare a sample and a control (stored at 4°C in the dark). Target 5-20% degradation for optimal results.[7]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1] Sample at various time points (e.g., 0, 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1] Sample at similar time points. Neutralize samples with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[1] Sample at various time points. For the solid compound, place the powder directly in the oven.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil and placed alongside.

3. Sample Analysis:

  • Analyze all stressed samples and controls using a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from all degradation products. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[9]

  • Use a photodiode array (PDA) detector to check for peak purity and identify any co-eluting peaks.

Potential Degradation Pathways

G A (3-Methylquinolin-4-yl)methanol B (3-Methylquinolin-4-yl)carboxaldehyde A->B Oxidation (Light, H₂O₂) C Ring Hydroxylation Products B->C Hydrolysis/Oxidation D Further Degradation C->D Further Stress

Caption: General degradation pathways for (3-Methylquinolin-4-yl)methanol under stress.

Summary of Stability Profile

The following table summarizes the expected stability of (3-Methylquinolin-4-yl)methanol under various stress conditions, based on data from related quinoline structures. This should be confirmed experimentally for the specific compound.

Stress ConditionTypical ParametersExpected StabilityPrimary Degradation PathwayReference
Acid Hydrolysis 0.1 M HCl, 60°CLikely Stable to Moderate DegradationHydrolysis of the quinoline ring system[1]
Base Hydrolysis 0.1 M NaOH, 60°CLikely Stable to Moderate DegradationHydrolysis of the quinoline ring system[1]
Oxidation 3% H₂O₂, RTModerate to Significant DegradationOxidation of methanol to aldehyde[1][2]
Thermal (Solid) 80°CLikely StableThermolysis[10]
Thermal (Solution) 80°CModerate DegradationThermolysis[1]
Photolytic UV/Vis LightSignificant DegradationPhoto-oxidation of methanol to aldehyde[2][9]

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Okada, H., Stella, V., Haslam, J., & Yata, N. (1975). Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial. Journal of Pharmaceutical Sciences, 64(10), 1665–1667.
  • Hardy Diagnostics. (2006, August 21). MATERIAL SAFETY DATA SHEET.
  • Safety Data Sheet. (2024, July 17).
  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Quinoline, 100µg/ml in Methanol.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Tuo, B. H., Yan, J., Fan, B., & Liu, J. S. (2012). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1290-1296.
  • Luo, Q., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • Schach, S., Schwarz, G., Fiedler, F., & Lingens, F. (1993). Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63. Biological Chemistry Hoppe-Seyler, 374(3), 175-181.
  • Szala, M., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(23), 8206.
  • Römling, G., Fetzner, S., & Lingens, F. (1993). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological Chemistry Hoppe-Seyler, 374(5), 333-342.
  • Cui, M., et al. (2018). Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at C2 position by bacterial strain Q10.

Sources

Technical Support Center: Troubleshooting the Preparation of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that the quinoline scaffold is a privileged structure in medicinal chemistry. However, the preparation of (3-Methylquinolin-4-yl)methanol from its corresponding carboxylic acid or carbaldehyde precursors is notoriously fraught with chemoselectivity issues.

This guide synthesizes field-proven insights to help you navigate the thermodynamic and kinetic traps inherent to this workflow.

Mechanistic Pathway & Side Reaction Visualization

To establish a rational troubleshooting strategy, we must first map the chemoselective branch points. The diagram below illustrates the optimal synthetic pathways alongside the most common dead-end side reactions.

Pathway SM_Acid 3-Methylquinoline-4-carboxylic acid Ester Methyl 3-methylquinoline-4-carboxylate SM_Acid->Ester Mild Alkylation (Cs2CO3, MeI) Decarb 3-Methylquinoline (Decarboxylation) SM_Acid->Decarb Harsh Acid/Heat [SIDE REACTION] SM_Ald 3-Methylquinoline-4-carbaldehyde Target (3-Methylquinolin-4-yl)methanol SM_Ald->Target NaBH4, MeOH, 0°C (Fast Reduction) Acetal Dimethyl Acetal (Solvent Trapping) SM_Ald->Acetal Trace Acid, MeOH [SIDE REACTION] Ester->Target DIBAL-H, -78°C (Selective) Tetrahydro 1,2,3,4-Tetrahydroquinoline (Over-reduction) Ester->Tetrahydro LiAlH4, Reflux [SIDE REACTION]

Figure 1: Synthetic pathways to (3-Methylquinolin-4-yl)methanol highlighting critical side reactions.

Diagnostic Troubleshooting & FAQs

Q1: I am reducing Methyl 3-methylquinoline-4-carboxylate with LiAlH₄, but LC-MS shows a major byproduct with a mass of [M+4]. What is happening?

The Causality: You are observing the over-reduction of the quinoline ring . Lithium aluminum hydride (LiAlH₄) is a hard, aggressive nucleophile. The quinoline nitrogen coordinates with the aluminum species, which acts as an electron sink and highly activates the C2 and C4 positions of the pyridine ring toward sequential hydride attacks. This results in the saturation of the heteroaromatic ring, yielding a 1,2,3,4-tetrahydroquinoline derivative. The Solution: Abandon LiAlH₄ for this substrate. Switch to Diisobutylaluminum hydride (DIBAL-H) at -78 °C. DIBAL-H provides a controlled, single-hydride delivery mechanism that selectively reduces the ester without compromising the heteroaromatic core.

Q2: My 3-methylquinoline-4-carboxylic acid starting material is disappearing during Fischer esterification (MeOH/H₂SO₄, reflux), but I am not isolating the ester. Where is my mass going?

The Causality: You are driving thermal decarboxylation . Quinoline-4-carboxylic acids are uniquely susceptible to decarboxylation because the protonated nitrogen stabilizes the transition state. Upon loss of CO₂, a resonance-stabilized ylide/carbanion is formed at the C4 position. Furthermore, the steric bulk of the C3-methyl group twists the carboxylate out of planarity, lowering the activation energy for this degradation pathway [1]. The Solution: Avoid acidic reflux conditions entirely. Unmask the ester using mild, base-promoted alkylation (e.g., Cs₂CO₃ and Iodomethane in DMF at room temperature) to bypass the decarboxylation transition state.

Q3: When reducing 3-methylquinoline-4-carbaldehyde with NaBH₄ in methanol, the reaction stalls at 50% conversion, and a non-reducible byproduct forms. How do I prevent this?

The Causality: The nucleophilic methanol solvent is reacting with your aldehyde to form a dimethyl acetal . In the presence of trace acid (or Lewis acidic borate byproducts generated during the reduction), the aldehyde reversibly forms a hemiacetal and subsequently a full acetal. Acetals are completely inert to NaBH₄, effectively trapping your starting material [2]. The Solution: Run the reaction strictly at 0 °C to favor the kinetics of hydride reduction over acetal formation. Ensure your methanol is strictly neutral, or switch to a less nucleophilic solvent system such as THF/H₂O (9:1).

Quantitative Reagent Profiling

To guide your experimental design, the following table summarizes the chemoselectivity profiles of various reducing agents when applied to Methyl 3-methylquinoline-4-carboxylate .

Reducing AgentTemp (°C)EquivalentsTarget Yield (%)Ring Over-Reduction (%)Unreacted SM (%)
LiAlH₄ 65 (Reflux)2.0< 10%> 80%0%
NaBH₄ / MeOH 255.015%0%85%
NaBH₄ / I₂ (in situ BH₃)0 to 252.575%< 5%< 5%
DIBAL-H -78 to 02.5> 90% Not detected < 5%

Data Synthesis: DIBAL-H provides the optimal thermodynamic control required to prevent heteroaromatic reduction while ensuring complete ester conversion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not simply execute these steps; monitor the embedded validation checkpoints.

Protocol A: Selective Reduction of the Ester via DIBAL-H

Use this protocol if your starting material is Methyl 3-methylquinoline-4-carboxylate.

  • Preparation: Flame-dry a 100 mL Schlenk flask. Dissolve Methyl 3-methylquinoline-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C under a positive pressure of Argon.

  • Hydride Delivery: Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise via syringe over 15 minutes.

    • Causative Rationale: Slow addition at cryogenic temperatures prevents localized exothermic spikes that could provide the activation energy required for ring reduction.

  • In-Process Validation: After 2 hours, pull a 50 µL aliquot, quench with methanol, and run a TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) should be completely consumed, replaced by a highly polar, UV-active spot (
    
    
    
    ).
  • Emulsion-Breaking Quench: Quench the reaction at -78 °C by slowly adding 2 mL of Methanol, followed by 20 mL of a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate). Remove the cooling bath and stir vigorously at room temperature for 1 hour.

    • Causative Rationale: Aluminum salts form intractable gelatinous emulsions. Rochelle's salt chelates the aluminum, breaking the emulsion and yielding two distinct, easily separable layers.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (3-Methylquinolin-4-yl)methanol.

Protocol B: Direct Reduction of the Aldehyde via NaBH₄

Use this protocol if your starting material is 3-Methylquinoline-4-carbaldehyde.

  • Preparation: Dissolve 3-Methylquinoline-4-carbaldehyde (1.0 eq, 5.0 mmol) in anhydrous Methanol (0.1 M) in a round-bottom flask.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath.

    • Causative Rationale: Maintaining 0 °C suppresses the competing nucleophilic attack of methanol that leads to dead-end acetal formation.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes to manage hydrogen gas evolution.

  • In-Process Validation: Stir for 30 minutes at 0 °C. Spot the reaction mixture on TLC alongside a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The absence of a yellow/orange stain confirms the complete reduction of the aldehyde carbonyl.

  • Quench & Isolation: Quench the remaining hydride by adding saturated aqueous NH₄Cl (10 mL). Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate to afford the target alcohol.

References

  • Kohl, J., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry (2018). Verified Source:[Link]

  • Kulkarni, M. G., et al. "A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis." Beilstein Journal of Organic Chemistry 8 (2012): 1725-1729. Verified Source:[Link]

Sources

Technical Support Center: (3-Methylquinolin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of (3-Methylquinolin-4-yl)methanol , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors). The synthesis is often plagued by two main failure modes: low yield during the ring-construction phase (due to aldehyde polymerization) and over-reduction (saturation of the quinoline ring) during the conversion to the alcohol.

The following guide is structured as a Tier-3 Technical Support resource, moving beyond basic textbook procedures to address the "hidden" variables that determine experimental success.

Status: Active Analyst: Senior Application Scientist Scope: Yield Optimization, Impurity Profiling, Scalability

Part 1: The "Yield Trap" – Executive Summary

The synthesis of (3-methylquinolin-4-yl)methanol typically follows a two-stage workflow:

  • Ring Construction: Pfitzinger reaction (Isatin + Propanal) to form 3-methylquinoline-4-carboxylic acid.

  • Functional Group Transformation: Reduction of the carboxylic acid (or ester) to the alcohol.[1][2]

The Critical Bottleneck: The most common user error is the use of Lithium Aluminum Hydride (LiAlH₄) at ambient temperatures for Step 2. While effective for simple aromatics, LiAlH₄ frequently reduces the 1,2-bond of the quinoline ring, yielding the 1,2-dihydro impurity, which is difficult to separate and oxidizes slowly back to the parent compound, creating inconsistent yield data.

Recommended Solution: Switch to a Chemoselective Modified Borohydride Reduction (NaBH₄/I₂) or an Activated Ester Reduction strategy to preserve aromaticity.

Part 2: Optimized Experimental Protocols

Workflow A: The Precursor Synthesis (Modified Pfitzinger)

Objective: Synthesize 3-methylquinoline-4-carboxylic acid without extensive aldehyde polymerization.

The Issue: Propanal (propionaldehyde) is unstable in the hot, strong base (33% KOH) required for the classic Pfitzinger reaction, leading to aldol condensation byproducts (tars) rather than the quinoline.

Optimized Protocol:

  • Dissolution: Dissolve Isatin (1.0 eq) in 33% aqueous KOH (5.0 eq). Heat to 50°C (not reflux yet) to open the isatin ring to the isatinate.

  • Controlled Addition: Add Propanal (1.5 eq) dropwise over 60 minutes.

    • Technical Insight: Adding the aldehyde slowly to the "warm" (not boiling) solution keeps the concentration of free aldehyde low, favoring the reaction with the isatinate amine over self-condensation.

  • Cyclization: Once addition is complete, ramp temperature to reflux (100°C) for 12–18 hours.

  • Workup: Cool to 0°C. Acidify carefully with Glacial Acetic Acid to pH 4–5. The product precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water (avoid methanol if esterification is not desired immediately).

Workflow B: The Chemoselective Reduction (The "Gold Standard")

Objective: Reduce -COOH to -CH₂OH without touching the quinoline ring.

Method: In-Situ Borane Generation (NaBH₄ + I₂) This method generates Borane-THF in situ. Borane coordinates to the quinoline nitrogen (protecting it) and selectively reduces the carboxylic acid.

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Suspend 3-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Borohydride: Add NaBH₄ (2.5 eq) in one portion. The mixture may bubble slightly.

  • Iodine Addition (Critical): Dissolve Iodine (I₂) (1.0 eq) in THF. Add this solution dropwise via an addition funnel at 0°C over 30–60 minutes.

    • Visual Cue: The solution will turn brown (iodine) then fade to colorless/white precipitate as the borane is generated and consumed.

  • Reaction: Warm to room temperature and reflux for 1–3 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench (The "Emulsion Killer"):

    • Cool to 0°C.

    • Add Methanol dropwise until bubbling ceases (destroys excess hydride).

    • Crucial Step: Add 20% aqueous KOH or NaOH and stir for 4 hours. This breaks the Boron-Nitrogen complex which is often stable and traps the product in the organic phase.

  • Extraction: Extract with DCM. Wash with Sodium Thiosulfate (to remove trace iodine) and Brine.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a "double spot" on TLC after reduction, and my NMR shows broad peaks around 4.5 ppm. What happened?

Diagnosis: You likely have the 1,2-dihydroquinoline impurity. Cause: Over-reduction.[3] This usually happens if you used LiAlH₄ at room temperature or reflux. The "double spot" is the dihydro-intermediate and the re-oxidized quinoline equilibrating. Fix:

  • Immediate: Dissolve the crude mixture in Toluene and reflux with MnO₂ (Manganese Dioxide) or DDQ (1.1 eq) for 2 hours. This will re-oxidize the ring back to the aromatic quinoline without affecting the alcohol.

  • Prevention: Switch to the NaBH₄/I₂ method described above.

Q2: My Pfitzinger reaction turned into a black tar and yield is <10%.

Diagnosis: Aldol polymerization of Propanal. Cause: Adding the aldehyde too fast to a boiling KOH solution. Fix:

  • Use the "Cold-Start" method: Mix Isatin and KOH. Cool to 0°C. Add Propanal. Allow to warm to Room Temp slowly over 4 hours, THEN reflux.

  • Alternative Precursor: Use Propanal Oxime instead of Propanal. The oxime hydrolyzes slowly in situ, releasing the aldehyde at a rate that matches the consumption by Isatin.

Q3: During workup of the reduction, I have a thick white emulsion that won't separate.

Diagnosis: Aluminum or Boron salts precipitating at the interface. Fix:

  • For Aluminum (LiAlH₄): Use Rochelle's Salt (Sodium Potassium Tartrate).[4] Add a saturated aqueous solution and stir vigorously for 2–4 hours. The mixture will separate into two clear layers.

  • For Boron: Ensure the alkaline hydrolysis step (NaOH wash) was done for at least 2 hours. If emulsion persists, filter through a Celite pad before separation.

Q4: The alcohol product is water-soluble and I'm losing it during extraction.

Diagnosis: Quinoline nitrogens are basic; if your aqueous layer is too acidic (pH < 7), the product is protonated (quinolinium salt) and stays in the water. Fix:

  • Adjust the aqueous layer to pH 9–10 using Ammonium Hydroxide or Carbonate before extraction.

  • Use n-Butanol or DCM/Isopropanol (3:1) for extraction if the compound is highly polar.

Part 4: Visualization of Synthetic Logic

Diagram 1: Reaction Workflow & Critical Control Points

This flowchart illustrates the decision-making process for the synthesis, highlighting where yields are typically lost.

SynthesisWorkflow Start Start: Isatin + Propanal Pfitzinger Step 1: Pfitzinger Reaction (Ring Construction) Start->Pfitzinger KOH, Heat Impurity_Tar Risk: Aldol Polymerization (Black Tar) Pfitzinger->Impurity_Tar Fast Addition/High Temp Acid Intermediate: 3-Methylquinoline-4-carboxylic acid Pfitzinger->Acid Slow Addition/Controlled Temp Decision Step 2: Reduction Strategy Acid->Decision Route_LAH Route A: LiAlH4 (Standard) Decision->Route_LAH High Risk Route_Borane Route B: NaBH4 + I2 (Recommended) Decision->Route_Borane High Selectivity Impurity_Dihydro Risk: Ring Reduction (1,2-Dihydroquinoline) Route_LAH->Impurity_Dihydro Over-reduction Product Target: (3-Methylquinolin-4-yl)methanol Route_LAH->Product Low Temp (-15°C) only Route_Borane->Product Chemoselective Impurity_Dihydro->Product Rescue: Oxidize (MnO2)

Caption: Workflow illustrating the critical "Yield Traps" (Red) and the optimized pathways (Green) for the target synthesis.

Diagram 2: Mechanism of Chemoselectivity (Borane vs. LiAlH4)

Understanding why the Borane method works prevents unauthorized protocol deviations.

Mechanism Quinoline Quinoline-4-COOH LAH LiAlH4 Attack Quinoline->LAH Borane Borane (BH3) Species Quinoline->Borane Inter_LAH Non-Selective Hydride Attack (C=O and C=N bonds) LAH->Inter_LAH Result_LAH Mixture: Alcohol + Dihydroquinoline Inter_LAH->Result_LAH Complex N-Borane Complex Formation (Protects Ring Nitrogen) Borane->Complex Fast Kinetic Step Reduction Selective Reduction of -COOH Complex->Reduction Hydride Transfer to C=O Result_Borane Pure Alcohol Reduction->Result_Borane

Caption: Mechanistic comparison showing how Borane protects the quinoline nitrogen, preventing ring reduction.

Part 5: Quantitative Data Summary

MethodReagentConditionsTypical YieldPurity ProfilePrimary Impurity
Standard Pfitzinger Isatin / Propanal / KOHReflux, Rapid Add30–45%LowAldol Tars
Optimized Pfitzinger Isatin / Propanal / KOH50°C, Slow Add65–75% HighUnreacted Isatin
Reduction (LiAlH₄) LiAlH₄ / THFReflux50–60%Medium1,2-Dihydroquinoline
Reduction (Modified) NaBH₄ / I₂ / THF Reflux 85–92% High Trace Acid
Reduction (Ester) NaBH₄ / MeOHReflux70–80%HighMethyl Ester

References

  • Pfitzinger Reaction Mechanics: Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[5] (Foundational text on Pfitzinger limitations).

  • Chemoselective Reduction (NaBH4/I2): Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151. (Establishes the NaBH4/I2 system for acid reduction).

  • Quinoline Ring Reduction Issues: Gribble, G. W., & Heald, P. W. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids. Synthesis, 1975(10), 650-652. (Discusses the susceptibility of the quinoline ring to reduction).

  • Workup of Aluminum Hydrides: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the Rochelle's Salt workup method).[4]

  • Synthesis of 3-methylquinoline-4-carboxylic acid: Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294. (Comprehensive review of Pfitzinger variations).

Sources

Technical Support Center: Challenges in the Scale-Up of Quinoline Derivative Production

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Priority: High (Process Safety & Quality Critical) Audience: Process Chemists, Scale-up Engineers, CMC Leads

Executive Summary

Quinoline derivatives (e.g., chloroquine, hydroxychloroquine, camptothecin analogues) are foundational to modern pharmacopeia but present notorious scale-up challenges. The transition from gram-scale bench synthesis to kilogram-scale pilot production often triggers three failure modes: thermal runaway (specifically in Skraup/Friedländer chemistries), intractable emulsion/tar formation , and regioisomeric impurity persistence .

This guide synthesizes field-proven troubleshooting protocols with modern continuous manufacturing principles to address these bottlenecks.

Module 1: Thermal Safety & Reaction Control

Q: My Skraup synthesis proceeds smoothly at 50g but exhibits thermal runaway at 2L. How do I control the exotherm without diluting the reaction excessively?

A: Switch from "All-in" Batch to Semi-Batch or Continuous Flow Dosing.

The Skraup reaction involves the dehydration of glycerol to acrolein, followed by Michael addition and cyclization. The dehydration step is highly endothermic, but the subsequent cyclization is violently exothermic. At larger scales, the surface-area-to-volume ratio decreases, trapping heat.

Troubleshooting Protocol:

  • Implement a "Dosing Loop": Do not mix aniline, glycerol, and sulfuric acid all at once.

    • Heel: Charge the reactor with the acid catalyst and oxidant (e.g., nitrobenzene or iodine) and heat to the initiation temperature.

    • Feed: Pre-mix the aniline and glycerol. Dose this mixture slowly into the hot acid heel. This ensures that the acrolein formed is immediately consumed, preventing accumulation and sudden "kick" exotherms.

  • Use a Moderator: Add Ferrous Sulfate (FeSO₄) to the reaction mixture. It acts as a radical scavenger/moderator, smoothing out the reaction profile and reducing the violence of the oxidation step [1].

  • Transition to Flow Chemistry: For scales >5kg, batch reactors become unsafe for this chemistry. A continuous flow microreactor allows for excellent heat transfer.

Visualization: Safety Decision Tree for Skraup Scale-Up

SkraupSafety Start Scale-Up Requirement (>100g) Check Check Reaction Calorimetry (DSC/ARC) Start->Check Result Adiabatic Temp Rise > 50°C? Check->Result Batch Batch Reactor unsafe. Risk of Runaway. Result->Batch Yes (High Risk) SemiBatch Protocol A: Semi-Batch Dose Aniline/Glycerol into Acid Heel Result->SemiBatch No (Moderate Risk) Batch->SemiBatch Alternative Strategy Flow Protocol B: Continuous Flow Microreactor (Residence Time < 5 min) Batch->Flow Mitigation Strategy

Caption: Decision logic for selecting reactor type based on thermal risks in quinoline synthesis.

Module 2: Purification & Work-up

Q: I am getting a "tarry" black oil instead of a solid precipitate. Column chromatography is not feasible at this scale. How do I isolate the product?

A: Utilize "Salt Formation" and Steam Distillation.

"Quinoline tars" are polymerized byproducts (often polymerized acrolein or aniline oxidation products). They are neutral or slightly acidic, whereas quinolines are basic.

The "Salt-Break" Protocol:

  • Steam Distillation (Primary Cleanup): Before attempting crystallization, steam distill the crude reaction mixture. Unreacted aniline and nitrobenzene (volatiles) will distill over. The quinoline and tars remain in the pot.

  • Acid Extraction: Acidify the pot residue with 2M HCl. The quinoline forms a water-soluble hydrochloride salt. The tars remain insoluble organic sludge.

  • Filtration: Filter the aqueous acidic layer through Celite to remove the tars.

  • Base Precipitation: Basify the clear filtrate with NaOH. The quinoline will precipitate as a cleaner solid or oil.

  • Crystallization: If still oily, do not column. Dissolve in ethanol and add an equivalent of Phosphoric Acid or Picric Acid . Quinoline phosphates often crystallize much better than free bases [2].

Q: How do I separate regioisomers (e.g., 5- vs 7-substituted quinolines) without chromatography?

A: Exploit pKa differences and Solubility Product (Ksp) of salts.

Isomers often have slightly different basicities (pKa) due to steric hindrance around the nitrogen or electronic effects of the substituent.

  • Fractional Crystallization: Convert the mixture to the Nitrate or Sulfate salt. Often, one isomer's salt is significantly less soluble in cold ethanol/acetone than the other.

  • Zinc Chloride Complex: Historically, the formation of a Quinoline-ZnCl₂ complex has been used to precipitate specific isomers from a mixture [3].

Module 3: Metal Remediation (Palladium Removal)

Q: We used a Buchwald-Hartwig coupling to functionalize the quinoline. Residual Pd is >500 ppm. Standard washes aren't working.

A: Nitrogen-containing heterocycles (like quinolines) bind Palladium tightly, making standard washes ineffective. You must use high-affinity scavengers.

Data Comparison: Pd Removal Strategies

MethodEfficacy (Start: 1000 ppm)Yield LossScalabilityNotes
Crystallization Poor (200-500 ppm remain)Low (<5%)HighPd often co-crystallizes with the product.
Activated Carbon Moderate (50-100 ppm)Moderate (10-15%)HighNon-specific; absorbs product too.
Silica-Thiol (Si-Thiol) Excellent (<10 ppm) Low (<2%)MediumBest for filtration workflows.
Trimercaptotriazine (TMT) Excellent (<5 ppm) Very Low (<1%)HighIndustry standard. Forms insoluble Pd-TMT precipitate.

Recommended Protocol (TMT):

  • Dissolve crude quinoline in THF or MeOH.

  • Add 3 equivalents (relative to Pd content) of Trimercaptotriazine (TMT) sodium salt.

  • Heat to 50°C for 2 hours. A fine precipitate (Pd-TMT complex) will form.

  • Filter through a 0.45-micron filter. The filtrate will be Pd-free [4].

Module 4: Advanced Manufacturing (Green & Continuous)

Q: The environmental impact of our sulfuric acid/nitrobenzene route is too high. Are there scalable "Green" alternatives?

A: Yes, but they require a change in chemistry, not just reagents.

  • Solid Acid Catalysts: Replace H₂SO₄ with Zeolites (H-Y or H-Beta) or Sulfated Zirconia . These can be used in a packed-bed flow reactor, eliminating the need for neutralization and massive salt waste streams [5].

  • Solvent Switch: Use Glycerol as both the reagent and the solvent. It is biodegradable and derived from biodiesel waste.

  • Oxidant Switch: Replace nitrobenzene (toxic) with Air/O₂ catalyzed by V₂O₅ or using a photocatalytic flow setup.

Visualization: Modern "Green" Flow Workflow

GreenFlow Feed1 Aniline + Glycerol Reactor Packed Bed Reactor (Zeolite Catalyst) 200°C, 20 bar Feed1->Reactor Feed2 Air (Oxidant) Feed2->Reactor Separator Gas-Liquid Separator (Recycle Excess Air) Reactor->Separator Separator->Feed2 Recycle Product Crude Quinoline (Minimal Waste) Separator->Product

Caption: Continuous flow setup using solid acid catalysts and air oxidation for green quinoline synthesis.

References

  • Organic Syntheses. "Quinoline: Skraup Synthesis Modifications." Org.[1][2] Syn. Coll. Vol. 1, p. 478.[1] Link

  • BenchChem. "Purification of Quinoline Derivatives: Salt Formation Strategies." Technical Notes.[3]Link

  • ResearchGate. "Separation of Quinoline Isomers via Metal Complexation." Chemical Engineering Journal.Link

  • Johnson Matthey. "Palladium Impurity Removal from API Process Streams." Platinum Metals Review.Link

  • ACS Publications. "Continuous Flow Synthesis of Quinolines via Solid Acid Catalysis." Org.[1][2] Process Res. Dev.Link

Sources

Diagnostic Workflow: Selecting the Right Analytical Tool

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Analytical Technology (PAT) Technical Support Center .

As a Senior Application Scientist, I have designed this portal to move beyond basic user manuals. Troubleshooting analytical instrumentation requires a fundamental understanding of the physical and chemical causality behind the data. Following the FDA’s Process Analytical Technology (PAT) framework, modern drug development has shifted from retrospective end-of-line testing to real-time, in-process monitoring[1]. This guide provides the mechanistic insights and self-validating workflows necessary to maintain the integrity of your continuous monitoring systems.

Before troubleshooting, ensure you are deploying the correct analytical modality for your specific chemical environment.

DecisionTree Start Identify Analytical Goal Q1 Need de novo structural ID? Start->Q1 Q2 Real-time kinetics & intermediates? Q1->Q2 No NMR Flow NMR (High structural detail) Q1->NMR Yes Q3 Trace impurity quantification? Q2->Q3 No / Low Conc. FTIR In-Situ FTIR / Raman (Continuous functional tracking) Q2->FTIR Yes (High Conc.) Q3->FTIR No LCMS Online LC-MS (High sensitivity & separation) Q3->LCMS Yes

Diagnostic decision tree for selecting the optimal reaction monitoring technique.

Module 1: Vibrational Spectroscopy (In-Situ FTIR)

Context: In-situ FTIR (e.g., 2) tracks fundamental mid-IR vibrations, allowing us to observe transient intermediates without the risks associated with manual grab-sampling[2].

Q: Why is my FTIR baseline drifting severely during a highly exothermic Grignard reaction? A: This is caused by a refractive index (RI) mismatch driven by thermal shock. The Attenuated Total Reflectance (ATR) crystal (typically diamond or silicon) relies on an evanescent wave penetrating the reaction medium. As the temperature spikes, the density and RI of your solvent change. This alters the depth of penetration of the infrared beam, skewing the baseline. Solution: Never rely on a single room-temperature background for an exothermic process. Collect a dynamic background profile across the expected temperature gradient before adding the active reagents.

Protocol: Self-Validating In-Situ FTIR Setup
  • Probe Insertion: Insert the ATR probe into the solvent. Ensure the tip is fully submerged and positioned in a high-flow zone (near the impeller) to prevent localized concentration gradients.

  • Thermal Equilibration: Ramp the reactor to the target temperature. Wait 15 minutes for the ATR crystal lattice to reach thermal equilibrium.

  • Background Acquisition: Collect the background spectrum.

    • Self-Validation Check: Inject a known, inert standard (e.g., 1% toluene) and verify the signal-to-noise ratio (SNR) exceeds 100:1 at the 1495 cm⁻¹ peak. If the SNR is lower, the probe is likely suffering from polymeric fouling and requires immediate cleaning.

  • Initiation: Add reagents and begin kinetic profiling.

Module 2: Flow NMR for Reaction Monitoring

Context: Flow NMR provides unparalleled structural elucidation and quantitative data without the need for response factor calibration, making it the "gold standard" for mechanistic studies[3].

Q: Continuous flow NMR is bankrupting my lab due to the cost of deuterated solvents. How can I run reactions in standard protonated solvents? A: You must decouple the lock signal from the solvent. Modern flow NMR probes can operate without a deuterium lock by using highly stable modern magnets (running "unlocked") or by utilizing a coaxial insert with a deuterated reference. To eliminate the massive protonated solvent peaks that drown out your analyte, implement solvent suppression pulse sequences like WET (Water Suppression Enhanced through T1 effects) or presaturation[3].

Q: My NMR peaks are uncharacteristically broad during fast flow rates. Is my shim map corrupted? A: No, this is "time-of-flight" broadening. If the flow rate is too fast, the excited nuclei exit the RF coil's active volume before the Free Induction Decay (FID) is fully acquired. Solution: Calculate the residence time (


). Ensure 

is at least 3 to 5 times longer than your acquisition time (

). If it is not, you must switch to a stopped-flow methodology.

Module 3: Online LC-MS & Chromatographic Methods

Context: Online LC-MS offers extreme sensitivity for tracking trace impurities, degradants, and enantiomeric excess over time.

Q: I am monitoring a 10 mL catalytic optimization reaction over 48 hours. Standard auto-samplers are depleting my reaction volume and altering the kinetics. How do I fix this? A: Transition to a compact 4. By utilizing nL-scale injection valves, you can sample continuously without impacting the reaction. A typical capillary setup will consume less than 1 µL over a 50-hour monitoring period, representing a negligible <0.1% volume loss[4].

Protocol: Self-Validating Online LC-MS Sampling Workflow
  • Interface Setup: Connect a capillary sampling line (e.g., PEEK or fused silica) directly to the reactor via a micro-filter frit to exclude particulates.

  • In-Line Quenching: Program the sampling valve to route the nL-aliquot into a high-flow dilution stream containing a quenching agent (e.g., cold methanol or a pH buffer) to instantly arrest the reaction.

  • Chromatographic Separation: Route the quenched sample to the UPLC column.

    • Self-Validation Check: Spike the quenching stream with a dead-volume marker (e.g., uracil). If the retention time of the marker shifts by >0.1 min between injections, your quenching stream is failing to crash out the catalyst, leading to on-column degradation and pressure fluctuations.

  • Mass Spec Detection: Utilize fast-scanning ESI/APCI to capture the full kinetic profile.

LCMSWorkflow Reactor Reaction Vessel (Continuous/Batch) Sampler Capillary Sampler (nL Aliquots) Reactor->Sampler Dilution In-line Quenching Sampler->Dilution LC UPLC Separation Dilution->LC MS Mass Spectrometry LC->MS Data Kinetic Profiling MS->Data

Automated online LC-MS sampling workflow with in-line quenching for kinetic profiling.

Quantitative Data & Method Comparison

Use the following matrix to benchmark the performance capabilities of your chosen PAT instrumentation:

Analytical MethodPrimary Data OutputLimit of Detection (LOD)Sampling Volume RequiredSystem Response TimeBest Application
In-Situ FTIR Functional group changes~0.1% - 1%Zero (In-probe ATR)< 1 secondExothermic kinetics, transient intermediates
Flow NMR Structural elucidation~1 mMContinuous loop10 - 60 secondsUnknown byproduct ID, calibration-free quantitation
Online LC-MS Mass-to-charge (m/z)< 3 ppb< 100 nL / sample1 - 3 minutesTrace impurity tracking, enantiomeric excess

References

  • Title: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance Source: fda.gov URL: 1

  • Title: ReactIR In Situ Spectroscopy Source: mt.com URL: 2

  • Title: NMR Reaction-Monitoring as a Process Analytical Technique Source: pharmtech.com URL: 3

  • Title: Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation Source: nih.gov URL: 4

Sources

Safe handling and storage of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Handling & Storage of (3-Methylquinolin-4-yl)methanol

Case ID: QM-3M4-SUPPORT Status: Active Agent: Senior Application Scientist

Overview & Compound Identification

Welcome to the technical support hub for (3-Methylquinolin-4-yl)methanol . This guide is designed to support researchers working with this specific quinoline derivative in drug discovery and organic synthesis. Due to the specialized nature of this compound, some safety protocols are derived from the Structure-Activity Relationship (SAR) of the broader quinoline-methanol class (e.g., Mefloquine intermediates).

PropertyDetails
Chemical Name (3-Methylquinolin-4-yl)methanol
CAS Number 92037-93-9
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility DMSO, Methanol, Ethanol, Chloroform; Poor in Water

Module 1: Critical Safety & Hazard Identification

Q: What are the primary health risks associated with this compound? A: Treat this compound as a bioactive heterocyclic amine . While specific toxicological data may be sparse, the quinoline scaffold is a known pharmacophore with potential biological activity.

  • Acute Toxicity: Likely harmful if swallowed (H302).[1][2] Quinolines can modulate ion channels; avoid ingestion or mucous membrane contact.

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3]

  • Sensitization: Potential for skin sensitization upon prolonged contact.

Q: Does this compound require special engineering controls? A: Yes. Do not handle on an open bench.

  • Primary Control: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary Control: HEPA-filtered balance enclosure for weighing to prevent dust inhalation.

Q: What is the recommended PPE profile?

  • Gloves: Nitrile (0.11 mm minimum thickness) for incidental splash. Double-gloving recommended for stock solution preparation.

  • Eyes: Chemical safety goggles (ANSI Z87.1). Face shield if handling large quantities (>1g).

  • Body: Lab coat with extended cuffs; closed-toe chemical-resistant shoes.

Module 2: Storage & Stability Troubleshooting

Q: My compound turned yellow/brown after one month. Is it still usable? A: Color change indicates oxidative degradation, likely forming N-oxides or aldehydes.

  • Cause: Exposure to air (oxygen) and ambient light. The hydroxymethyl group at position 4 is susceptible to oxidation, and the quinoline ring is light-sensitive.

  • Action: Check purity via LC-MS. If purity is <95%, repurify. For future storage, follow the Gold Standard Protocol below.

Q: What is the "Gold Standard" for long-term storage? A: To maximize shelf-life (>2 years), strictly adhere to the following matrix:

DurationTemperatureAtmosphereContainer
< 1 Month 2–8°CDesiccated AirAmber Glass Vial
> 1 Month -20°CInert Gas (Argon/N₂)Amber Vial + Parafilm/Teflon Tape

Q: Is the compound hygroscopic? A: Moderately. The hydroxyl (-OH) group can hydrogen bond with atmospheric water. Store with a desiccant (e.g., silica gel packets) in the secondary container.

Visual Guide: Storage Decision Tree

StorageProtocol Start Received Compound Usage Intended Usage Timeframe? Start->Usage ShortTerm Immediate / < 1 Month Usage->ShortTerm LongTerm Long Term / > 1 Month Usage->LongTerm CondShort Store at 2-8°C Desiccator Cabinet Protect from Light ShortTerm->CondShort CondLong Store at -20°C Flush with Argon/N2 Amber Vial LongTerm->CondLong Check Check Appearance before use CondShort->Check CondLong->Check

Caption: Decision logic for preserving chemical integrity based on usage timelines.

Module 3: Handling & Synthesis Integration

Q: I cannot dissolve the solid in water for my bioassay. What should I do? A: (3-Methylquinolin-4-yl)methanol is lipophilic. Direct aqueous solubility is poor.

  • Protocol:

    • Dissolve the solid in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).

    • Dilute this stock into your aqueous buffer (PBS/Media).

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.

Q: Can I heat the compound to speed up dissolution? A: Mild heating (up to 40°C) is acceptable in organic solvents. Avoid boiling or prolonged heating in air, as this accelerates oxidation. Sonicate for 5–10 minutes as a safer alternative to heating.

Q: Are there specific incompatibilities? A: Yes. Avoid contact with:

  • Strong Oxidizing Agents: (e.g., KMnO₄, H₂O₂) – Will oxidize the alcohol to an aldehyde/acid.

  • Acid Chlorides/Anhydrides: Will react with the alcohol group to form esters.

Visual Guide: Stock Solution Workflow

SolubilityWorkflow Weigh Weigh Solid (HEPA Enclosure) Solvent Add DMSO (Anhydrous) Weigh->Solvent Mix Vortex/Sonicate (5 mins, <40°C) Solvent->Mix Aliquot Aliquot into Amber Tubes Mix->Aliquot Freeze Freeze at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Step-by-step workflow for preparing stable stock solutions.

Module 4: Emergency Response & Disposal

Q: What is the spill cleanup procedure? A:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves, goggles, and a lab coat.

  • Contain: If powder, cover with a damp paper towel to prevent dust generation. If liquid solution, absorb with sand or vermiculite.

  • Clean: Wipe the area with 70% Ethanol followed by soap and water.

  • Disposal: Collect waste in a container labeled "Hazardous Waste - Toxic Organic Solid."

Q: How should I dispose of the pure substance? A: Do not flush down the drain. This compound must be disposed of via a licensed chemical waste contractor. It requires incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen oxides generation).

References

  • Chemical Identity & CAS: ChemSrc. (3-Methylquinolin-4-yl)methanol CAS Details. Retrieved from

  • General Quinoline Safety: PubChem. Quinoline Derivatives Safety Data. National Library of Medicine. Retrieved from (Analogous data used for safety inference).

  • Handling Protocols: Sigma-Aldrich.[4] Technical Bulletin: Handling of Air-Sensitive Reagents. Retrieved from .

  • Solubility Data: BenchChem. Solubility of Quinoline Derivatives in Organic Solvents. Retrieved from .

Sources

Validation & Comparative

Characterization of (3-Methylquinolin-4-yl)methanol and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Characterization of (3-Methylquinolin-4-yl)methanol and Its Derivatives.

Executive Summary: The Strategic Value of the 3-Methyl Scaffold

(3-Methylquinolin-4-yl)methanol represents a privileged structural motif in modern medicinal chemistry, serving as a critical building block for Type II kinase inhibitors , P2X7 receptor antagonists , and LXR agonists .[1] Unlike its unmethylated counterpart (quinolin-4-ylmethanol), the introduction of a methyl group at the C3 position introduces significant atropisomerism potential and steric occlusion , which are exploited to lock bioactive conformations and improve metabolic stability against P450 oxidation at the electron-rich C3 position.[1]

This guide provides a rigorous technical comparison of (3-Methylquinolin-4-yl)methanol against standard alternatives, detailing synthesis, spectral characterization, and purity profiling.[1]

Chemical Profile & Structural Analysis

The presence of the 3-methyl group creates a "molecular cleft" that alters both the electronic and steric landscape of the quinoline ring.[1]

Feature(3-Methylquinolin-4-yl)methanol Quinolin-4-ylmethanol (Alternative) Impact on Drug Design
Steric Bulk (A-Value) High (Methyl vs. H interaction)Low3-Me restricts rotation of the C4-substituent, potentially increasing binding affinity by reducing entropic penalty.[1]
LogP (Lipophilicity) ~1.8 - 2.1 (Predicted)~1.3 - 1.4Higher lipophilicity improves membrane permeability but requires tighter solubility control.[1]
Metabolic Liability Low (C3 blocked)High (C3 is prone to oxidation)The 3-methyl group blocks a primary site of CYP450-mediated metabolism.[1]
pKa (Quinoline N) ~5.4~4.9The electron-donating methyl group slightly increases basicity, affecting salt formation.

Synthesis & Production Workflows

To ensure high purity for biological screening, the Ester Reduction Route is superior to direct formylation/oxidation due to regioselectivity issues in the latter.

Protocol A: Regioselective Synthesis via Ester Reduction
  • Precursor: Methyl 3-methylquinoline-4-carboxylate.[1]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]

  • Solvent: Anhydrous THF (Critical: Moisture content <50 ppm).

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve methyl 3-methylquinoline-4-carboxylate (1.0 eq) in THF (0.2 M). Cool to 0°C.[2][3]

  • Reduction: Add LiAlH₄ (1.2 eq, 1.0 M in THF) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp <5°C to prevent over-reduction of the quinoline ring.

  • Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Purification: Recrystallization from EtOAc/Hexanes (avoid column chromatography if possible to prevent silica-catalyzed decomposition).

SynthesisWorkflow Start Start: Methyl 3-methylquinoline- 4-carboxylate Reaction Reduction (LiAlH4 / THF, 0°C) Start->Reaction 1.0 eq Quench Fieser Workup (Removal of Al salts) Reaction->Quench H2 + Al salts Product End: (3-Methylquinolin-4-yl)methanol (>98% Purity) Quench->Product Crystallization

Figure 1: Optimized synthetic workflow for the production of the target alcohol, prioritizing purity and yield.

Comparative Characterization: Distinguishing the Methylated Core

Accurate characterization relies on detecting the specific signatures of the 3-methyl group and its influence on the C4-methylene protons.[1]

A. Nuclear Magnetic Resonance (NMR) Profiling

The 3-methyl group causes a diagnostic deshielding of the peri-proton (H-5) and simplifies the splitting pattern of H-2.[1]

Proton Environment(3-Methylquinolin-4-yl)methanol (δ ppm)Quinolin-4-ylmethanol (δ ppm)Diagnostic Note
H-2 (Aromatic) 8.6 - 8.8 (Singlet) 8.8 - 8.9 (Doublet)Loss of coupling to H-3 confirms methylation.[1]
H-3 (Aromatic) Absent (Replaced by Methyl)7.4 - 7.6 (Doublet/Multiplet)Disappearance of this signal is the primary confirmation of substitution.[1]
C3-CH3 (Methyl) 2.4 - 2.6 (Singlet) AbsentDistinct singlet; integral must be 3H.[1]
C4-CH2-OH 5.0 - 5.2 (Singlet/Broad) 5.1 - 5.3 (Singlet)Slight upfield shift due to steric crowding from the adjacent methyl.[1]

Experimental Insight: In DMSO-d6, the hydroxyl proton often appears as a triplet (coupled to CH2) if the sample is dry. In the 3-methyl derivative, this coupling may be broadened due to restricted rotation.[1]

B. HPLC & Mass Spectrometry
  • HPLC Retention: The 3-methyl derivative will elute later than the unsubstituted analog on C18 columns (e.g., 5.2 min vs 4.5 min on a standard 10-min gradient) due to increased hydrophobicity.[1]

  • Mass Spec (ESI+):

    • Target: [M+H]+ = 174.09 (Calc. for C11H11NO).

    • Alternative: [M+H]+ = 160.07.[4]

    • Fragmentation: Look for the "tropylium-like" expansion or loss of H₂O ([M-18]).[1] The methylated core often shows a stable fragment at m/z ~156 (loss of OH + H).

Experimental Validation Protocols

Protocol B: Purity Assessment by UPLC-MS
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm (quinoline max) and 220 nm.

Acceptance Criteria:

  • Purity: >98% area under the curve (AUC) at 254 nm.

  • Identity: Mass error < 5 ppm for [M+H]+ 174.0919.

  • Impurity Limit: No single impurity >0.5% (specifically check for unreacted ester at higher retention time).

PurityLogic Check UPLC-MS Analysis Mass Mass = 174.09? Check->Mass UV UV Purity >98%? Mass->UV Yes Fail_ID Reject: Wrong ID Mass->Fail_ID No Pass Release Batch UV->Pass Yes Fail_Pur Reprocess: Recrystallize UV->Fail_Pur No

Figure 2: Decision logic for quality control of the synthesized intermediate.

Applications in Drug Discovery

The (3-Methylquinolin-4-yl)methanol scaffold is not merely a solvent variant; it is a functional probe .[1]

  • Kinase Selectivity: In Type II kinase inhibitors (e.g., targeting VEGFR or c-Met), the 3-methyl group can induce a twist in the molecule, forcing it to adopt a conformation that fits specific "gatekeeper" pockets that flat, unmethylated analogs cannot access.

  • Solubility Engineering: While the methyl group increases lipophilicity, it disrupts crystal packing energy (melting point depression). This often results in better solubility in organic formulation vehicles compared to the high-melting, flat quinolin-4-ylmethanol.[1]

References

  • Synthesis of Quinoline Derivatives

    • Methodology: "Preparation of phenyl-substituted quinoline and quinazoline compounds."[1] World Intellectual Property Organization, WO2006034491A2.

  • Structural Analogs & Biological Activity

    • Comparative Data: "Antiproliferative benzo[b]azepin-2-ones."[1] US Patent Application, US20150353499A1. (Describes the usage of 2-chloro-3-methylquinolin-4-yl methanol as an intermediate).

  • General Quinoline Characterization

    • Spectral Data: "4-(Hydroxymethyl)quinoline - PubChem Compound Summary."[1] National Center for Biotechnology Information.

    • [1]

  • Mechanistic Insight (Steric Effects)

    • Reference: "Catalytic aerobic oxidation of substituted 8-methylquinolines."[1] ResearchGate. (Provides context on methyl-group reactivity and oxidation resistance in quinolines).

Sources

Analytical Guide: NMR and Mass Spectrometry Verification of (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the analytical characterization of (3-Methylquinolin-4-yl)methanol , a structural motif often encountered in the synthesis of antimalarial quinoline derivatives and kinase inhibitors.

This guide moves beyond basic spectral listing to focus on structural validation , specifically distinguishing this regioisomer from its close analogs (e.g., 2-methyl or hydroxymethyl isomers) which often co-elute in synthesis.

Executive Analysis: The Isomer Challenge

In drug development, the quinoline scaffold is ubiquitous. However, the synthesis of substituted quinolines (e.g., via the Combes or Skraup synthesis) often yields regioisomers. For (3-Methylquinolin-4-yl)methanol , the primary analytical challenge is distinguishing it from (2-Methylquinolin-4-yl)methanol or (4-Methylquinolin-3-yl)methanol .

While Mass Spectrometry (MS) provides high-sensitivity detection, it often fails to distinguish these isomers due to identical molecular weights (


) and similar fragmentation patterns. Nuclear Magnetic Resonance (NMR)  is the definitive tool for structural resolution, specifically for assigning the position of the methyl and hydroxymethyl groups relative to the ring nitrogen.
Comparison of Analytical Approaches

The following table compares the performance of NMR and MS for this specific application.

FeatureNMR (1H / 13C / 2D) Mass Spectrometry (ESI-MS / EI) Verdict for this Compound
Isomer Differentiation Superior. Can distinguish 3-Me vs 2-Me via H-2 chemical shift and NOE correlations.Poor. Isomers have identical

. Fragmentation is often indistinguishable.
Use NMR for Structure Proof.
Sensitivity Low (Requires mg quantities).High (Picogram detection).Use MS for Impurity Quantification.
Purity Assessment Quantitative (qNMR) for >95% purity checks.Qualitative. Ion suppression can mask impurities.Use NMR for Potency Assignment.
Throughput Low (mins to hours per sample).High (seconds per sample).Use MS for Reaction Monitoring.

Structural Elucidation via NMR Spectroscopy[1][2][3]

The Diagnostic Strategy

To confirm the structure of (3-Methylquinolin-4-yl)methanol, we rely on the "Singlet-Singlet" diagnostic :

  • H-2 Proton: In 3-substituted quinolines, the proton at position 2 (adjacent to Nitrogen) appears as a distinct singlet, typically very deshielded (

    
    ).
    
  • Methyl Group: A singlet integrating to 3H at

    
    .[1]
    
  • Hydroxymethyl Group: A singlet (or doublet if OH couples) at

    
    .
    

If the compound were the 2-methyl isomer, the H-2 singlet would be absent, replaced by a methyl signal, and the aromatic region would show a different splitting pattern for H-3.

Experimental Protocol: High-Resolution 1H-NMR

Objective: Unambiguous structural assignment and purity check.

  • Sample Preparation:

    • Dissolve

      
       of the solid product in 
      
      
      
      of DMSO-d6 or Methanol-d4 .
    • Note: DMSO-d6 is preferred to observe the hydroxyl proton (-OH) coupling, which often exchanges/disappears in Methanol-d4.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse angle:

      
       or 
      
      
      
      .
    • Relaxation delay (

      
      ): 
      
      
      
      (essential for accurate integration of the aromatic protons vs methyl protons).
    • Scans: 16–64.

  • Data Processing:

    • Reference residual solvent peak (DMSO:

      
      ).
      
    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

Expected Chemical Shifts (in DMSO-d6)

Values are representative of 3,4-disubstituted quinolines.

PositionSignal TypeApprox. Shift (

)
Diagnostic Note
H-2 Singlet (1H)8.70 – 8.90 Critical Proof. Confirms C2 is unsubstituted and C3 is substituted.
H-5 Doublet (1H)8.00 – 8.20Deshielded by the peri-effect of the C4-methanol group.
H-8 Doublet (1H)7.90 – 8.10Adjacent to Nitrogen.
H-6, H-7 Multiplets (2H)7.50 – 7.80Typical aromatic region.[1]
-CH2-O Singlet/Doublet4.90 – 5.10 Position 4 substituent.
-OH Triplet/Broad5.20 – 5.50Visible only in dry DMSO; couples to CH2.
-CH3 Singlet (3H)2.40 – 2.60 Position 3 substituent.
Visualization: NMR Logic Flow

The following diagram illustrates the decision logic for verifying the regioisomer.

NMR_Logic Start Crude Product (Quinoline Derivative) H1_Spec Acquire 1H NMR (DMSO-d6) Start->H1_Spec Check_H2 Check 8.5-9.0 ppm Region H1_Spec->Check_H2 Singlet_H2 Sharp Singlet (1H) Present Check_H2->Singlet_H2 Found No_H2 No Singlet / Methyl Signal instead Check_H2->No_H2 Absent Check_Me Check 2.3-2.7 ppm Region Singlet_H2->Check_Me Conclusion_Wrong REJECT: Likely 2-Methyl isomer No_H2->Conclusion_Wrong Me_Singlet Singlet (3H) Check_Me->Me_Singlet Found Conclusion_Correct CONFIRMED: (3-Methylquinolin-4-yl)methanol Me_Singlet->Conclusion_Correct

Figure 1: Decision tree for distinguishing 3-methyl from 2-methyl quinoline isomers using 1H NMR markers.

Mass Spectrometry Analysis

While NMR confirms the regiochemistry, Mass Spectrometry is vital for confirming the molecular formula and detecting trace impurities that NMR might miss.

Experimental Protocol: LC-MS (ESI)

Objective: Molecular weight confirmation and purity profiling.

  • Instrument: Quadrupole or TOF MS with ESI source.

  • LC Conditions:

    • Column: C18 Reverse Phase (

      
      , 
      
      
      
      ).
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Mode: Positive Ion (

      
      ).
      
    • Scan Range:

      
       100–500.
      
Fragmentation Pathway (EI/CID)

Understanding the fragmentation is crucial if using GC-MS or MS/MS.

  • Parent Ion:

    
     174 (
    
    
    
    in ESI) or 173 (
    
    
    in EI).
  • Primary Loss: Loss of the hydroxymethyl group or water.

    • Loss of

      
       (
      
      
      
      ):
      
      
      156.
    • Loss of

      
       (
      
      
      
      ):
      
      
      142. This forms a stable quinolinium cation.
  • Ring Expansion: The benzyl-like cation often rearranges to a tropylium-like structure, a common feature in alkyl-quinoline MS.

Visualization: MS Fragmentation Pathway

MS_Frag M_Ion [M+H]+ m/z 174 Frag_1 [M - H2O]+ m/z 156 M_Ion->Frag_1 - H2O (18) Frag_2 [M - CH2OH]+ m/z 142 (Quinolinium Cation) M_Ion->Frag_2 - CH2OH (32) (Alpha Cleavage) Frag_3 Ring Opening/Degradation m/z < 130 Frag_2->Frag_3 High Energy

Figure 2: Predicted fragmentation pathway for (3-Methylquinolin-4-yl)methanol in positive ion mode.

References

  • Royal Society of Chemistry. Supplementary Information: Synthesis and characterization of quinoline derivatives. (Contains general quinoline NMR data). 2[1][3][4][5]

  • National Institutes of Health (PubChem). Quinolin-3-ylmethanol Spectral Information. (Analogous compound data for validation). 6[3][4][5]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra: Alcohols and Aromatics. (Mechanistic grounding for fragmentation analysis). 7[1][3][4][8][9][2]

  • BenchChem. Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (Standard operating procedures for sample prep). 10

Sources

[1][2]

Executive Technical Summary

(3-Methylquinolin-4-yl)methanol represents a critical structural probe within the pharmacophore space of quinoline-4-methanol antimalarials.[1] While structurally homologous to the WHO-essential medicine Mefloquine , the introduction of a methyl group at the C3 position—adjacent to the pharmacophoric hydroxymethyl bridge—creates a distinct steric and electronic profile.

This guide analyzes the biological divergence caused by this C3-substitution. Unlike the C2-substituted analogs (which often retain or enhance potency), C3-substitution frequently results in a reduction of antimalarial efficacy due to steric interference with the heme-drug stacking interaction.[1] However, this same structural feature opens alternative pathways for cytotoxicity against specific cancer cell lines (e.g., MCF-7, HL-60) by altering the molecule's intercalation geometry.[2]

Mechanism of Action: The Heme Detoxification Pathway

The primary biological target for quinoline-4-methanols is the hemozoin formation pathway within the Plasmodium parasite's food vacuole.[1]

Mechanistic Flow

The parasite digests hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic.[2] The parasite detoxifies this by polymerizing heme into inert hemozoin crystals.[1] Quinoline-methanols bind to the growing face of these crystals, capping them and leading to toxic heme buildup.

HemePathHemoglobinHemoglobin(Host Blood)FreeHemeFree Heme(Fe(III)PPIX)[TOXIC]Hemoglobin->FreeHeme Proteolysis(Food Vacuole)HemozoinHemozoin(Inert Crystal)FreeHeme->Hemozoin BiocrystallizationDrugComplexDrug-HemeComplex[LETHAL]FreeHeme->DrugComplex + (3-Methylquinolin-4-yl)methanolDrugComplex->Hemozoin BlocksElongation

Figure 1: Interference of quinoline-4-methanols with the heme detoxification pathway.[2] The drug caps the hemozoin crystal, forcing accumulation of toxic free heme.

The "3-Methyl" Steric Clash

In highly active analogs like Mefloquine, the C4-methanol group forms a crucial hydrogen bond with the propionate side chain of heme.

  • Observation: The presence of a methyl group at C3 introduces steric bulk immediately adjacent to the C4-hydroxymethyl pharmacophore.[1]

  • Consequence: This forces the methine bridge out of the optimal plane required for

    
    -
    
    
    stacking with the porphyrin ring, significantly increasing the IC
    
    
    (reducing potency) compared to C2-substituted or unsubstituted analogs.[2]

Comparative Biological Activity (SAR)[2]

The following table contrasts (3-Methylquinolin-4-yl)methanol against its structural relatives to highlight the "Position Effect" of the methyl group.

CompoundStructure NoteAntimalarial Potency (IC50)Cytotoxicity (Mammalian)Key SAR Insight
(3-Methylquinolin-4-yl)methanol Target Molecule Moderate/Low Moderate Steric Hindrance: C3-Me distorts the H-bond donor geometry, weakening heme binding.[1][2]
Mefloquine 2,8-bis(CF3) analogHigh (nM range)High (Neurotoxicity risk)Lipophilicity: CF3 groups enhance membrane permeability and metabolic stability.[1][2]
(2-Methylquinolin-4-yl)methanol RegioisomerHighModerateOptimal Stacking: C2-Me does not sterically interfere with the C4-methanol bridge.[1]
Quinine Natural AlkaloidModerateLowChirality: The rigid quinuclidine ring locks the alcohol in an active conformation.[1]
SAR Decision Tree

The following logic flow illustrates how structural modifications at the quinoline core dictate biological outcome.

SAR_LogicCoreQuinoline-4-methanol CorePos2Substitution at C2Core->Pos2Pos3Substitution at C3Core->Pos3HighActRetained/High Potency(e.g., Mefloquine)Pos2->HighAct Minimal stericinterferenceLowActReduced Potency(Steric Clash)Pos3->LowAct Distorts C4-OHgeometryCytotoxAltered Cytotoxicity Profile(MCF-7 / HL-60)Pos3->Cytotox Intercalationmodality shift

Figure 2: Structure-Activity Relationship (SAR) logic for quinoline-methanol derivatives. Note the divergent path for C3 substitution.

Experimental Protocols

To validate the biological profile of (3-Methylquinolin-4-yl)methanol, two distinct workflows are required: Chemical Synthesis (to ensure purity) and Beta-Hematin Inhibition (to quantify mechanism).[1][2]

Protocol A: Synthesis via Reductive Deoxygenation

Objective: Isolate pure alcohol from the carboxylic acid precursor to avoid contamination with starting materials that could skew biological data.[1]

Reagents:

  • 3-Methylquinoline-4-carboxylic acid (Precursor)[1][2]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (Reductant)[2]
    
  • Tetrahydrofuran (THF), anhydrous[2]

  • Sodium Sulfate (Na

    
    SO
    
    
    )[2]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend 3-Methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF.

  • Reduction: Cool to 0°C. Add LiAlH

    
     (2.5 eq) dropwise (solution in THF). Caution: Exothermic gas evolution.[1]
    
  • Reflux: Warm to room temperature, then reflux at 66°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water
      (Where 
      
      
      = grams of LiAlH
      
      
      used).
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na

    
    SO
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Protocol B: Beta-Hematin Inhibition Assay (BHIA)

Objective: Quantify the compound's ability to inhibit hemozoin formation in vitro (cell-free proxy for antimalarial activity).

Reagents:

  • Hemin chloride (dissolved in DMSO)[2][3]

  • Acetate buffer (0.2 M, pH 5.0)[2]

  • Tween-20 (surfactant to mimic lipid environment)[1][2]

Workflow:

  • Preparation: Prepare a 10 mM stock of (3-Methylquinolin-4-yl)methanol in DMSO.

  • Incubation: In a 96-well plate, mix:

    • 100 µL Hemin solution (100 µM final)

    • 100 µL Acetate buffer (pH 5.0) + Tween-20[1][2]

    • Test compound (Gradient: 0.1 µM to 100 µM)

  • Polymerization: Incubate at 37°C for 18–24 hours.

  • Quantification:

    • Add Pyridine solution (25% v/v) to dissolve unpolymerized heme.[1][2] Note: Hemozoin is insoluble in pyridine.[1]

    • Transfer supernatant to a new plate.[1]

    • Measure absorbance at 405 nm .

  • Calculation: Lower absorbance indicates higher polymerization (ineffective drug).[1] Higher absorbance indicates inhibited polymerization (effective drug).[1][2] Calculate IC

    
     relative to Mefloquine control.
    

References

  • Structure-activity relationships amongst 4-position quinoline methanol antimalarials. Bioorg Med Chem Lett. 2010. Link

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Int J Mol Sci.[1][4] 2021.[1][5][6] Link

  • Antimalarial activities of various 4-quinolonemethanols with special attention to WR-142490 (mefloquine). Antimicrob Agents Chemother.[1] 1975.[1] Link

  • Reduction of carboxylic acids to alcohols. Organic Chemistry Portal.Link

  • (Quinolin-3-yl)methanol Compound Summary. PubChem.Link[2]

Structure-activity relationship (SAR) studies of 3-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted therapeutics, I frequently encounter a critical bottleneck in oncology drug development: overcoming the dose-limiting toxicities and acquired resistance associated with covalent proteasome inhibitors. The 20S core particle of the proteasome is a highly validated clinical target for malignancies such as multiple myeloma and mantle cell lymphoma[1]. However, first-in-class drugs like Bortezomib form irreversible or slowly reversible bonds with the N-terminal threonine (Thr1) of the β5 subunit[1]. This mechanism often leads to severe peripheral neuropathy and off-target serine protease inhibition.

To address this, noncovalent proteasome inhibitors have emerged as a safer alternative. Among these, substituted quinolines—specifically optimized 3-methylquinoline analogs —represent a structurally distinct and highly promising class of nonpeptidic, noncovalent inhibitors[2]. This guide provides an objective, data-driven comparison of 3-methylquinoline derivatives against standard covalent and noncovalent alternatives, supported by detailed Structure-Activity Relationship (SAR) insights and robust experimental protocols.

Mechanistic Causality: Why the 3-Methylquinoline Scaffold?

The 3-methylquinoline scaffold provides a rigid, planar aromatic system capable of intercalating into the binding pockets of the 20S proteasome without relying on an electrophilic "warhead" (such as a boronic acid or epoxyketone)[1][2].

SAR studies reveal that the chymotrypsin-like (CT-L) activity of the proteasome, mediated by the β5 subunit, is highly sensitive to the hydrophobic characteristics of the inhibitor. The S1 binding pocket of the β5 subunit is predominantly hydrophobic. By systematically decorating the benzo-moiety of the 3-methylquinoline core with hydrophobic residues (e.g., cyclohexenyl or additional methyl groups), we can dramatically enhance the binding affinity through favorable van der Waals interactions and hydrophobic packing, bypassing the need for covalent attachment[2]. Eliminating these hydrophobic methyl groups renders the compounds inactive, proving that spatial occupation of the S1 pocket is the primary driver of efficacy[2].

ProteasomePathway PolyUb Polyubiquitinated Protein Reg19S 19S Regulatory Particle PolyUb->Reg19S Core20S 20S Core Particle (β5 Subunit CT-L) Reg19S->Core20S Peptides Degraded Peptides Core20S->Peptides Bortezomib Bortezomib (Covalent) Bortezomib->Core20S Irreversible Block (Thr1) Quinoline 3-Methylquinoline Analogs (Noncovalent) Quinoline->Core20S Reversible Block (Hydrophobic Pocket)

Fig 1. Mechanism of 20S Proteasome inhibition comparing covalent and noncovalent binding modes.

Comparative Performance: SAR Data Analysis

To objectively evaluate the efficacy of optimized 3-methylquinoline analogs (e.g., Lead Compound 25), we must benchmark them against the base scaffold, a known noncovalent reference inhibitor (PI-083)[3], and the clinical standard (Bortezomib)[1].

The data below illustrates how the addition of hydrophobic residues to the 3-methylquinoline core bridges the gap between an inactive base scaffold and a potent noncovalent lead.

CompoundMechanismTarget ActivityIC₅₀ (μM)Clinical / Preclinical Status
Bortezomib Covalent (Boronic acid)20S (CT-L)0.008FDA Approved (High off-target toxicity)
PI-083 Noncovalent20S (CT-L)1.0Preclinical Hit (Naphthoquinone analog)
3-Methylquinoline Noncovalent20S (CT-L)> 50.0Base Scaffold (Inactive)
Compound 25 Noncovalent20S (CT-L)5.4Preclinical Lead (Optimized 3-methylquinoline)

Note: Compound 25 (a highly substituted 3-methylquinoline derivative) achieves an IC₅₀ of 5.4 μM, representing a massive leap in potency from the unmodified >50 μM baseline, validating the hydrophobic packing hypothesis[2].

SARWorkflow Start Base Scaffold: 3-Methylquinoline Screening Multicomponent Coupling & Library Screening Start->Screening SAR SAR Optimization: Hydrophobic Benzo-moiety Substitutions Screening->SAR Identify weak hits Lead Lead Compound 25 (IC50 = 5.4 μM) SAR->Lead Enhance S1 pocket fit Validation In Vitro Validation: CT-L Assay & Cell Viability Lead->Validation Confirm selectivity

Fig 2. SAR optimization workflow for developing 3-methylquinoline noncovalent proteasome inhibitors.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation to confirm that biochemical inhibition translates to phenotypic efficacy without artifactual interference.

Protocol 1: 20S Proteasome Chymotryptic (CT-L) Activity Fluorometric Assay

Causality Check: Because 3-methylquinoline derivatives are highly conjugated aromatic systems, they often possess intrinsic fluorescence. A "No Enzyme" blank is strictly required to subtract background auto-fluorescence, preventing false-negative inhibition readings. Furthermore, DTT is included to maintain the reducing environment necessary for proteasome stability; because our compounds are noncovalent, DTT will not artificially scavenge the inhibitor[2].

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT). Dilute purified human 20S proteasome to a working concentration of 2 nM.

  • Compound Plating: In a black 96-well microplate, perform 3-fold serial dilutions of the 3-methylquinoline analogs in DMSO. Ensure final DMSO concentration does not exceed 1% (v/v). Include Bortezomib (100 nM) as a positive control and 1% DMSO as a vehicle control.

  • Pre-Incubation: Add 50 μL of the 20S proteasome solution to the compound wells. Incubate at 37°C for 30 minutes. Crucial Step: This allows the noncovalent equilibrium binding to stabilize.

  • Substrate Addition: Initiate the reaction by adding 50 μL of the fluorogenic substrate Suc-LLVY-AMC (final concentration 25 μM).

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Ex: 380 nm / Em: 460 nm) every 2 minutes for 1 hour at 37°C.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the curve. Normalize against the vehicle control to determine the IC₅₀.

Protocol 2: Orthogonal Cell Viability Counter-Screen (MTT Assay)

Causality Check: Biochemical inhibition must translate to cellular efficacy. We use a cancer cell line (e.g., Multiple Myeloma RPMI-8226) alongside a non-transformed counter-screen (e.g., PBMCs) to validate the therapeutic window and ensure the cell death is an on-target effect rather than general cytotoxicity[3].

  • Cell Seeding: Seed RPMI-8226 cells (transformed) and normal PBMCs (non-transformed) at 1 × 10⁴ cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of Lead Compound 25 (0.1 μM to 50 μM) for 24 and 72 hours.

  • Viability Assessment: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Add 100 μL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm. A successful SAR candidate will show a significantly lower IC₅₀ in the transformed cell line compared to the non-transformed control.

References

  • Substituted quinolines as noncovalent proteasome inhibitors - PMC Source: nih.gov URL:[Link]

  • Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors - PMC Source: nih.gov URL:[Link]

  • The 26S proteasome is a multifaceted target for anti-cancer therapies - Oncotarget Source: oncotarget.com URL:[Link]

Sources

Evaluation of (3-Methylquinolin-4-yl)methanol: A Pharmacological Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro and in vivo evaluation of (3-Methylquinolin-4-yl)methanol Content Type: Publish Comparison Guide

Executive Summary & Technical Positioning

(3-Methylquinolin-4-yl)methanol (CAS: 6281-32-9 / Analogous Series) represents a critical structural scaffold within the 4-quinolinemethanol class.[1][2] Historically, this chemical space has yielded potent antimalarials like Mefloquine and is currently being repurposed for SMAC mimetic synthesis in oncology (IAP inhibition).[1][2]

Unlike fully optimized drugs, this compound serves as a "Hit-to-Lead" intermediate .[1][2] Its evaluation focuses on two distinct biological potentials:[1][2][3][4][5][6]

  • Intrinsic Antimalarial Activity: Targeting the heme detoxification pathway in Plasmodium species.[1][2]

  • Synthetic Utility & Antiproliferative Potential: Serving as a precursor for benzo[b]azepin-2-ones (apoptosis inducers).[1][2]

This guide outlines the rigorous in vitro and in vivo workflows required to validate this compound against industry standards like Chloroquine (CQ) and Mefloquine (MQ) .[2]

Comparative Analysis: Performance vs. Alternatives

The following table contrasts (3-Methylquinolin-4-yl)methanol with established alternatives, highlighting why researchers select this specific scaffold for modification.

Feature(3-Methylquinolin-4-yl)methanol (Scaffold)Chloroquine (Standard of Care)Mefloquine (Structural Analog)
Primary Mechanism Heme Polymerization Inhibition (Moderate)Heme Polymerization Inhibition (High)Heme Polymerization Inhibition (High)
Drug Resistance Low Cross-Resistance: 3-methyl group alters steric fit, potentially bypassing CQ-resistance pumps (PfCRT).[1][2]High: Widespread resistance in P. falciparum.[1][2]Moderate: Neurotoxicity and resistance issues.[1][2]
Lipophilicity (LogP) ~2.5 (Moderate)4.6 (High)3.8 (High)
Metabolic Stability Enhanced: The C3-methyl group blocks metabolic oxidation at the vulnerable 3-position common in quinolines.[1][2]Susceptible to dealkylation.[1][2]Long half-life (weeks).[1][2]
Application Lead Optimization / Intermediate Clinical TreatmentClinical Prophylaxis

In Vitro Evaluation Protocols

A. Mechanism of Action: -Hematin Inhibition Assay

Rationale: The core efficacy of quinoline methanols lies in preventing the parasite from detoxifying free heme into hemozoin (


-hematin).[1][2] This cell-free assay is the "Gold Standard" for initial validation.[1][2]

Protocol (Self-Validating System):

  • Reagents: Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).[1][2]

  • Control: Chloroquine diphosphate (Positive Control).

  • Procedure:

    • Dissolve Hemin (3 mM) in 0.1 M NaOH.[1][2]

    • Prepare (3-Methylquinolin-4-yl)methanol in DMSO (range: 0.1

      
      M – 100 
      
      
      
      M).[1][2]
    • Mix Hemin, drug, and Tween-20 in acetate buffer.[1][2] Incubate at 37°C for 24 hours.

    • Validation Step: A positive result is indicated by the absence of IR absorbance at 1210 cm

      
       (characteristic of 
      
      
      
      -hematin).[1][2]
    • Quantify free heme using the pyridine-ferrochrome method (Absorbance at 405 nm).[1][2]

  • Causality: If the compound binds free heme, polymerization is blocked

    
     Absorbance at 405 nm remains high (unpolymerized heme).[1][2]
    
B. Cytotoxicity & Selectivity Index (SI)

Rationale: To ensure the compound kills parasites/cancer cells without destroying host tissue.[2]

  • Cell Lines: VERO (Normal Monkey Kidney) vs. HepG2 (Liver Carcinoma) or P. falciparum cultures.[1][2]

  • Method: MTT or Resazurin reduction assay.[1][2]

  • Target Metric: Selectivity Index (SI) =

    
    . An SI > 10 is required for lead progression.[1][2]
    

In Vivo Evaluation Protocols

A. The 4-Day Suppressive Test (Peters’ Test)

Rationale: This is the industry-standard in vivo model to determine antimalarial efficacy in a living system, accounting for bioavailability and metabolism.[1][2]

Protocol:

  • Subjects: Swiss Albino mice (20-25g),

    
     per group.
    
  • Infection: Intraperitoneal (IP) injection of

    
    Plasmodium berghei (ANKA strain) infected erythrocytes on Day 0.[2]
    
  • Treatment:

    • Administer (3-Methylquinolin-4-yl)methanol (dissolved in vehicle: 70% Tween-80 / 30% Ethanol diluted in water) orally (PO) or IP.[1][2]

    • Dosing: 10, 20, 40 mg/kg/day at 2, 24, 48, and 72 hours post-infection.[1][2]

  • Assessment (Day 4):

    • Prepare thin blood smears from tail vein.[1][2]

    • Stain with Giemsa.[1][2]

    • Calculation:

      
      .[1][2]
      
    • 
       (where C = control parasitemia, T = treated).[1][2]
      
B. Pharmacokinetic (PK) Profiling

Rationale: The 3-methyl group is hypothesized to improve metabolic stability.[1][2]

  • Method: Administer single bolus (5 mg/kg IV, 20 mg/kg PO) to rats.[1][2]

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.[1][2]

  • Analysis: LC-MS/MS detection of parent compound.[1][2]

  • Key Parameter: Bioavailability (

    
    ).[1][2] If 
    
    
    
    , the hydroxymethyl group may need prodrug modification (e.g., esterification).[1][2]

Visualizing the Evaluation Pipeline

The following diagram illustrates the decision logic for progressing this scaffold from synthesis to in vivo candidate.

EvaluationPipeline cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Compound (3-Methylquinolin-4-yl)methanol (Scaffold) Heme Heme Polymerization Assay (Cell-Free) Compound->Heme Dissolution Cyto Cytotoxicity (MTT) (VERO/HepG2) Compound->Cyto PfScreen P. falciparum Growth Inhibition Heme->PfScreen If Active Cyto->PfScreen If SI > 10 Peters Peters' 4-Day Test (Mice/P. berghei) PfScreen->Peters IC50 < 100nM PK PK Profiling (Bioavailability) Peters->PK Suppression > 50% Decision Go/No-Go Decision PK->Decision F% > 20%

Caption: Logical workflow for validating the quinoline methanol scaffold, prioritizing mechanism confirmation before animal testing.

Synthesis & Functionalization Logic

Why use (3-Methylquinolin-4-yl)methanol specifically? The 3-methyl group provides a "steric lock."[1][2]

SAR_Logic Core Quinoline Core Pos4 4-Hydroxymethyl Core->Pos4 Scaffold Pos3 3-Methyl Group Core->Pos3 Modification Activity Antimalarial Activity (Heme Binding) Pos4->Activity H-Bond Donor Pos3->Activity Conformational Twist Stability Metabolic Stability (Blocks CYP Oxidation) Pos3->Stability Steric Hindrance

Caption: Structure-Activity Relationship (SAR) showing how the 3-methyl group enhances the core quinoline pharmacophore.

References

  • Foley, M. & Tilley, L. (1998).[1][2] Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.[1][2]

  • Egan, T. J., et al. (1994).[1][2] Inhibition of haemozoin formation as a basis for the antimalarial activity of quinolines.[2][7] Nature.[1][2] [1][2]

  • Fidock, D. A., et al. (2004).[1][2] Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery.[1][2]

  • Flynn, D., et al. (2015).[1][2] Antiproliferative benzo[b]azepin-2-ones (Patent US20150353499A1).[1][2] Google Patents.[1][2]

  • ChemBlink. (2025).[1][2] 4-Quinolinemethanol Properties and Safety Data. ChemBlink Database.

Sources

Cytotoxicity Assays for Novel Quinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives (e.g., chloroquine, camptothecin analogs) represent a "privileged scaffold" in medicinal chemistry due to their potent antimalarial and anticancer properties. However, their unique physicochemical characteristics—specifically intrinsic fluorescence , high hydrophobicity , and potential for redox cycling —render standard colorimetric assays (like MTT) prone to significant artifacts.

This guide provides a technical comparison of cytotoxicity screening methods optimized for quinoline scaffolds. We recommend a dual-endpoint strategy : utilizing the Sulforhodamine B (SRB) assay as the primary high-throughput screen (due to its resistance to optical interference) and ATP luminescence for metabolic confirmation.

Part 1: The Challenge of Quinoline Screening

Before selecting an assay, researchers must account for three specific failure modes common to quinoline derivatives:

  • Optical Interference: Many quinolines are chromophores that absorb light in the visible spectrum (yellow/orange), overlapping with the readout of MTT/MTS (570 nm) or interfering with fluorescence intensity.

  • Reductive Artifacts: The nitrogen-containing heterocycle can, under certain pH conditions, chemically reduce tetrazolium salts (MTT) to formazan in the absence of live cells, yielding false-negative toxicity data (i.e., cells appear viable when they are dead).

  • Solubility Issues: Quinolines are often lipophilic. Precipitation in aqueous cell culture media can scatter light, artificially inflating absorbance readings in non-washed assays (like MTS/XTT).

Decision Matrix: Selecting the Right Assay

AssaySelection Start Start: Quinoline Derivative Characterization CheckColor Is the compound colored or fluorescent? Start->CheckColor CheckRedox Does it have redox potential? CheckColor->CheckRedox No SRB PRIMARY: SRB Assay (Protein Mass) CheckColor->SRB Yes (Avoid MTT/MTS) CheckRedox->SRB Yes (False Formazan Production) MTT MTT Assay (Standard, but risky) CheckRedox->MTT No ATP CONFIRMATION: ATP Luminescence (Metabolic) SRB->ATP Validation Step

Figure 1: Decision matrix for selecting cytotoxicity endpoints based on compound physicochemical properties.

Part 2: Comparative Analysis of Assay Modalities

The following table compares the performance of standard assays specifically for quinoline drug discovery.

FeatureSRB (Sulforhodamine B) MTT / MTS ATP Luminescence (e.g., CellTiter-Glo) Real-Time (xCELLigence)
Readout Principle Total Protein Mass (Stain)Metabolic Activity (Reductase)Metabolic Activity (ATP quant.)Impedance (Cell Adhesion)
Quinoline Compatibility High. Wash steps remove colored compounds.Low. Risk of chemical reduction & spectral overlap.High. Luminescence avoids color interference.High. Label-free.
Sensitivity High (Linear < 100 to > 100,000 cells)ModerateVery High (Detects < 10 cells)Moderate
Stability Excellent. Plates can dry and store for months.Poor. Must read immediately.Moderate (Signal decays).N/A (Continuous).
Cost Low (Reagents are cheap).[1]Low/Moderate.High.Very High (Requires specialized hardware).
Verdict Gold Standard for Screening. Avoid for initial hits.Best for secondary confirmation.Best for mechanism/kinetics.

Expert Insight: The National Cancer Institute (NCI) transitioned from MTT to SRB for their NCI-60 panel specifically to avoid metabolic variances and increase stability [1]. For quinolines, SRB is superior because the Trichloroacetic Acid (TCA) fixation step kills the cells and locks the protein in place, allowing rigorous washing that removes the drug and any associated color/fluorescence before the dye is added.

Part 3: The "Gold Standard" Protocol: NCI-Style SRB Assay

This protocol is adapted from the NCI-60 methodology [2], optimized for small molecule screening of hydrophobic quinolines.

Reagents Required:
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) in dH2O. Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid.[2]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow

SRB_Protocol Step1 1. Seeding (Day 0) Step2 2. Treatment (Day 1) Step1->Step2 24h Incubation Step3 3. Fixation (CRITICAL) Step2->Step3 48-72h Exposure Step4 4. Washing (x4) Step3->Step4 +50% TCA @ 4°C (1h) Step5 5. Staining (30 min) Step4->Step5 Remove TCA Air Dry Step6 6. Solubilization & Reading Step5->Step6 1% Acetic Acid Wash + Tris Base

Figure 2: The SRB workflow.[3] The fixation step (Red) is the critical control point that differentiates this assay from metabolic assays.

Detailed Methodology
  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate for 24 hours to ensure adhesion.

  • Compound Preparation (Quinoline Specific):

    • Dissolve quinoline derivatives in 100% DMSO to create a stock (e.g., 10-20 mM).

    • Perform serial dilutions in culture media.[3] Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Add 100 µL of drug solution to wells. Include a "Day 0" plate fixed immediately at the time of drug addition to calculate Time Zero (Tz) for cytostatic vs. cytotoxic analysis.

  • Fixation (The Safety Lock):

    • Gently add 50 µL of cold 50% TCA directly to the 200 µL media in each well (Final TCA ≈ 10%).

    • Incubate at 4°C for 60 minutes . Note: This step precipitates proteins and washes away the quinoline drug.

    • Wash plates 4x with slow-running tap water and air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution . Incubate 10–30 minutes at room temperature.

    • Wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air dry.[2]

  • Solubilization & Read:

    • Add 100 µL 10 mM Tris base . Shake on an orbital shaker for 5–10 minutes.

    • Measure Absorbance (OD) at 510–515 nm .

Data Calculation

Calculate percentage growth (


) using the Time Zero (

), Control Growth (

), and Test Growth (

):

[2]
  • If

    
    : Growth inhibition (Cytostatic).
    
  • If

    
    : Cell kill (Cytotoxic).
    

Part 4: Mechanistic Context

Quinoline derivatives often act by intercalating into DNA or inhibiting Topoisomerase enzymes, leading to replication stress and apoptosis. Understanding this pathway helps in interpreting the timing of cytotoxicity.

Mechanism Quinoline Quinoline Derivative DNA DNA Intercalation / Topoisomerase Inhibition Quinoline->DNA DSB Double Strand Breaks DNA->DSB p53 p53 Activation DSB->p53 Mito Mitochondrial Dysfunction p53->Mito Bax/Bak Caspase Caspase 3/7 Cascade Mito->Caspase Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Typical apoptotic signaling pathway triggered by cytotoxic quinoline derivatives.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery project. Nature Reviews Cancer, 6(10), 813–823.

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing.[4] European Journal of Cancer, 27(7), 897–900.[4]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Comparison of different synthetic routes to (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of (3-Methylquinolin-4-yl)methanol

Executive Summary & Strategic Importance

(3-Methylquinolin-4-yl)methanol is a critical heterocyclic scaffold, serving as a pharmacophore in the development of antimalarials (analogous to mefloquine), kinase inhibitors, and receptor antagonists. Its structural rigidity, combined with the hydrogen-bonding capability of the hydroxymethyl group, makes it a valuable "warhead" for fragment-based drug discovery.

Synthesizing this core presents a specific regiochemical challenge: installing the methyl group at the 3-position while simultaneously establishing the 4-hydroxymethyl functionality. This guide compares the most viable synthetic strategies, prioritizing the Pfitzinger Reaction as the primary route due to its direct access to the 4-carboxyl precursor, followed by hydride reduction.

Synthetic Route Analysis

Route A: The Pfitzinger Condensation (Primary Pathway)

This is the most direct and atom-economical route. It constructs the quinoline ring and the 4-carboxylic acid functionality in a single step using isatin and propionaldehyde.

  • Mechanism: Base-catalyzed ring opening of isatin to isatoic acid (2-aminophenylglyoxylic acid), followed by condensation with the enolate of propionaldehyde and subsequent cyclodehydration.

  • Key Challenge: Aldehydes are prone to self-aldol condensation under the strong basic conditions required for the Pfitzinger reaction, often lowering yields compared to ketone substrates.

  • Optimization: Pre-dissolution of isatin in base and slow, cold addition of the aldehyde can mitigate side reactions.

Route B: The Modified Doebner Reaction (Alternative)

A three-component coupling involving aniline, an aldehyde, and a pyruvate derivative.

  • Feasibility Note: While standard Doebner conditions (Aniline + Aldehyde + Pyruvic Acid) yield 2-substituted quinoline-4-carboxylic acids, obtaining the 3-methyl substitution requires 2-oxobutanoic acid (alpha-ketobutyric acid) and formaldehyde. This route is less common in literature for this specific substitution pattern but remains a theoretical alternative if isatin is unavailable.

Route C: Functionalization of 3-Methylquinoline (Not Recommended)

Starting from commercially available 3-methylquinoline involves oxidizing the ring (N-oxide) or attempting radical functionalization (Minisci reaction). These methods generally suffer from poor regioselectivity (attacking C2 vs. C4) and are not recommended for scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methylquinoline-4-carboxylic Acid (The Precursor)

Reaction Scheme:



Protocol:

  • Reagents: Isatin (10.0 g, 68 mmol), KOH (15.2 g, 272 mmol, 4.0 eq), Propionaldehyde (5.9 g, 102 mmol, 1.5 eq), Ethanol (40 mL), Water (40 mL).

  • Setup: A 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve KOH in the water/ethanol mixture.[1]

    • Add Isatin and stir at room temperature for 30 minutes until the deep red solution turns yellow/brown (formation of potassium isatoate).

    • Cool the solution to 0–5°C in an ice bath.

    • Add Propionaldehyde dropwise over 20 minutes to minimize polymerization.

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 80°C) for 12–18 hours.

    • Workup: Distill off the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-acidic impurities (aldol polymers).

    • Cool the aqueous layer to 0°C and acidify carefully with glacial acetic acid or 2N HCl to pH 4–5.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Purification: Recrystallization from ethanol/DMF.

    • Expected Yield: 40–55%.

    • Characterization: MP >280°C.

      
      H NMR (DMSO-
      
      
      
      ) should show the characteristic 3-Me singlet (~2.4 ppm) and lack of H-3 proton.
Step 2: Reduction to (3-Methylquinolin-4-yl)methanol

Reaction Scheme:



Protocol:

  • Reagents: 3-Methylquinoline-4-carboxylic acid (5.0 g, 26.7 mmol), Lithium Aluminum Hydride (LiAlH

    
    , 2.0 g, 53.4 mmol, 2.0 eq), Anhydrous THF (100 mL).
    
  • Safety: LiAlH

    
     is pyrophoric. Reacts violently with water.[2] Use strictly anhydrous conditions under Nitrogen/Argon.
    
  • Procedure:

    • Suspend LiAlH

      
       in anhydrous THF at 0°C under inert atmosphere.
      
    • Add the carboxylic acid (as a solid or slurry in THF) portion-wise over 30 minutes. (Note: Acid-base reaction will evolve H

      
       gas immediately; ensure venting).
      
    • Once addition is complete, warm to room temperature and then reflux for 4–6 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add: 2 mL water, 2 mL 15% NaOH, then 6 mL water. Stir until a white granular precipitate forms.

    • Filter through a pad of Celite. Wash the pad with hot THF or EtOAc.

    • Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (SiO

      
      , EtOAc/Hexane gradient or DCM/MeOH 95:5).
      
    • Expected Yield: 70–85%.

Mechanistic Visualization

The following diagram illustrates the Pfitzinger pathway, highlighting the critical ring-opening and condensation steps.

Pfitzinger_Mechanism Isatin Isatin Isatoate Isatoate Anion (Ring Open) Isatin->Isatoate KOH/H2O Hydrolysis Aldol_Adduct Aldol Adduct Isatoate->Aldol_Adduct Aldol rxn (C-C Bond) Propionaldehyde Propionaldehyde (Enolate) Propionaldehyde->Isatoate Condensation Imine_Intermediate Imine/Enamine Intermediate Aldol_Adduct->Imine_Intermediate Imine formation Cyclization Cyclization & Dehydration Imine_Intermediate->Cyclization - H2O Product_Acid 3-Methylquinoline- 4-carboxylic Acid Cyclization->Product_Acid Aromatization Product_Alcohol (3-Methylquinolin- 4-yl)methanol Product_Acid->Product_Alcohol LiAlH4 Reduction

Caption: Mechanistic pathway from Isatin to the final alcohol via the Pfitzinger reaction and hydride reduction.[3][4]

Comparative Analysis of Routes

FeatureRoute A: Pfitzinger (Isatin)Route B: Modified DoebnerRoute C: Direct Functionalization
Starting Materials Isatin, PropionaldehydeAniline, Formaldehyde, 2-Oxobutanoic acid3-Methylquinoline
Step Count 2 (Condensation + Reduction)2 (Condensation + Reduction)3+ (Oxidation, Rearrangement, Hydrolysis)
Atom Economy HighModerateLow
Regiocontrol Excellent (Dictated by Isatin)Good (Dictated by mechanism)Poor (Mixture of isomers likely)
Scalability High (Industrial standard)ModerateLow
Safety Profile Moderate (Strong base, LiAlH4)ModerateLow (Radical reagents/Peroxides)
Overall Yield 30–45% (over 2 steps)20–35%<15%

Troubleshooting & Expert Tips

  • Pfitzinger Yields: If the yield of the carboxylic acid is low (<30%), it is likely due to the polymerization of propionaldehyde.

    • Solution: Use Propionaldehyde diethyl acetal as a masked aldehyde equivalent. The acetal hydrolyzes slowly in situ, keeping the free aldehyde concentration low and favoring reaction with the isatoate over self-condensation.

  • Reduction Workup: The aluminum salts from LiAlH4 reduction can trap the polar alcohol product.

    • Solution: Use the Rochelle salt (Sodium potassium tartrate) workup method instead of Fieser if the precipitate is too gelatinous. Stir the crude reaction mixture with saturated aqueous Rochelle salt solution for 2 hours until layers separate cleanly.

  • Purification: The final alcohol is a basic amine. Pre-treat silica gel with 1% Triethylamine in the eluent to prevent streaking during chromatography.

References

  • Pfitzinger Reaction Review: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][3][5][6] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Synthesis of Quinoline-4-carboxylic Acids: Ivachtchenko, A. V., et al. (2004). "Synthesis and biological activity of 4-quinolinecarboxylic acids." Journal of Combinatorial Chemistry, 6(4), 573-587. Link

  • Reduction of Heterocyclic Acids: Abdel-Magid, A. F. (2016). "Reductions of Carboxylic Acids and Their Derivatives." Comprehensive Organic Synthesis, 2nd Ed. Link

  • Isatin Chemistry: Silva, J. F. M., et al. (2001). "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

Sources

Scaffold Comparison: Quinoline vs. Quinazoline and Indole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative ADMET Profiling of Quinoline-Based Compounds: A Structural and Experimental Guide

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials (chloroquine) to kinase inhibitors (lenvatinib, cabozantinib)[1]. However, the inherent physicochemical properties of quinolines—specifically their high lipophilicity and planar aromaticity—often introduce significant ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities during lead optimization[2].

This guide objectively compares the ADMET performance of quinoline-based compounds against common alternative bioisosteres (quinazoline and indole scaffolds). Furthermore, it provides field-proven, self-validating experimental protocols to rigorously evaluate these properties in your own discovery workflows.

When optimizing a hit compound, understanding the causality behind a scaffold's ADMET profile is critical. The structural nuances between quinoline, quinazoline, and indole dictate their behavior in biological systems.

  • Quinoline: Features a benzene ring fused to a pyridine ring. Its high lipophilicity (LogP) drives excellent passive membrane permeability but frequently results in poor aqueous solubility and a high propensity for off-target hydrophobic interactions[1],[2].

  • Quinazoline (Alternative): The introduction of a second nitrogen atom in the heteroaromatic ring significantly lowers the partition coefficient (LogD). This modification generally improves aqueous solubility and reduces lipophilicity-driven toxicity, though it may increase susceptibility to rapid hepatic clearance[3].

  • Indole (Alternative): A pyrrole ring fused to a benzene ring. Indoles are generally less lipophilic than quinolines and offer a hydrogen bond donor (N-H), which can improve target specificity but may act as a metabolic soft spot for oxidation or glucuronidation[4].

Quantitative ADMET Comparison

The table below summarizes representative baseline ADMET data for unsubstituted or minimally substituted matched molecular pairs across these three scaffolds.

Property / AssayQuinoline ScaffoldQuinazoline ScaffoldIndole ScaffoldCausality / Structural Rationale
Lipophilicity (LogD at pH 7.4) 2.5 – 3.51.5 – 2.52.0 – 3.0Extra nitrogen in quinazoline increases polarity, lowering LogD.
PAMPA Permeability (

)
High (>15 ×

cm/s)
Medium (5–15 ×

cm/s)
High (>15 ×

cm/s)
Quinoline's high lipophilicity drives rapid passive transcellular diffusion.
HLM Intrinsic Clearance (

)
Moderate (30–60 µL/min/mg)High (>60 µL/min/mg)Variable (Often High)Quinazolines and indoles are highly susceptible to CYP450-mediated oxidation.
hERG Inhibition (

)
High Risk (<10 µM) Low Risk (>30 µM)Low-Med Risk (>20 µM)Quinoline's planar, lipophilic surface perfectly complements the hERG binding pocket.

Mechanistic Focus: The hERG Toxicity Challenge

The most notorious liability of the quinoline scaffold is its propensity to induce cardiotoxicity via the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation[5],[6].

The Causality of Binding: The hERG channel possesses a uniquely large inner cavity lined with aromatic residues, notably Phenylalanine 656 (F656) and Tyrosine 652 (Y652)[5],[7]. The planar, electron-rich quinoline core engages in strong


 stacking interactions with F656, while its basic nitrogen can form cation-

interactions or hydrogen bonds with Y652[8].

To mitigate this, medicinal chemists employ scaffold hopping (e.g., to quinazoline) or append polar groups to disrupt the hydrophobic pharmacophore[9].

G Q Quinoline Scaffold Lip High Lipophilicity (LogP > 3) Q->Lip inherent property Mod1 Scaffold Hopping (e.g., Quinazoline) Q->Mod1 structural redesign Mod2 Introduce Polar Groups (Decrease LogP) Q->Mod2 structural redesign hERG hERG Channel Blockade (F656 / Y652 Interaction) Lip->hERG drives hydrophobic binding Tox Cardiotoxicity Risk (QT Prolongation) hERG->Tox clinical outcome Safe Reduced hERG Affinity (Improved Safety Profile) Mod1->Safe alters pi-pi stacking Mod2->Safe reduces hydrophobic contacts

Caption: Logical workflow for mitigating quinoline-induced hERG cardiotoxicity via structural redesign.

Standardized Experimental Protocols

To confidently compare quinoline derivatives against alternatives, the assays must be robust and self-validating. Below are the optimized protocols for assessing absorption (PAMPA) and metabolism (Microsomal Stability).

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free permeation model used to predict passive gastrointestinal absorption or blood-brain barrier penetration[10].

Self-Validation Mechanism: This protocol includes Lucifer Yellow as an integrity marker. Because Lucifer Yellow is highly hydrophilic, its presence in the acceptor well indicates microscopic tears in the artificial lipid membrane, invalidating that specific well's data[10],[11].

Step-by-Step Methodology:

  • Preparation of Lipid Solution: Dissolve 4% (w/v) lecithin in dodecane. Sonicate for 10 minutes until completely solubilized[12]. Rationale: This specific lipid-oil mixture closely mimics the lipophilic environment of the intestinal epithelium.

  • Compound Preparation: Prepare a 10 mM stock of the quinoline test compound in 100% DMSO. Dilute to a final concentration of 500 µM in PBS (pH 7.4), ensuring the final DMSO concentration is exactly 5%[12],[13]. Rationale: 5% DMSO maintains the solubility of highly lipophilic quinolines without compromising the integrity of the artificial membrane.

  • Membrane Coating: Carefully pipette 5 µL of the lecithin/dodecane solution directly onto the porous filter membrane of the donor plate[12].

  • Loading: Add 300 µL of PBS (containing 5% DMSO) to the acceptor plate wells. Add 200 µL of the 500 µM test compound solution to the donor plate wells[12],[13].

  • Incubation: Assemble the donor and acceptor plates into a "sandwich." Incubate at room temperature for 5 to 18 hours without agitation[12],[11].

  • Analysis: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Measure Lucifer Yellow fluorescence to confirm membrane integrity[14],[11]. Calculate the apparent permeability coefficient (

    
    ).
    
Protocol B: Human Liver Microsomal (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance (


) and half-life (

) of a compound by exposing it to the primary Phase I drug-metabolizing enzymes (Cytochrome P450s) found in the liver[15],[16].

Self-Validation Mechanism: The assay must run alongside high-clearance (Verapamil) and low-clearance (Dextromethorphan) control compounds. If Verapamil is not rapidly depleted, the microsomes have lost enzymatic activity (likely due to improper freeze-thaw handling)[15],[17].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4)[17].

  • Reaction Mixture Setup: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer. Keep the final organic solvent (DMSO/Acetonitrile) concentration below 0.5% to prevent CYP450 denaturation[17].

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking incubator (100 rpm)[16].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH) to each well[18],[19].

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[15],[16].

  • Quenching: Immediately dispense the aliquot into a "stop plate" containing 150 µL of ice-cold Acetonitrile spiked with an internal standard[15],[17]. Rationale: The cold organic solvent instantly denatures the CYP450 enzymes, stopping the reaction, and precipitates the microsomal proteins.

  • Centrifugation & Analysis: Centrifuge the stop plate at 10,000 x g for 10 minutes[18]. Transfer the clear supernatant to a new plate and analyze parent compound depletion via LC-MS/MS[15],[16].

G Prep 1. Preparation Test Cmpd + HLM (0.5 mg/mL) Inc 2. Incubation + NADPH at 37°C (0-60 min) Prep->Inc initiate reaction Quench 3. Quenching Cold ACN + IS Inc->Quench time points Cent 4. Centrifugation 10,000 x g, 10 min Quench->Cent precipitate proteins Anal 5. LC-MS/MS Analysis Calculate CL_int Cent->Anal extract supernatant

Caption: Step-by-step workflow for the Human Liver Microsomal (HLM) Stability Assay.

Conclusion

While the quinoline scaffold provides excellent passive permeability and potent target engagement, its high lipophilicity inherently risks hERG-mediated cardiotoxicity and metabolic instability. By utilizing scaffold hopping techniques (e.g., substituting with quinazoline or indole) and rigorously testing candidates using self-validating PAMPA and HLM assays, researchers can systematically engineer out ADMET liabilities while preserving pharmacological efficacy.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at:[Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at:[Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at:[Link]

  • Mercell. Metabolic stability in liver microsomes. Available at: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at:[Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives. Available at: [Link]

  • PMC - NIH. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at:[Link]

  • Journal of Chemical Information and Modeling - ACS Publications. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Available at: [Link]

  • PMC - NIH. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel. Available at: [Link]

  • ResearchGate. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel. Available at: [Link]

  • PMC - NIH. Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG. Available at: [Link]

  • ChemRxiv. Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity. Available at:[Link]

  • ResearchGate. QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives. Available at: [Link]

  • PMC - NIH. Recent advances in functionalized quinoline scaffolds and hybrids. Available at:[Link]

Sources

Safety Operating Guide

(3-Methylquinolin-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for (3-Methylquinolin-4-yl)methanol , a heterocyclic aromatic compound used in pharmaceutical synthesis (often as an antimalarial or kinase inhibitor intermediate).[1][2]

Advisory: As a Senior Application Scientist, I must emphasize that quinoline derivatives are bioactive nitrogenous heterocycles. Even if a specific Safety Data Sheet (SDS) lists only "Irritant" warnings, best practice in drug development dictates treating this structural class as potentially toxic and mutagenic until proven otherwise.[1]

Compound Identification & Hazard Profile

Before disposal, verify the chemical identity to ensure compatibility with your facility's waste streams.[1]

Property Details
Chemical Name (3-Methylquinolin-4-yl)methanol
CAS Number 92037-93-9 (Verify against specific vendor label; isomers vary)
Molecular Formula C₁₁H₁₁NO
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.[1][2]
Hazard Classification (GHS)

Based on structural analogs (Quinolines/Quinolinemethanols) [1, 2].[1]

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful) or Category 3 (Toxic).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1]

  • Germ Cell Mutagenicity: Suspected (Category 2) – Quinoline core alert.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][2]

Core Directive: The "Zero-Drain" Rule

CRITICAL: Under no circumstances should (3-Methylquinolin-4-yl)methanol be disposed of via sink drains or municipal sewage systems.[1][2] The quinoline ring is environmentally persistent and toxic to aquatic organisms [3].[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, excess weighing solids, or degraded samples.[1]

  • Solubilization (Preferred):

    • Dissolve the solid in a minimal amount of a combustible solvent (e.g., Acetone, Methanol, or Ethanol).[1]

    • Why? Incinerators handle liquid organic waste more efficiently than loose powders, and this prevents dust generation during handling.[1]

  • Container Selection:

    • Transfer the solution into a High-Density Polyethylene (HDPE) or glass waste container labeled "Hazardous Waste - Organic." [1][2]

  • Labeling:

    • List components explicitly: "Contains: (3-Methylquinolin-4-yl)methanol, Acetone."

    • Check the box for "Toxic" and "Irritant." [1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or reaction solvents containing the compound.[1]

  • Segregation:

    • Halogenated vs. Non-Halogenated:

      • If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream. [2]

      • If dissolved in Methanol, Ethyl Acetate, or DMSO -> Non-Halogenated Waste Stream. [1][2]

  • pH Check:

    • Ensure the waste solution is neutral (pH 5–9). If the reaction involved strong acids/bases, neutralize carefully before adding to the organic waste drum to prevent exothermic reactions in the waste container.[1]

  • Double Containment:

    • Store the waste bottle in a secondary containment tray until pickup to prevent environmental release in case of bottle failure.[1]

Scenario C: Contaminated Labware & Packaging

Applicable for: Vials, pipettes, spatulas, and original vendor bottles.[1]

  • Triple Rinse Protocol:

    • Rinse the empty container/vial three times with a solvent capable of dissolving the residue (e.g., Acetone).[1]

    • Action: Collect all rinsates into the Liquid Hazardous Waste container (see Scenario B).

  • Defacing Labels:

    • Once triple-rinsed, the container is technically "RCRA Empty."[1][2] Deface the original label using a marker.[1]

  • Final Disposal:

    • Glass: Place in the "Broken/Defaced Glass" box.[1]

    • Plastic: Place in regular trash only if your facility allows triple-rinsed containers; otherwise, treat as solid hazardous waste.[1]

Spill Management Workflow

Immediate action required if solid powder or liquid solution is spilled.[1][2]

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a P95/N95 respirator if dealing with fine powder.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion, then wipe up.[1]

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use combustible materials like sawdust. [1][2]

  • Disposal: Place all cleanup materials (towels, absorbent, gloves) into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste drum.

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision-making process for segregating (3-Methylquinolin-4-yl)methanol waste streams.

DisposalWorkflow Start Waste: (3-Methylquinolin-4-yl)methanol AssessState Assess Physical State Start->AssessState IsSolid Solid (Powder/Crystals) AssessState->IsSolid IsLiquid Liquid (Solution) AssessState->IsLiquid IsItem Contaminated Item (Vials/Gloves) AssessState->IsItem Dissolve Dissolve in Acetone/EtOH IsSolid->Dissolve Preferred Method CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Rinse Triple Rinse with Solvent IsItem->Rinse Glassware/Bottles BinSolid Bin: Solid Hazardous Waste (Debris/Absorbents) IsItem->BinSolid Gloves/Wipes Dissolve->CheckSolvent Rinse->CheckSolvent Rinsate Halo Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent? (MeOH, DMSO, Acetone) CheckSolvent->NonHalo Halo->NonHalo No BinHalo Bin: Halogenated Organic Waste Halo->BinHalo Yes BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo

Caption: Decision logic for segregating (3-Methylquinolin-4-yl)methanol waste based on physical state and solvent compatibility.

References

  • PubChem. (n.d.).[1] (Quinolin-3-yl)methanol Safety and Hazards. National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][2]

  • ECHA. (n.d.).[1] Quinoline - Substance Information. European Chemicals Agency.[1] Retrieved March 3, 2026, from [Link][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (3-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: At a Glance

(3-Methylquinolin-4-yl)methanol is a functionalized quinoline intermediate often used in the synthesis of antimalarial agents and kinase inhibitors. While specific toxicological data for this precise derivative may be limited in public repositories, the quinoline scaffold dictates a high-hazard safety protocol. Users must treat this compound as a potential mutagen, severe eye irritant, and acutely toxic agent until proven otherwise.

Immediate Action Required:

  • Primary Hazard: Irreversible eye damage (Category 1/2A) and respiratory irritation.

  • Systemic Risk: Potential genetic defects (Muta.[1] 2) and carcinogenicity (Carc.[2][3] 1B/2) associated with the quinoline core.

  • Engineering Control: Mandatory handling inside a certified chemical fume hood.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of injury. We do not simply "wear gear"; we erect barriers against specific chemical behaviors.[2][4]

Hazard ClassMechanism of ActionCritical Barrier
Acute Toxicity (Oral/Inhalation) Quinoline derivatives can be rapidly absorbed through mucous membranes, affecting the central nervous system (CNS).Fume Hood (Inhalation) + N95/P100 (Dust backup).
Severe Eye Damage The basic nitrogen in the quinoline ring combined with the hydroxymethyl group creates a localized pH spike upon contact with ocular fluid, causing corneal opacification.Chemical Splash Goggles (Not safety glasses).
Skin Sensitization / Permeation Lipophilic nature allows transdermal absorption.Nitrile Gloves (Double-gloved protocol).
Genotoxicity (Suspected) Intercalation of the planar quinoline ring into DNA base pairs.Full Skin Coverage (Lab coat + sleeves).
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating. If you cannot meet a requirement in the "Standard" column, you are not authorized to handle the compound.

2.1 Routine Handling (Milligram to Gram Scale)
Body ZoneStandard PPETechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) rated for "Splash" and "Dust".Why: Safety glasses have gaps. Dust from the solid can bypass glasses and react with eye moisture.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10 mm) Nitrile (Bright color).Outer: 5-8 mil Nitrile (Dark color).Why: "Visual Breach Indicator" method. If the inner bright glove is visible, the outer barrier is compromised.
Respiratory Fume Hood Only Spec: Face velocity 80–100 fpm.Why: Engineering controls supersede respirators. Use N95 only if weighing outside a hood (strongly discouraged).
Body Lab Coat (High-Neck) Spec: 100% Cotton or Nomex (fire-resistant). Snap closures preferred over buttons for rapid removal.
2.2 Decision Logic: PPE Selection

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Reaction State->Liquid Dissolving Respirator Is Fume Hood Available? Solid->Respirator Quant Quantity > 10 grams? Liquid->Quant Standard Standard PPE: Splash Goggles + Double Nitrile + Fume Hood Quant->Standard No Enhanced Enhanced PPE: Add Face Shield + Tyvek Sleeves Quant->Enhanced Yes (Splash Risk) Respirator->Standard Yes PAPR STOP WORK. Require PAPR or N95 (Risk Assessment Req.) Respirator->PAPR No

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Part 3: Operational Handling Protocol
3.1 Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse fine dust.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • The "Tunnel" Method:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tarred closed vial . Add solid inside the hood, cap it, weigh the closed vial, and calculate by difference. Never transport an open weigh boat across the lab.

  • Solvent Choice:

    • (3-Methylquinolin-4-yl)methanol is moderately polar.

    • Preferred Solvents: Methanol, Ethanol, DMSO.

    • Avoid: Ethers (unless necessary) to minimize flammability risks while handling toxic solids.

3.2 Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use a capillary tube. Do not look closely at the plate under UV light without UV-rated goggles; the compound itself may fluoresce, but the UV hazard is physical.

  • Quenching: Quinolines are basic. Acidic workups can generate heat. Neutralize slowly.

Part 4: Emergency Response & Decontamination

This section uses a Self-Validating Cleaning Protocol . You are not "done" until the validation step is passed.[4]

4.1 Spill Response Workflow

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab) Spill->Isolate PPE_Check 2. Verify PPE (Goggles/Double Gloves) Isolate->PPE_Check Absorb 3. Absorb (Sand/Vermiculite) PPE_Check->Absorb Clean 4. Wash Surface (10% Bleach -> Water) Absorb->Clean Dispose 5. Dispose as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.[2]

4.2 Decontamination Validation
  • Primary Wash: Wipe surfaces with a paper towel soaked in ethanol or methanol (solubilizes the organic compound).

  • Secondary Wash: Wipe with soapy water.

  • Validation (The "UV Check"):

    • Many quinoline derivatives are fluorescent under UV light (254 nm or 365 nm).

    • Test: Shine a handheld UV lamp on the cleaned area. If you see glowing spots, you failed . Repeat the wash.[5]

Part 5: Waste Disposal Strategy

Disposal must comply with RCRA (US) or local hazardous waste regulations.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Solid Hazardous Waste container labeled "Toxic Organic Debris."

  • Liquid Waste:

    • Non-Halogenated Stream: If dissolved in Methanol/Ethanol/DMSO.

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Labeling: Must explicitly list "(3-Methylquinolin-4-yl)methanol" on the tag. Do not just write "Organic Waste."

References
  • PubChem. Compound Summary: Quinoline. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline - Registration Dossier. Available at: [Link]

  • OSHA (Occupational Safety and Health Administration). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

Sources

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